1-Cyclohexylpropan-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
54704-34-6 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
(2R)-1-cyclohexylpropan-2-amine |
InChI |
InChI=1S/C9H19N/c1-8(10)7-9-5-3-2-4-6-9/h8-9H,2-7,10H2,1H3/t8-/m1/s1 |
InChI Key |
GIXSTBOIKJPUKD-MRVPVSSYSA-N |
SMILES |
CC(CC1CCCCC1)N |
Isomeric SMILES |
C[C@H](CC1CCCCC1)N |
Canonical SMILES |
CC(CC1CCCCC1)N |
Origin of Product |
United States |
Foundational & Exploratory
1-Cyclohexylpropan-2-amine chemical properties and structure
An In-depth Technical Guide to 1-Cyclohexylpropan-2-amine: Structure, Properties, and Analytical Methodologies
Introduction
This compound, also known by synonyms such as Norpropylhexedrine and Perhydroamphetamine, is a primary aliphatic amine with a structure that holds significant interest for researchers in medicinal chemistry and drug development.[1] Its molecular framework is characterized by a cyclohexyl ring attached to a propane backbone with an amine group at the second position. This structure makes it a close analog of both the controlled substance amphetamine and the over-the-counter nasal decongestant propylhexedrine, differing from the latter only by the absence of an N-methyl group.[2][3] This structural relationship positions this compound as a valuable tool for studying structure-activity relationships (SAR) at adrenergic and dopaminergic receptors and as a potential scaffold for the synthesis of novel therapeutic agents.
This guide provides a comprehensive overview of the chemical properties, stereoisomerism, synthesis, and analytical characterization of this compound, tailored for professionals engaged in chemical research and pharmaceutical development.
Chemical Structure and Stereoisomerism
The fundamental identity of this compound is defined by its molecular structure, which gives rise to specific chemical behaviors and stereochemical properties.
1.1. Core Structure and Nomenclature
The molecule consists of a saturated six-membered cyclohexyl ring linked via a methylene bridge to the C1 position of a propane chain. The primary amine group is located at the C2 position, making it a chiral center.
1.2. Stereoisomerism The presence of a stereocenter at the C2 position means that this compound exists as a pair of enantiomers: (S)-1-cyclohexylpropan-2-amine and (R)-1-cyclohexylpropan-2-amine.[5] When synthesized without chiral control, the compound is produced as a racemic mixture.
The distinction between these enantiomers is critical in drug development, as different stereoisomers of a chiral drug often exhibit significant differences in pharmacological activity, metabolic fate, and toxicity. For instance, the biological activity of many phenylpropylamine derivatives, like amphetamine, resides primarily in one enantiomer. Therefore, chiral separation or asymmetric synthesis is a crucial consideration for any potential therapeutic application.
Caption: Stereoisomers of this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties is essential for the handling, characterization, and analysis of this compound.
2.1. Physicochemical Data The following table summarizes key computed and experimental properties of the compound.
| Property | Value | Source |
| Molecular Weight | 141.25 g/mol | PubChem[1] |
| Monoisotopic Mass | 141.151749610 Da | PubChem[1] |
| CAS Number | 54704-34-6 (racemate) | PubChem[1] |
| XLogP3 (Predicted) | 3.0 | PubChemLite[4] |
| pKa (Predicted) | ~10.5 (Typical for primary amines) | N/A |
| Appearance | Flammable liquid (predicted) | PubChem[1] |
| Kovats Retention Index | 1102 (Semi-standard non-polar) | PubChem[1] |
2.2. Spectroscopic Profile Spectroscopic analysis is the cornerstone of structural elucidation and purity assessment.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the cyclohexyl protons (broad multiplet, ~0.8-1.8 ppm), the methylene protons adjacent to the ring (~1.5 ppm), the methine proton attached to the amine (~2.7-3.0 ppm), the methyl protons (doublet, ~1.1 ppm), and the amine protons (broad singlet, variable). |
| ¹³C NMR | Distinct signals for the methyl carbon, the chiral methine carbon bonded to nitrogen (~50-60 ppm), the methylene carbon, and the unique carbons of the cyclohexyl ring. |
| IR Spectroscopy | A characteristic pair of N-H stretching bands in the 3300-3500 cm⁻¹ region, indicative of a primary amine.[6][7] C-H stretching bands just below 3000 cm⁻¹. |
| Mass Spectrometry (GC-MS) | A molecular ion peak (M⁺) at m/z = 141. The primary fragmentation pathway is typically alpha-cleavage, resulting in a resonance-stabilized cation. |
Synthesis Pathway: Reductive Amination
A common and efficient method for synthesizing primary amines like this compound is the reductive amination of a corresponding ketone. This process involves the reaction of 1-cyclohexylpropan-2-one with an amine source, followed by reduction of the intermediate imine.
Causality in Experimental Design:
-
Ketone Precursor: 1-Cyclohexylpropan-2-one is the logical starting material as it possesses the required carbon skeleton.
-
Amine Source: Ammonia (or a surrogate like ammonium acetate) is used to form the imine intermediate. An excess is often used to drive the equilibrium towards imine formation.
-
Reducing Agent: A reducing agent that selectively reduces the C=N double bond of the imine without affecting other functional groups is required. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for its mildness and tolerance of slightly acidic conditions that favor imine formation. Alternatively, catalytic hydrogenation over a metal catalyst (e.g., Pd/C or Raney Nickel) is a highly effective "green" alternative.
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The Enantiomers of 1-Cyclohexylpropan-2-amine: A Technical Guide to (R)- and (S)-Isomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in 1-Cyclohexylpropan-2-amine
This compound, commonly known as propylhexedrine, is a chiral molecule existing as two non-superimposable mirror images, or enantiomers: (R)-1-Cyclohexylpropan-2-amine and (S)-1-Cyclohexylpropan-2-amine. While sharing the same chemical formula and connectivity, these stereoisomers exhibit distinct spatial arrangements that profoundly influence their interaction with biological systems. In the realm of pharmacology and drug development, the differential effects of enantiomers are of paramount importance, as one isomer may be therapeutically active while the other could be inactive, less active, or even contribute to adverse effects. This guide provides a comprehensive technical overview of the synthesis, resolution, analytical characterization, and comparative pharmacology of the (R) and (S) enantiomers of this compound, offering insights for researchers and professionals in the field.
Synthesis and Chiral Resolution
The synthesis of this compound typically results in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. This is often achieved through the reductive amination of cyclohexylacetone.[1] A common synthetic route involves the catalytic hydrogenation of methamphetamine, which reduces the phenyl ring to a cyclohexyl group.[1] To isolate the individual enantiomers, a process known as chiral resolution is employed.
Chiral Resolution via Diastereomeric Salt Formation
A widely utilized method for resolving racemic amines is the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid.[2][3] The principle relies on the reaction of the racemic amine with an enantiomerically pure chiral acid, forming two diastereomeric salts. These diastereomers possess different physical properties, including solubility, allowing for their separation by fractional crystallization.[3]
Diagram of the chiral resolution process.
Experimental Protocol: Chiral Resolution of Racemic this compound with (+)-Tartaric Acid
This protocol outlines a general procedure for the resolution of racemic this compound. Optimization of solvent, temperature, and stoichiometry may be required.
-
Dissolution: Dissolve one molar equivalent of racemic this compound in a minimal amount of a suitable solvent, such as methanol or ethanol, with gentle warming.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 molar equivalents of (+)-tartaric acid in the same solvent, also with gentle warming.
-
Salt Formation: Slowly add the tartaric acid solution to the amine solution with continuous stirring. An exothermic reaction may be observed, and a precipitate of the diastereomeric salts will begin to form.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The filtrate contains the more soluble diastereomeric salt.
-
Liberation of the Enantiomer:
-
Suspend the isolated crystals in water and add a strong base (e.g., 2M NaOH) until the salt is fully dissolved and the solution is basic.
-
Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
-
Recovery of the Other Enantiomer: The other enantiomer can be recovered from the filtrate (mother liquor) from step 5 by following a similar base treatment and extraction procedure.
-
Purity Assessment: The enantiomeric excess (e.e.) of the resolved amines should be determined using chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.
| Parameter | Description |
| Racemic Amine | This compound |
| Chiral Resolving Agent | (+)-Tartaric Acid |
| Typical Solvent | Methanol or Ethanol |
| Key Principle | Differential solubility of diastereomeric salts |
Analytical Characterization: Chiral HPLC
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective and widely used technique for the analytical separation and quantification of the (R) and (S) enantiomers of this compound. The choice of CSP and mobile phase is critical for achieving optimal resolution.
Experimental Protocol: Enantioselective HPLC Analysis
This protocol provides a starting point for the chiral separation of this compound enantiomers. Method development and optimization are often necessary.
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® series), is often effective for separating chiral amines.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine or ethylenediamine) is often necessary to improve peak shape and reduce tailing for basic analytes.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.5 mL/min
-
Detection Wavelength: 210-220 nm (as the cyclohexyl group lacks a strong chromophore)
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
-
-
Data Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
| Parameter | Typical Condition | Rationale |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD-H) | Provides a chiral environment for differential interaction with the enantiomers. |
| Mobile Phase | n-Hexane/Isopropanol with a basic modifier (e.g., 80:20 v/v with 0.1% diethylamine) | Optimizes selectivity and peak shape for the basic amine. |
| Flow Rate | 1.0 mL/min | Provides a balance between analysis time and resolution. |
| Detection | UV at 215 nm | Allows for the detection of the amine. |
Comparative Pharmacology and Toxicology
The pharmacological and toxicological profiles of the (R) and (S) enantiomers of this compound differ significantly, underscoring the importance of stereochemistry in drug action.
(S)-1-Cyclohexylpropan-2-amine (Levopropylhexedrine)
The (S)-enantiomer, also known as levopropylhexedrine, is the more biologically active of the two isomers.[1] It acts as a sympathomimetic amine and is the primary contributor to the vasoconstrictive effects that make racemic propylhexedrine a useful nasal decongestant.[1] At higher doses, it functions as a norepinephrine-dopamine releasing agent (NDRA) in the central nervous system (CNS).[1][4] This mechanism involves the reversal of monoamine transporters, leading to an increased concentration of these neurotransmitters in the synaptic cleft.[5]
(R)-1-Cyclohexylpropan-2-amine (Dextropropylhexedrine)
The (R)-enantiomer, or dextropropylhexedrine, is significantly less active than its (S)-counterpart.[1] While specific quantitative data on its pharmacological profile is limited in publicly available literature, it is generally considered to contribute minimally to the overall effects of the racemic mixture.
Differential pharmacology of the enantiomers.
Toxicology
The toxicology of propylhexedrine is primarily associated with the abuse of the racemic mixture found in over-the-counter nasal decongestants.[6] Adverse effects are largely due to its sympathomimetic and CNS stimulant properties and are more pronounced at higher, non-therapeutic doses.[4] These can include cardiovascular effects such as tachycardia, hypertension, and in severe cases, myocardial infarction.[4] Psychiatric effects can include agitation, paranoia, and psychosis.[4] While the (S)-enantiomer is the primary driver of these effects due to its higher potency, the specific toxicological profile of the purified (R)-enantiomer is not well-characterized.
| Enantiomer | Primary Pharmacological Action | Therapeutic Use | Toxicological Concerns (at high doses) |
| (S)-1-Cyclohexylpropan-2-amine | α-Adrenergic agonist, Norepinephrine-Dopamine Releasing Agent | Nasal Decongestant (as part of racemic mixture) | Cardiovascular and psychiatric effects |
| (R)-1-Cyclohexylpropan-2-amine | Significantly less active | Not used therapeutically in its pure form | Not well-characterized, presumed to be significantly lower than the (S)-enantiomer |
Applications of the Individual Enantiomers
(S)-1-Cyclohexylpropan-2-amine
The primary application of the (S)-enantiomer is as the active component in the racemic mixture of propylhexedrine, used for nasal decongestion.[1] It is also a component of the anticonvulsant preparation barbexaclone, where it is included to counteract the sedative effects of phenobarbital.[1]
(R)-1-Cyclohexylpropan-2-amine
There are no well-documented therapeutic applications for the purified (R)-enantiomer. However, as a chiral amine, it holds potential for use as a chiral auxiliary or synthon in asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which they are removed. The bulky cyclohexyl group of (R)-1-cyclohexylpropan-2-amine could provide effective steric hindrance to control the facial selectivity of reactions.
Conclusion
The (R) and (S) enantiomers of this compound present a classic example of stereospecificity in pharmacology. The (S)-enantiomer is the biologically active component responsible for the therapeutic effects and, at high doses, the toxicity of racemic propylhexedrine. In contrast, the (R)-enantiomer is largely inactive. A thorough understanding of the synthesis, resolution, and characterization of these enantiomers is crucial for drug development, quality control, and the exploration of their potential applications in areas such as asymmetric synthesis. The methodologies and comparative data presented in this guide provide a foundational resource for scientists and researchers working with these chiral molecules.
References
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Propylhexedrine - Wikipedia. Available at: [Link]
-
Dal Cason, T. A. (2000). Abuse, Toxicology and the Resurgence of Propylhexedrine: A Case Report and Review of Literature. Journal of Psychoactive Drugs, 32(4), 423-429. Available at: [Link]
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Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography - PubMed. Available at: [Link]
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Chiral resolution - Wikipedia. Available at: [Link]
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PROPYLHEXEDRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. Available at: [Link]
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A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid - ResearchGate. Available at: [Link]
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Propylhexedrine (Benzedrex) - Poison Control. Available at: [Link]
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Propylhexedrine - PsychonautWiki. Available at: [Link]
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Propylhexedrine | C10H21N | CID 7558 - PubChem. Available at: [Link]
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What is the mechanism of Propylhexedrine? - Patsnap Synapse. Available at: [Link]
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Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. Available at: [Link]
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Indication-specific dosing for Benzedrex (propylhexedrine), frequency-based adverse effects, comprehensive interactions, contraindications, pregnancy & lactation schedules, and cost information. - Medscape Reference. Available at: [Link]
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Benzedrex (propylhexedrine): Drug Safety Communication - FDA Warns that Abuse and Misuse of the Nasal Decongestant Causes Serious Harm. Available at: [Link]
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FDA warns that abuse and misuse of the nasal decongestant propylhexedrine causes serious harm. Available at: [Link]
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Propylhexedrine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Available at: [Link]
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Molecular Dynamics of Enantiomeric Separation in HPLC - Preprints.org. Available at: [Link]
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Enantiomeric HPLC separation of selected chiral drugs using native and derivatized β-cyclodextrins as chiral mobile phase additives | Semantic Scholar. Available at: [Link]
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Enantiomeric separation by capillary electrophoresis using a soluble neutral beta-cyclodextrin polymer - Pure. Available at: [Link]
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Chromatographic Separation of Antihistamine Drugs using HPLC | Jabirian Journal of Biointerface Research in Pharmaceutics and Applied Chemistry - Sprin Publisher. Available at: [Link]
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Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC - PMC - NIH. Available at: [Link]
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Spectroscopic data of 1-Cyclohexylpropan-2-amine (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 1-Cyclohexylpropan-2-amine
Abstract
This compound (MW: 141.25 g/mol , Formula: C₉H₁₉N) is a primary amine with a structure related to pharmacologically active compounds.[1][2] Its unambiguous identification and characterization are critical for research and development, quality control, and regulatory compliance. This guide provides a comprehensive analysis of the principal spectroscopic techniques used to elucidate its structure: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the spectral data, grounded in fundamental chemical principles, and present standardized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: A Proton's Perspective
Proton (¹H) NMR spectroscopy reveals the electronic environment of each hydrogen atom, its proximity to other protons, and the number of protons in a given environment. The expected spectrum of this compound is complex, particularly in the aliphatic region, due to the numerous, chemically similar C-H bonds of the cyclohexane ring.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H on N (NH₂ ) | ~1.2 (variable) | Broad Singlet | 2H | Labile protons, subject to chemical exchange and quadrupole broadening from ¹⁴N. Shift is highly dependent on concentration and solvent. |
| H on C2 (-C H(NH₂)-) | ~2.8 - 3.1 | Multiplet (e.g., Sextet) | 1H | Deshielded by the adjacent electronegative amino group. Coupled to protons on C1 and C3. |
| H on C3 (-C H₃) | ~1.05 | Doublet | 3H | Coupled to the single proton on C2 (n+1 rule: 1+1=2, a doublet). |
| H on C1 (-C H₂-) | ~1.1 - 1.4 | Multiplet | 2H | Diastereotopic protons adjacent to a chiral center (C2), leading to complex coupling with C2 and the cyclohexyl ring. |
| H on Cyclohexyl | ~0.8 - 1.8 | Multiplet (overlapping) | 11H | Numerous axial and equatorial protons in similar magnetic environments result in a complex, overlapping signal envelope. |
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
The validity of any spectral interpretation rests on the quality of the acquired data. The following protocol ensures a robust and reproducible measurement.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. CDCl₃ is a common choice for its good dissolving power for nonpolar to moderately polar compounds.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS, δ = 0.00 ppm), if precise chemical shift referencing is required beyond the residual solvent signal (CDCl₃ at δ 7.26 ppm).
-
-
Instrumental Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer's magnet.
-
Lock onto the deuterium signal of the solvent. This step is crucial for field stability.
-
"Shim" the magnetic field by adjusting the shim coils to maximize field homogeneity, resulting in sharp, symmetrical peaks. This is an iterative process monitored by observing the FID shape or the lock signal.
-
-
Acquisition:
-
Set the spectral width to encompass all expected signals (e.g., -1 to 12 ppm).
-
Use a standard 30° or 90° pulse. A 90° pulse provides the maximum signal for a single scan but requires a longer relaxation delay.
-
Set the relaxation delay (d1) to be at least 1-2 seconds to allow for sufficient T1 relaxation, ensuring accurate integration.
-
Acquire a sufficient number of scans (e.g., 16 or 32) and co-add the FIDs to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier Transform to the averaged FID.
-
Phase-correct the resulting spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate the signals and reference the spectrum to the TMS or residual solvent peak.
-
NMR Analysis Workflow
Caption: Standardized workflow for NMR sample analysis.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 NMR provides a signal for each unique carbon atom in the molecule. With proton decoupling, each signal typically appears as a sharp singlet, simplifying the spectrum.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C2 | ~50.5 | Attached to the electronegative nitrogen atom, causing a significant downfield shift. |
| C1 | ~47.8 | Aliphatic carbon adjacent to the cyclohexyl ring. |
| C_cyclohexyl (CH attached to C1) | ~38.1 | The bridgehead carbon of the cyclohexane ring. |
| C_cyclohexyl (CH₂) | ~26.0 - 34.0 | Multiple signals for the remaining five CH₂ groups of the cyclohexane ring. |
| C3 | ~22.5 | Terminal methyl group, typically found in the upfield aliphatic region. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful tool for the rapid identification of functional groups. For this compound, the primary amine is the most diagnostically significant feature.
Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Confirmed |
| ~3380 and ~3300 | N-H Asymmetric & Symmetric Stretch | Medium | Primary Amine (-NH₂) |
| 2850 - 2930 | C-H Stretch | Strong | Aliphatic sp³ C-H (Cyclohexyl & Propyl) |
| ~1600 | N-H Scissoring (Bend) | Medium-Weak | Primary Amine (-NH₂) |
| ~1450 | C-H Bend | Medium | Aliphatic CH₂/CH₃ |
Interpretation: The definitive signature of a primary amine is the presence of a doublet in the ~3300-3400 cm⁻¹ region. This arises from the two distinct stretching modes (symmetric and asymmetric) of the N-H bonds. The strong, sharp peaks just below 3000 cm⁻¹ are characteristic of the numerous C-H bonds in the saturated alkyl portions of the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
ATR has become the standard for routine IR analysis of liquids and solids due to its minimal sample preparation.
-
Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of neat this compound directly onto the ATR crystal surface.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16-32 co-added scans over a range of 4000-400 cm⁻¹ provide excellent quality spectra.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through its fragmentation pattern, offers valuable structural clues. Using Electron Ionization (EI), a common technique, we expect to see the molecular ion and characteristic fragments.
Expected EI-MS Fragmentation Data
| m/z | Proposed Fragment | Formula | Significance |
| 141 | [M]⁺ | [C₉H₁₉N]⁺ | Molecular Ion: Confirms the molecular weight. May be weak. |
| 126 | [M - CH₃]⁺ | [C₈H₁₆N]⁺ | Loss of a methyl radical from the parent ion. |
| 83 | [C₆H₁₁]⁺ | [C₆H₁₁]⁺ | Cyclohexyl cation, from cleavage of the C1-Cyclohexyl bond. |
| 58 | [M - C₆H₁₁]⁺ | [C₃H₈N]⁺ | Loss of a cyclohexyl radical. |
| 44 | [CH₃CHNH₂]⁺ | [C₂H₆N]⁺ | Base Peak: Result of alpha-cleavage, a highly favorable fragmentation for primary amines. |
Primary Fragmentation Pathway: Alpha-Cleavage
The most characteristic fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of a bond adjacent to the C-N bond. This process leads to a stable, resonance-stabilized iminium cation. For this compound, this cleavage yields the fragment at m/z 44, which is often the most abundant ion (the base peak) in the spectrum.
Fragmentation Logic Diagram
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An In-Depth Technical Guide to the Chirality and Stereoisomers of 1-Cyclohexylpropan-2-amine
Introduction: The Significance of Chirality in Drug Design and the Case of 1-Cyclohexylpropan-2-amine
In the realm of pharmaceutical sciences, the three-dimensional structure of a molecule is intrinsically linked to its biological function. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that has profound implications for drug efficacy and safety. Enantiomers, the pair of mirror-image stereoisomers, can exhibit vastly different pharmacological and toxicological profiles due to their differential interactions with the chiral environment of the human body, such as receptors and enzymes.[1] This guide provides a comprehensive technical overview of the chirality and stereoisomers of this compound, a molecule of significant interest due to its structural relationship to sympathomimetic amines and its application in pharmaceuticals.
This compound, widely known as propylhexedrine when N-methylated, is the active ingredient in the over-the-counter nasal decongestant Benzedrex®.[2][3] It serves as a compelling case study in the importance of stereochemistry. The commercial product is a racemic mixture of its (R) and (S) enantiomers.[2] However, it is the (S)-enantiomer, also known as levopropylhexedrine, that is the more biologically active isomer.[2] This guide will delve into the synthesis, separation, and characterization of these stereoisomers, providing researchers, scientists, and drug development professionals with a detailed understanding of this chiral amine.
Molecular Structure and Stereoisomers
This compound possesses a single stereocenter at the second carbon of the propane chain, giving rise to two enantiomers: (R)-1-Cyclohexylpropan-2-amine and (S)-1-Cyclohexylpropan-2-amine.
The spatial arrangement of the substituents around the chiral center dictates the molecule's interaction with chiral biological targets, leading to stereoselective pharmacology.
Enantioselective Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of the racemic mixture.
Enantioselective Synthesis: Asymmetric Reductive Amination
A robust method for the enantioselective synthesis of chiral amines is the asymmetric reductive amination of a prochiral ketone.[4][5] This approach offers the advantage of directly producing the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.
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An In-depth Technical Guide to the Synthesis of 1-Cyclohexylpropan-2-amine from 1-cyclohexylpropan-2-one
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for converting 1-cyclohexylpropan-2-one to the valuable primary amine, 1-cyclohexylpropan-2-amine. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the core methodologies of reductive amination, offering a comparative analysis of hydride-based reductions, catalytic hydrogenation, and the classical Leuckart-Wallach reaction. Each section will provide not only detailed, step-by-step experimental protocols but also a deep dive into the mechanistic underpinnings and the rationale behind the choice of reagents and reaction conditions. The aim is to equip the reader with a robust understanding of these synthetic transformations, enabling them to make informed decisions in their own research and development endeavors.
Introduction: The Significance of this compound and the Versatility of Reductive Amination
This compound is a primary amine of significant interest in medicinal chemistry and drug discovery, serving as a key building block for a variety of pharmacologically active molecules. Its structural motif, featuring a cyclohexyl ring and a chiral aminopropane chain, is found in compounds with diverse therapeutic applications. The efficient and selective synthesis of this amine is therefore a critical aspect of the drug development pipeline.
The most direct and widely employed strategy for the synthesis of this compound from its corresponding ketone, 1-cyclohexylpropan-2-one, is reductive amination. This powerful transformation involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent, leading to the formation of a new carbon-nitrogen bond.[1] The reaction typically proceeds through an imine or enamine intermediate, which is then reduced in situ to the desired amine.[2] This one-pot approach is often favored for its efficiency and atom economy.[3]
This guide will explore three principal methodologies for the reductive amination of 1-cyclohexylpropan-2-one:
-
Hydride-Based Reductive Amination: Utilizing selective reducing agents like sodium cyanoborohydride and sodium triacetoxyborohydride.
-
Catalytic Hydrogenation: Employing heterogeneous catalysts such as Raney nickel in the presence of a hydrogen source.
-
The Leuckart-Wallach Reaction: A classic method that uses formamide or ammonium formate as both the amine source and the reducing agent.
Each of these methods presents a unique set of advantages and disadvantages in terms of yield, selectivity, reaction conditions, and scalability. A thorough understanding of these nuances is paramount for selecting the optimal synthetic route for a given application.
Hydride-Based Reductive Amination: A Controlled and Selective Approach
Reductive amination using hydride reagents is a cornerstone of modern organic synthesis due to its mild reaction conditions and high degree of selectivity.[4] The key to this selectivity lies in the choice of the reducing agent, which must be capable of reducing the intermediate iminium ion faster than the starting ketone.[4]
Mechanism of Hydride-Based Reductive Amination
The reaction commences with the nucleophilic attack of ammonia on the carbonyl carbon of 1-cyclohexylpropan-2-one to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate a protonated imine, also known as an iminium ion. A mild hydride reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final product, this compound.
Figure 1: General mechanism of hydride-based reductive amination.
Experimental Protocol: Sodium Cyanoborohydride (NaBH₃CN)
Sodium cyanoborohydride is a widely used reagent for reductive amination due to its remarkable selectivity for iminium ions over ketones, especially under mildly acidic conditions.[5]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-cyclohexylpropan-2-one (1.0 eq) in methanol.
-
Amine Source: Add a solution of ammonium acetate (3.0 eq) in methanol to the flask. The acetate salt serves as both the ammonia source and a buffer to maintain a suitable pH.
-
pH Adjustment: Adjust the pH of the mixture to approximately 6-7 by the dropwise addition of glacial acetic acid.
-
Reducing Agent Addition: Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC or GC-MS.
-
Work-up:
-
Quench the reaction by the slow addition of 2M HCl until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Wash the aqueous residue with diethyl ether to remove any unreacted ketone.
-
Basify the aqueous layer to pH > 10 with 2M NaOH.
-
Extract the product with diethyl ether (3 x volume).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Experimental Protocol: Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Sodium triacetoxyborohydride is another excellent reagent for reductive amination, often preferred over sodium cyanoborohydride as it is less toxic and the reaction can be carried out in aprotic solvents.[6]
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1-cyclohexylpropan-2-one (1.0 eq) and ammonium acetate (2.5 eq) in anhydrous dichloromethane (DCM).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) to the suspension.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Work-up:
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Catalytic Hydrogenation: A Green and Scalable Alternative
Catalytic hydrogenation offers a greener and often more scalable approach to reductive amination, utilizing molecular hydrogen or a hydrogen transfer reagent in the presence of a metal catalyst.[7] Raney nickel is a commonly employed catalyst for this transformation due to its high activity and relatively low cost.[8]
Mechanism of Catalytic Hydrogenation
The reaction proceeds on the surface of the catalyst. 1-cyclohexylpropan-2-one and ammonia adsorb onto the catalyst surface, where the formation of the imine intermediate is facilitated. Molecular hydrogen, also adsorbed on the catalyst surface, then reduces the imine to the corresponding amine.
Figure 2: Experimental workflow for catalytic hydrogenation.
Experimental Protocol: Raney Nickel Catalyzed Hydrogenation
Protocol:
-
Catalyst Preparation: In a fume hood, carefully wash commercially available Raney nickel with deionized water until the washings are neutral, followed by washes with ethanol.
-
Reaction Setup: In a high-pressure autoclave, combine 1-cyclohexylpropan-2-one (1.0 eq), a solution of ammonia in methanol (7N, 5-10 eq), and the prepared Raney nickel catalyst (10-20% by weight of the ketone).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 atm. Heat the mixture to 80-120 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure.
-
Work-up:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst. Caution: The catalyst may be pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure.
-
Perform an acid-base extraction as described in the hydride reduction section to isolate the product.
-
The Leuckart-Wallach Reaction: A Classic Approach
The Leuckart-Wallach reaction is a classical method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as both the nitrogen source and the reducing agent.[9] While it often requires high temperatures, it remains a viable and cost-effective method.[10]
Mechanism of the Leuckart-Wallach Reaction
The reaction with ammonium formate begins with its dissociation into ammonia and formic acid at elevated temperatures.[9] Ammonia then reacts with the ketone to form an iminium ion. The formate anion then acts as a hydride donor, reducing the iminium ion to the amine and releasing carbon dioxide. The product is often obtained as the N-formyl derivative, which requires a subsequent hydrolysis step to yield the free amine.[10]
Experimental Protocol: Leuckart-Wallach Reaction
Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, mix 1-cyclohexylpropan-2-one (1.0 eq) with a large excess of ammonium formate (5-10 eq).
-
Reaction: Heat the mixture to 160-180 °C for 6-12 hours. The reaction mixture will become a melt.
-
Hydrolysis: After cooling, add a 20% solution of hydrochloric acid to the reaction mixture and reflux for an additional 4-8 hours to hydrolyze the intermediate N-formyl amine.
-
Work-up:
-
Cool the solution and wash with diethyl ether to remove any neutral byproducts.
-
Basify the aqueous layer with concentrated NaOH until strongly alkaline.
-
Extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate.
-
Comparative Analysis of Synthetic Routes
The choice of synthetic method for the preparation of this compound will depend on several factors, including the desired scale of the reaction, available equipment, and tolerance for specific reagents.
| Method | Reducing/Aminating Agent | Typical Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Hydride Reduction (NaBH₃CN) | NaBH₃CN / NH₄OAc | Methanol | Room Temp | Ambient | 60-80 | High selectivity, mild conditions | Toxic cyanide byproduct |
| Hydride Reduction (NaBH(OAc)₃) | NaBH(OAc)₃ / NH₄OAc | Dichloromethane | Room Temp | Ambient | 70-90 | Non-toxic, mild conditions | Moisture sensitive reagent |
| Catalytic Hydrogenation | H₂ / Raney Ni / NH₃ | Methanol | 80-120 | 50-100 | 70-95 | Green, scalable, high yield | Requires high pressure equipment, pyrophoric catalyst |
| Leuckart-Wallach Reaction | Ammonium Formate | Neat | 160-180 | Ambient | 50-70 | Inexpensive reagents, simple setup | High temperatures, potential for side reactions, requires hydrolysis |
Purification of this compound
The crude this compound obtained from any of the above methods will likely contain unreacted starting materials and byproducts. A standard and effective method for the purification of this basic amine is acid-base extraction.[11]
Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The basic amine will be protonated to form its hydrochloride salt, which is soluble in the aqueous layer. Neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the amine hydrochloride.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated solution of sodium hydroxide until the pH is strongly basic (pH > 12). This will deprotonate the ammonium salt and regenerate the free amine, which will typically separate as an oily layer.
-
Extraction: Extract the free amine with fresh diethyl ether or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous potassium carbonate or sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified this compound.
For highly pure material, fractional distillation under reduced pressure can be employed as a final purification step.
Conclusion
The synthesis of this compound from 1-cyclohexylpropan-2-one can be effectively achieved through several reductive amination strategies. For laboratory-scale synthesis where mild conditions and high selectivity are paramount, reductive amination using sodium triacetoxyborohydride offers an excellent choice. For larger-scale industrial applications where cost and environmental impact are major considerations, catalytic hydrogenation with Raney nickel presents a highly efficient and scalable route, albeit with the requirement of specialized high-pressure equipment. The classical Leuckart-Wallach reaction, while requiring harsh conditions, remains a viable option when cost is the primary driver. The final choice of method will be a balance of these factors, and the detailed protocols and comparative data provided in this guide should serve as a valuable resource for making that decision.
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Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A simple and convenient procedure for the reductive amination of aldehydes and ketones using sodium borohydride and a Lewis acid. Tetrahedron, 60(7), 1463-1471. [Link]
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An In-depth Technical Guide to the Biological Activity of 1-Cyclohexylpropan-2-amine Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-cyclohexylpropan-2-amine scaffold serves as a fascinating and clinically relevant structural motif in medicinal chemistry. As a non-aromatic bioisostere of the classic phenethylamine core, it offers a unique pharmacological profile. By replacing the phenyl group with a cyclohexyl ring, the resulting derivatives exhibit modified central nervous system (CNS) penetration and a shift in receptor affinity, leading to distinct biological activities. This guide provides a comprehensive technical overview of this chemical class, with a primary focus on its most prominent member, Propylhexedrine. We will dissect the structure-activity relationships (SAR), explore the detailed mechanism of action, outline therapeutic applications and toxicological profiles, and provide exemplary experimental protocols for synthesis and analysis. This document is intended to serve as a foundational resource for researchers engaged in the study of sympathomimetic amines and the development of novel therapeutics.
Introduction: The Significance of the Cyclohexylamine Scaffold
The phenethylamine backbone is the foundation for a vast array of psychoactive substances, including amphetamine, dopamine, and norepinephrine. A common strategy in drug design is bioisosteric replacement, where a functional group is substituted with another that retains similar physical or chemical properties, with the goal of modulating biological activity. The substitution of the aromatic phenyl ring with a saturated alicyclic cyclohexyl group gives rise to the this compound class of compounds.
This structural modification is not trivial; it fundamentally alters the molecule's properties:
-
Lipophilicity: The cyclohexyl group increases lipophilicity compared to the phenyl ring, which can affect membrane permeability and distribution.
-
Electronic Properties: The absence of the π-electron system of the aromatic ring eliminates interactions dependent on aromaticity (e.g., π-π stacking) at receptor sites.
-
Metabolic Stability: The saturated ring is metabolized differently than an aromatic ring, potentially altering the pharmacokinetic profile.
The most well-documented derivative is Propylhexedrine, the N-methylated analog of the parent compound, which has been used for decades as a nasal decongestant.[1][2] Its history and pharmacological profile provide a rich case study for understanding the broader potential and risks of this chemical family.
Core Pharmacophore: this compound and its Stereochemistry
The parent compound, this compound (also known as norpropylhexedrine), is a chiral molecule containing a stereocenter at the second carbon of the propane chain.[3]
-
Chemical Structure: C₉H₁₉N
-
Key Features: A primary amine on a propane chain, with a cyclohexyl group attached to the first carbon.
-
Stereoisomerism: The molecule exists as two enantiomers, (S)-1-cyclohexylpropan-2-amine and (R)-1-cyclohexylpropan-2-amine. As is common with chiral drugs, these enantiomers can exhibit different biological activities and potencies. For its N-methylated derivative, propylhexedrine, the (S)-isomer (levopropylhexedrine) is recognized as the more biologically active form.[1][4]
The critical distinction from amphetamine lies in the cyclohexyl ring. This substitution reduces the central nervous system (CNS) stimulant effects while preserving significant peripheral sympathomimetic activity.[4][5] This separation of effects is a cornerstone of its therapeutic application as a topical decongestant.
In-Depth Case Study: Propylhexedrine (Benzedrex)
Propylhexedrine (1-cyclohexyl-N-methylpropan-2-amine) is the archetypal derivative of this class, sold over-the-counter in nasal inhalers like Benzedrex.[1] It was developed as a substitute for amphetamine in these products to reduce the potential for abuse.[6]
Pharmacology and Mechanism of Action
Propylhexedrine's biological effects are dose-dependent and stem from its action as a sympathomimetic amine.
-
Therapeutic Doses (Inhalation): At low, topically administered doses, it acts primarily as an α-adrenergic receptor agonist . This action on the smooth muscle of blood vessels in the nasal mucosa causes vasoconstriction, reducing swelling and relieving nasal congestion.[1][5]
-
Supratherapeutic Doses (Systemic): When ingested or injected, propylhexedrine gains access to the central nervous system and acts as a norepinephrine-dopamine releasing agent (NDRA) .[1][7] It binds to and reverses the function of monoamine transporters, particularly the norepinephrine transporter (NET) and the dopamine transporter (DAT), causing an efflux of these neurotransmitters from presynaptic vesicles into the synaptic cleft.[7] This surge in catecholamines is responsible for its stimulant and euphoric effects, as well as its significant toxicity at high doses.[5][7]
Structure-Activity Relationship (SAR) Insights
The biological activity of propylhexedrine can be understood by comparing its structure to related compounds.
| Modification | Compound | Effect on Activity | Rationale |
| Ring System | Amphetamine (Phenyl) vs. Propylhexedrine (Cyclohexyl) | Decreased CNS stimulation; Retained peripheral activity.[4][5] | The cyclohexyl ring reduces affinity for CNS targets compared to the phenyl ring but is sufficient for peripheral adrenergic receptor activation. |
| N-Alkylation | This compound (Norpropylhexedrine) vs. Propylhexedrine (N-Methyl) | N-methylation generally modulates potency and receptor selectivity. | The methyl group can influence binding affinity and metabolic stability. |
| Stereochemistry | (R)-Propylhexedrine vs. (S)-Propylhexedrine | (S)-isomer is the more potent and biologically active enantiomer.[1][4] | Receptor binding sites are stereospecific, leading to preferential binding of one enantiomer. |
Toxicological Profile and Abuse
While safe when used as directed, the misuse of propylhexedrine by oral ingestion or intravenous injection is associated with severe toxicity.[8][9] The toxic effects are an extension of its pharmacology, primarily driven by massive catecholamine release.
| System | Therapeutic Effect (Inhalation) | Toxic Effect (Systemic Abuse) |
| Cardiovascular | Local vasoconstriction in nasal mucosa.[1] | Rapid heart rate, hypertension, chest pain, arrhythmias, heart attack, pulmonary hypertension.[4][8][9] |
| Neurological/Psychiatric | None intended or expected. | Agitation, paranoia, hallucinations, psychosis, confusion, severe anxiety.[1][9] |
| General/Systemic | Relief of nasal congestion.[2] | Tremor, hyperthermia, dehydration, nausea, vomiting, and potentially fatal overdose.[4][6][9] |
The FDA has issued warnings regarding the serious cardiac and psychiatric harms associated with the abuse of propylhexedrine.[9] The toxic profile is characterized by a more pronounced peripheral adrenergic stimulation relative to its CNS effects when compared to amphetamine, contributing to severe cardiovascular strain.[4]
Methodologies: Synthesis and Analysis
The synthesis of this compound derivatives can be achieved through established organic chemistry reactions. A common and efficient method is reductive amination.
Experimental Protocol: Synthesis of Propylhexedrine
This protocol describes a plausible synthesis of (rac)-Propylhexedrine from 1-cyclohexylpropan-2-one. This procedure is for informational purposes only and should only be performed by qualified professionals in a controlled laboratory setting.
Reaction: Reductive Amination of 1-cyclohexylpropan-2-one with methylamine.
Step 1: Imine Formation
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-cyclohexylpropan-2-one (1.0 eq) in anhydrous methanol (5 mL per mmol of ketone).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of methylamine (2.0 eq, e.g., 40% in H₂O or 2.0M in THF) dropwise over 15 minutes.
-
Allow the reaction to stir at room temperature for 2-4 hours to facilitate the formation of the intermediate N-methylimine. The reaction can be monitored by TLC or GC-MS.
Step 2: In-situ Reduction
-
Re-cool the flask to 0°C.
-
In small portions, add sodium borohydride (NaBH₄) (1.5 eq) to the solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
Step 3: Workup and Purification
-
Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2) to neutralize excess NaBH₄ and hydrolyze borate esters.
-
Concentrate the solution under reduced pressure to remove the methanol.
-
Basify the remaining aqueous solution to pH >12 with 6M NaOH.
-
Extract the aqueous layer three times with diethyl ether or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude propylhexedrine free base as an oil.
-
Further purification can be achieved via distillation under reduced pressure or column chromatography on silica gel.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, ensuring the correct connectivity of protons and carbons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and, with a chiral column, to separate and quantify the (R) and (S) enantiomers.
Future Directions and Broader Applications
While propylhexedrine is the most prominent example, the this compound scaffold is a versatile starting point for new drug discovery efforts. Research into other cyclohexylamine derivatives has shown potential for different biological activities, including analgesic and antidepressant properties.[10]
Future research could focus on:
-
Novel Derivatives: Synthesizing and screening new derivatives with modifications to the cyclohexyl ring, the propane chain, or the amine to target other receptors or transporters with higher selectivity.
-
Improving Safety Profiles: Designing analogs that retain therapeutic efficacy (e.g., vasoconstriction) but have even lower CNS penetration or abuse potential.
-
Exploring New Therapeutic Areas: Investigating the scaffold's potential in areas beyond stimulants and decongestants, such as metabolic disorders or neurology, based on the activities of related cyclohexylamine compounds.[10][11]
Conclusion
The this compound framework represents a successful example of bioisosteric modification, effectively altering the pharmacological profile of the parent phenethylamine structure. The case of propylhexedrine demonstrates how this change can attenuate CNS stimulant properties to create a peripherally acting therapeutic agent, while also highlighting the inherent risks of sympathomimetic action when used outside of its intended scope. For medicinal chemists and pharmacologists, this class of compounds remains a valuable tool for probing the structure-activity relationships of monoamine signaling and offers a promising scaffold for the development of novel, safer, and more selective therapeutics.
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An In-Depth Technical Guide to 1-Cyclohexylpropan-2-amine: Synthesis, Properties, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Cyclohexylpropan-2-amine (also known as norpropylhexedrine), a primary amine of interest in medicinal chemistry and pharmacology. As the N-desmethyl analog of the well-known nasal decongestant propylhexedrine, this compound shares structural similarities with sympathomimetic amines and serves as a key metabolite in human metabolism of its parent compound. This document details its fundamental chemical and physical properties, outlines a robust synthetic methodology via reductive amination, explores its anticipated pharmacological and toxicological profile based on its structural relationship to propylhexedrine, and provides detailed protocols for its analytical determination by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended to serve as a critical resource for researchers engaged in the synthesis, characterization, and evaluation of this and related cycloalkylamine compounds in the context of drug discovery and development.
Introduction and Core Properties
This compound is a chiral primary amine that is structurally analogous to amphetamine, with the phenyl group replaced by a cyclohexyl moiety. This substitution significantly alters its pharmacokinetic and pharmacodynamic properties, generally reducing its central nervous system stimulant effects compared to its aromatic counterparts. The compound is of significant interest as it is the primary metabolite of propylhexedrine, formed via N-demethylation in the liver.[1][2] Understanding the properties of this metabolite is crucial for a complete toxicological and pharmacological assessment of propylhexedrine.
Chemical and Physical Data
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Synonyms | Norpropylhexedrine, Hexahydrodesoxynorephedrine | [3][4] |
| CAS Number | 54704-34-6 (racemic) | [3] |
| Molecular Formula | C₉H₁₉N | [4] |
| Molecular Weight | 141.25 g/mol | [4] |
| Appearance | Expected to be a liquid at room temperature | |
| LogP (predicted) | 3.0 | [4] |
Synthesis of this compound
The most direct and widely applicable method for the synthesis of this compound is the reductive amination of its corresponding ketone precursor, 1-cyclohexylpropan-2-one (also known as cyclohexylacetone).[5][6] This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source, followed by its in-situ reduction to the desired primary amine.
Synthetic Pathway: Reductive Amination
The overall synthetic scheme is depicted below. This process is highly efficient for the formation of primary amines when ammonia is used as the nitrogen source.[6]
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
1-Cyclohexylpropan-2-one
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Glacial acetic acid
-
Methanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1-cyclohexylpropan-2-one (1 equivalent) in methanol, add a solution of ammonia in methanol (excess, e.g., 10-20 equivalents).
-
Add a catalytic amount of glacial acetic acid to facilitate imine formation.[7]
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5-2 equivalents) portion-wise. The use of NaBH₃CN is advantageous as it selectively reduces the imine in the presence of the unreacted ketone.[8]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the aqueous residue between diethyl ether and a saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation or column chromatography.
Pharmacology and Toxicology
As a primary metabolite of propylhexedrine, the pharmacological and toxicological profile of this compound is expected to be qualitatively similar to its parent compound, albeit with potential quantitative differences in potency and duration of action.
Anticipated Mechanism of Action
Propylhexedrine acts as a sympathomimetic amine, primarily through the release of norepinephrine and dopamine.[1][9] It is an alpha-adrenergic agonist that causes vasoconstriction, which is the basis for its use as a nasal decongestant.[2] At higher, non-therapeutic doses, it exerts stimulant effects on the central nervous system.[1] this compound, lacking the N-methyl group, may exhibit a different affinity for monoamine transporters and receptors, potentially leading to a modified pharmacological profile. It is plausible that norpropylhexedrine will also act as a norepinephrine and dopamine releasing agent.
Toxicology and Safety Considerations
The safety data for this compound indicates that it is a flammable liquid that may cause skin burns and eye damage, and is harmful if swallowed.[4] The toxicological profile of propylhexedrine at high doses is well-documented and includes cardiovascular effects such as tachycardia and hypertension, as well as psychiatric effects like agitation, paranoia, and psychosis.[10][11] Given that this compound is a major metabolite, it likely contributes to the overall toxicological effects observed after propylhexedrine administration. The acute and chronic toxicity of this compound as an isolated compound has not been extensively studied.
Analytical Methodologies
Accurate and sensitive analytical methods are essential for the detection and quantification of this compound in various matrices, including in-process control of its synthesis and for pharmacokinetic and toxicological studies. Gas chromatography and liquid chromatography coupled with mass spectrometry are the preferred techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile amines like this compound. Derivatization is often employed to improve chromatographic peak shape and thermal stability.[12][13]
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An In-depth Technical Guide to the Solubility and Stability of 1-Cyclohexylpropan-2-amine
Introduction
1-Cyclohexylpropan-2-amine, a secondary aliphatic amine, presents a molecular architecture of interest in pharmaceutical and chemical research. Its structure, featuring a cyclohexane ring appended to a propane backbone with a secondary amine, imparts a unique combination of lipophilic and basic properties. A thorough understanding of its solubility and stability is paramount for its effective application in drug development, from early-stage discovery and formulation to manufacturing and storage. Low solubility can impede bioavailability and complicate formulation, while instability can lead to loss of potency and the formation of potentially toxic degradation products.
This technical guide provides a comprehensive overview of the critical physicochemical properties of this compound, with a focus on its solubility and stability profiles. We will delve into the theoretical underpinnings of these characteristics and provide detailed, field-proven experimental protocols for their robust evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this molecule.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for designing meaningful solubility and stability studies.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| Synonyms | Norpropylhexedrine, Perhydroamphetamine | [PubChem][1] |
| Molecular Formula | C₉H₁₉N | [PubChem][1] |
| Molecular Weight | 141.25 g/mol | [PubChem][1] |
| pKa | Data available in IUPAC Digitized pKa Dataset | [PubChem][1] |
| Predicted XLogP3 | 3.0 | [PubChem][2] |
| GHS Hazards | Flammable liquid and vapor, Harmful if swallowed, Causes severe skin burns and eye damage | [PubChem][1] |
The presence of a basic nitrogen atom (with a lone pair of electrons) makes this compound susceptible to protonation in acidic environments, a key factor influencing its aqueous solubility. The predicted XLogP3 value of 3.0 indicates a significant degree of lipophilicity, suggesting good solubility in organic solvents but potentially limited aqueous solubility at neutral pH.[2]
Solubility Profile: A Duality of Polarity
The solubility of this compound is governed by the interplay between its hydrophobic cyclohexane and propyl groups and its hydrophilic secondary amine group.[3] This duality means its solubility will vary significantly with the polarity of the solvent and the pH of aqueous media.
Impact of pH on Aqueous Solubility
As a secondary amine, this compound is a weak base. In aqueous solution, it establishes an equilibrium where it can accept a proton to form its conjugate acid, the 1-cyclohexylpropan-2-ammonium ion.
Figure 1. pH-dependent equilibrium of this compound in aqueous solution.
At a pH below its pKa, the equilibrium shifts towards the protonated, more polar, and thus more water-soluble ammonium ion. Conversely, at a pH above its pKa, the uncharged, less polar free base predominates, leading to decreased aqueous solubility. This pH-dependent solubility is a critical consideration for the formulation of oral and injectable dosage forms.
Solubility in Organic Solvents
The significant non-polar character of the cyclohexyl and propyl moieties suggests that this compound will exhibit good solubility in a range of organic solvents. This is advantageous for its use in organic synthesis and for the development of lipid-based formulations.
Experimental Determination of Thermodynamic Solubility
The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[3][4] This method involves agitating an excess of the compound in a specific solvent until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.
Protocol: Shake-Flask Solubility Determination
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 10 mg) to a series of vials, each containing a known volume (e.g., 1 mL) of the desired solvent (e.g., purified water, buffered solutions at various pH levels, methanol, ethanol, acetonitrile, etc.).
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period to allow for the sedimentation of undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the aliquot through a 0.45 µm filter to remove any remaining particulate matter.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV (with derivatization) or GC-MS.
-
Prepare a calibration curve using standards of known concentration to ensure accurate quantification.
-
Stability Profile and Forced Degradation Studies
Assessing the stability of this compound is crucial for ensuring its quality, safety, and efficacy over its shelf life. Forced degradation studies are an indispensable tool in this process, providing insights into the potential degradation pathways and helping to develop stability-indicating analytical methods.[5] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during storage.[5]
Sources
A Technical Guide to the Research Applications of Chiral Cyclohexylamines
Abstract
Chiral cyclohexylamines are a cornerstone of modern stereoselective synthesis and medicinal chemistry. Their rigid carbocyclic framework, combined with the versatile functionality of the amine group, provides a powerful platform for inducing chirality in chemical transformations and for constructing complex, biologically active molecules. This technical guide offers an in-depth exploration of the principal research applications of this compound class, targeting researchers, chemists, and drug development professionals. We will delve into their roles as classical resolving agents, covalently-bound chiral auxiliaries, and as foundational scaffolds for sophisticated ligands in asymmetric catalysis. Furthermore, this guide will illuminate their significance as structural motifs in pharmaceuticals and their emerging utility in the burgeoning field of organocatalysis. Each section is grounded in mechanistic principles, supported by detailed experimental workflows and illustrative data, to provide a comprehensive and actionable resource for the scientific community.
The Stereochemical Advantage of the Cyclohexylamine Scaffold
The utility of chiral cyclohexylamines is intrinsically linked to their well-defined three-dimensional structure. The cyclohexane ring predominantly adopts a low-energy chair conformation, which positions substituents in distinct axial and equatorial orientations. This conformational rigidity minimizes ambiguity in the steric environment around a reactive center, a critical factor for effective stereochemical communication. When a chiral center is introduced, this fixed architecture creates a predictable chiral space, enabling highly selective interactions with other molecules. Chiral amines, in general, are pivotal building blocks and auxiliaries in asymmetric synthesis.[1] The cyclohexyl backbone enhances this effect, providing a robust and sterically demanding scaffold that is essential for the applications discussed herein.
Core Applications in Asymmetric Synthesis
The ability to control the stereochemical outcome of a reaction is a central goal of organic synthesis. Chiral cyclohexylamines are instrumental in achieving this control through several distinct strategies.
Chiral Resolving Agents: The Classical Path to Enantiopurity
One of the most established methods for separating a racemic mixture is through diastereomeric salt formation.[2][3] Chiral cyclohexylamines, being basic, are excellent resolving agents for racemic carboxylic acids and other acidic compounds.[4]
Principle of Operation: The process involves reacting a racemic acid with a single enantiomer of a chiral cyclohexylamine. This acid-base reaction yields a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most notably solubility.[3] This difference allows for their separation by fractional crystallization. Once separated, the individual diastereomeric salts are treated with a strong acid to break the ionic bond, thereby liberating the enantiomerically pure acid and regenerating the chiral amine, which can often be recovered and reused.[2]
Experimental Workflow: Resolution of a Racemic Carboxylic Acid
-
Salt Formation: Dissolve the racemic acid (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetone). Add an equimolar amount (1.0 eq) of the enantiopure chiral cyclohexylamine (e.g., (R,R)-1,2-diaminocyclohexane derivative). Heat the mixture gently to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent to remove any adhering mother liquor.
-
Enantiomer Liberation: Suspend the isolated diastereomeric salt in water and add a strong acid (e.g., 1M HCl) until the pH is acidic. This protonates the carboxylate, yielding the free carboxylic acid.
-
Extraction & Recovery: Extract the enantiomerically pure acid with an organic solvent (e.g., ethyl acetate). The aqueous layer, containing the protonated chiral amine, can be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted and purified for reuse.
Figure 1: General workflow for chiral resolution via diastereomeric salt formation.
Chiral Auxiliaries: Covalent Stereocontrol
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereoselective formation of a new chiral center. Chiral cyclohexylamines are excellent precursors for such auxiliaries.
Causality in Stereodirection: The efficacy of a cyclohexylamine-based auxiliary lies in its ability to create a sterically biased environment. By attaching the auxiliary to a prochiral substrate (e.g., forming an amide with a carboxylic acid), the bulky and conformationally rigid cyclohexyl group effectively shields one of the two faces of a reactive intermediate, such as an enolate. This steric hindrance forces an incoming electrophile to approach from the less hindered face, resulting in the formation of one diastereomer in preference to the other. After the key bond-forming step, the auxiliary is cleaved, yielding the enantiomerically enriched product and allowing for the recovery of the auxiliary.
Chiral Ligands for Asymmetric Catalysis
The most impactful application of chiral cyclohexylamines in synthesis is arguably their use as scaffolds for chiral ligands in transition-metal catalysis. Derivatives of trans-1,2-diaminocyclohexane (DACH) are particularly prominent and have been used to construct numerous "privileged ligands" for a wide array of asymmetric transformations.[5]
Expert Insight on Ligand Design: Enantiomerically pure trans-DACH provides a C2-symmetric scaffold, which is a common and highly effective design element in chiral ligands.[5] This symmetry simplifies the possible transition states in a catalytic cycle, often leading to higher enantioselectivities. The two amino groups of DACH serve as versatile handles for introducing other coordinating groups, such as phosphines (to create PNNP ligands) or Schiff bases (to create Salen-type ligands).[6] These ligands coordinate to a metal center (e.g., Rhodium, Ruthenium, Manganese, Palladium), creating a chiral pocket that forces the substrate to bind in a specific orientation, thereby controlling the stereochemistry of the product.[6]
Table 1: Prominent Ligand Classes Derived from Chiral Cyclohexylamines
| Ligand Class | Precursor Example | Typical Metal | Key Application(s) | Typical Enantioselectivity |
| Jacobsen's Catalyst | (R,R)-1,2-Diaminocyclohexane | Mn(III), Cr(III) | Asymmetric Epoxidation of Alkenes | >90% ee |
| Noyori's Catalyst | (R,R)-TsDPEN (related diamine) | Ru(II) | Asymmetric Hydrogenation of Ketones | >99% ee |
| PNNP Ligands | (R,R)-1,2-Diaminocyclohexane | Mn(I) | Asymmetric Hydrogenation of Ketones | up to 85% ee[6] |
| Thiourea Catalysts | (R,R)-1,2-Diaminocyclohexane | (Metal-Free) | Asymmetric Michael Additions, Friedel-Crafts | >90% ee[7] |
Applications in Medicinal Chemistry and Drug Development
The cyclohexylamine motif is present in a wide range of pharmaceuticals and bioactive molecules.[1] Its lipophilicity can aid in membrane transport, while the rigid ring structure can help lock a molecule into a bioactive conformation, enhancing its binding affinity to a target receptor or enzyme.
A Privileged Scaffold in Active Pharmaceutical Ingredients (APIs)
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets. The arylcyclohexylamine structure is one such scaffold.[8] For instance, Ketamine, a dissociative anesthetic, is a well-known cyclohexylamine derivative that acts primarily as an NMDA receptor antagonist.[9] Other examples include Rotigotine, used for treating Parkinson's disease, and Tametraline, a norepinephrine-dopamine reuptake inhibitor.[1] The prevalence of this scaffold underscores its utility in presenting functional groups in a precise three-dimensional arrangement for effective interaction with biological macromolecules.
Key Building Blocks in Drug Synthesis
Beyond being part of the final API, chiral cyclohexylamines are critical starting materials and intermediates in the synthesis of complex chiral drugs.[10][11] Their use ensures that the correct stereochemistry is established early in a synthetic sequence, avoiding the need for costly and often inefficient resolutions at later stages. Approximately one-third of all chiral pharmaceuticals contain a chiral amine functional group, highlighting the importance of efficient synthetic access to these building blocks.[12]
Figure 2: Interconnected roles of chiral cyclohexylamines in research and development.
Emerging Frontiers: Organocatalysis
While metal-based catalysts are highly effective, there is a growing drive towards more sustainable and environmentally friendly chemical processes.[13][14] Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, represents a major step in this direction.[15] Chiral cyclohexylamine derivatives, particularly those incorporating thiourea or squaramide moieties, have emerged as powerful bifunctional organocatalysts.[5]
Mechanism of Bifunctional Catalysis: These catalysts operate through non-covalent interactions. The thiourea or squaramide group acts as a hydrogen-bond donor, activating an electrophile (e.g., a nitroalkene or an imine). Simultaneously, the basic amine moiety on the cyclohexylamine backbone acts as a Brønsted base, activating the nucleophile (e.g., by deprotonating a malonate ester to form an enolate). By bringing both reaction partners together in a specific, chiral orientation within the catalyst's sphere of influence, these organocatalysts can achieve remarkable levels of stereocontrol.
Conclusion
Chiral cyclohexylamines represent a class of molecules with enduring and expanding importance in chemical science. Their rigid, well-defined stereochemical nature makes them ideal tools for controlling chirality, a fundamental requirement in the synthesis of single-enantiomer pharmaceuticals and other high-value chemical products. From their classical application in chiral resolution to their modern use as sophisticated organocatalysts and ligands for transition metals, they provide a versatile and powerful platform for innovation. As the demand for enantiomerically pure compounds continues to grow, the strategic application of chiral cyclohexylamines will remain a critical enabling technology for researchers in both academic and industrial laboratories.
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Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. National Institutes of Health (NIH). [Link]
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Discovery and history of 1-Cyclohexylpropan-2-amine
An In-Depth Technical Guide to the Discovery, History, and Inferred Profile of 1-Cyclohexylpropan-2-amine
Abstract
This technical guide provides a comprehensive examination of this compound (CPA), a structural analog of amphetamine and the desmethyl derivative of the common nasal decongestant propylhexedrine. Due to the limited direct historical and pharmacological data on CPA itself, this document situates the compound within the broader context of its more well-documented parent, propylhexedrine. We delve into the historical impetus for the development of cyclohexyl-substituted amphetamines, propose a validated synthetic pathway for CPA, infer its pharmacological mechanism of action based on established structure-activity relationships, and detail robust analytical methodologies for its detection and quantification. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this compound class, bridging historical context with practical laboratory application.
Introduction: A Tale of Two Molecules
This compound (also known as 2-amino-1-cyclohexylpropane) is a primary amine belonging to the substituted phenethylamine class, though with a cyclohexyl ring replacing the typical phenyl group.[1][2] Its chemical structure is remarkably similar to both amphetamine and, more significantly, to propylhexedrine (1-cyclohexyl-N-methylpropan-2-amine).[3] The history of this compound is not one of independent discovery but is intrinsically tied to the history of propylhexedrine. The development of propylhexedrine was a direct response to a public health issue in the mid-20th century: the widespread abuse of amphetamine from over-the-counter nasal inhalers.[4][5][6] Understanding this history is crucial to appreciating the scientific and regulatory context of CPA.
Part 1: The Genesis of a "Safer" Stimulant: The History of Propylhexedrine
In the 1930s and 1940s, inhalers containing amphetamine sulfate, sold under the brand name Benzedrine, were popular for treating nasal congestion.[7] However, the amphetamine could be easily extracted and misused for its potent central nervous system (CNS) stimulant effects, leading to widespread abuse, psychosis, and in some cases, sudden death.[4][5][6]
In response to this growing crisis, pharmaceutical company Smith, Kline & French sought a safer alternative. The goal was to create a molecule that retained the vasoconstrictive properties needed for a decongestant but had significantly lower CNS stimulant and abuse potential.[4][8] The key structural modification was the saturation of the phenyl ring of amphetamine to a cyclohexyl ring. This seemingly minor change had a profound pharmacological impact, resulting in a compound with greater peripheral adrenergic stimulation (useful for decongestion) and markedly reduced CNS effects—only about one-twelfth the CNS stimulant effect of amphetamine.[4]
This research culminated in the patenting of propylhexedrine in 1948 by Dr. Glenn E. Ullyot.[9] In 1949, propylhexedrine officially replaced amphetamine sulfate as the active ingredient in the newly branded Benzedrex® inhaler.[4][5][6] This move was initially hailed as a success in harm reduction. However, despite its lower potency, propylhexedrine itself eventually developed a history of recreational use, with documented cases of serious adverse effects, including psychosis, myocardial infarction, and pulmonary hypertension, particularly when extracted and administered via oral or intravenous routes.[4][5][8]
Part 2: Chemical Profile and Synthesis
This compound is the primary amine counterpart to the secondary amine, propylhexedrine. The absence of the N-methyl group is the only structural difference.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₉N | [1][2] |
| Molecular Weight | 141.25 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 54704-34-6 (Racemic) | [1] |
| SMILES | CC(CC1CCCCC1)N | [1] |
| InChIKey | GIXSTBOIKJPUKD-UHFFFAOYSA-N | [1] |
Proposed Synthesis: Reductive Amination
While specific synthesis literature for this compound is scarce, a logical and widely used method for its preparation is the reductive amination of 1-cyclohexylpropan-2-one. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.
Figure 1: Proposed synthetic workflow for this compound via reductive amination.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a hypothetical procedure based on standard organic chemistry principles. It must be performed by qualified personnel in a properly equipped laboratory with all appropriate safety precautions.
Materials:
-
1-cyclohexylpropan-2-one (1.0 eq)
-
Ammonium acetate (3.0 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (Anhydrous)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-cyclohexylpropan-2-one (1.0 eq) and anhydrous methanol.
-
Imine Formation: Add ammonium acetate (3.0 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. In a single portion, add sodium cyanoborohydride (1.5 eq). Caution: NaBH₃CN is highly toxic. Handle with extreme care in a fume hood.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting ketone is consumed.
-
Workup - Quenching: Carefully quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2). This neutralizes excess reducing agent. Stir for 1 hour.
-
Workup - Basification: Basify the aqueous solution to pH >12 by the slow addition of 1M NaOH.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash with brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude amine can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Part 3: Inferred Pharmacological Profile
Direct pharmacological studies on this compound are not available in published literature. However, its mechanism of action can be reliably inferred from its close structural relationship to amphetamine and propylhexedrine.[7][10][11]
Mechanism of Action
Substituted amphetamines primarily function as indirect-acting sympathomimetic amines.[11][12] They exert their effects by increasing the synaptic concentrations of catecholamine neurotransmitters, primarily norepinephrine (NE) and dopamine (DA).[12] It is highly probable that this compound acts as a norepinephrine-dopamine releasing agent (NDRA).
The proposed mechanism involves:
-
Uptake into Presynaptic Neuron: The amine is transported into the presynaptic neuron via monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).
-
Vesicular Disruption: Once inside the neuron, it disrupts the vesicular monoamine transporter (VMAT2), causing the release of NE and DA from synaptic vesicles into the cytoplasm.
-
Transporter Reversal: The resulting high cytoplasmic concentration of neurotransmitters causes the DAT and NET transporters to reverse their direction of flow, pumping dopamine and norepinephrine out of the neuron and into the synaptic cleft.[11]
Figure 2: Inferred mechanism of action for this compound at a catecholaminergic synapse.
The saturation of the aromatic ring (phenyl to cyclohexyl) typically reduces the compound's ability to cross the blood-brain barrier and lessens its affinity for CNS targets compared to peripheral ones.[4] Therefore, it is predicted that this compound, like propylhexedrine, would exhibit more potent peripheral adrenergic effects (e.g., vasoconstriction, increased heart rate) than central dopaminergic effects (e.g., euphoria, stimulation).[4][6] The neurotoxic potential, a known risk with some substituted amphetamines, is likely lower than that of methamphetamine but cannot be ruled out without specific studies.[13]
Part 4: Analytical Methodologies
The accurate detection and quantification of low molecular weight amines like CPA in biological matrices is critical for both pharmacokinetic studies and forensic analysis. The primary methods for this application are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14]
| Parameter | LC-MS/MS | GC-MS |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation of volatile compounds by gas chromatography, detection by mass spectrometry. |
| Derivatization | Generally not required. | Often required for polar amines to improve volatility and peak shape. |
| Sensitivity | Very High (pg/mL to ng/mL). | High (pg to ng on column). |
| Selectivity | Extremely high, especially with Multiple Reaction Monitoring (MRM). | High, based on retention time and mass fragmentation patterns. |
| Primary Use Case | Preferred for complex biological matrices like plasma or urine. | Excellent for volatile compounds; can be used for screening and confirmation. |
Experimental Protocol: Quantification of CPA in Plasma via LC-MS/MS
Objective: To develop and validate a method for the quantification of this compound in human plasma.
Materials:
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Internal Standard (IS): Deuterated this compound (CPA-d5) or a structurally similar analog.
-
Mixed-mode cation exchange Solid Phase Extraction (SPE) cartridges.
-
Human plasma (blank).
-
Methanol, Acetonitrile, Formic Acid, Ammonium Hydroxide (LC-MS grade).
Procedure:
-
Sample Preparation (Solid Phase Extraction):
-
Spike 500 µL of plasma with the internal standard.
-
Condition an SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6).
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of equilibration buffer, then 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.[14]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: Determined by infusing a standard solution. For CPA (MW 141.25), the protonated molecule [M+H]⁺ would be 142.2. A hypothetical transition could be m/z 142.2 -> 125.2 (loss of NH₃).
-
Optimize cone voltage and collision energy for both the analyte and the IS.
-
-
-
Method Validation:
-
Validate the method according to regulatory guidelines, assessing for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[15]
-
Part 5: Regulatory Status and Abuse Potential
As of early 2026, this compound is not specifically scheduled under the Controlled Substances Act in the United States.[4] It is considered a research chemical. However, its close structural similarity to propylhexedrine, a known substance of abuse, suggests it could be treated as an analog under the Federal Analogue Act if sold for human consumption.
The abuse potential of CPA is predicted to be lower than that of amphetamine but present nonetheless.[9] Users of propylhexedrine often seek a "legal high" and report stimulant effects, but also a significant crash and unpleasant peripheral side effects.[4][8] Given its similar structure, CPA would likely produce a comparable profile of effects and risks. The documented hazards of propylhexedrine abuse—including cardiac and pulmonary complications—should be considered a potential risk for CPA as well.[5][6]
Conclusion
This compound is a compound best understood through the lens of its chemical family. Its history is not one of direct clinical development but is an artifact of the search for safer alternatives to amphetamine in the mid-20th century. While it has not been pharmacologically characterized, established principles of medicinal chemistry and toxicology allow for a robust and scientifically grounded inference of its synthesis, mechanism of action, and potential risks. For the research and drug development community, CPA serves as an important case study in structure-activity relationships, demonstrating how subtle molecular modifications can significantly alter the balance between therapeutic effect and abuse liability. Future investigation into this and similar compounds will continue to refine our understanding of the complex interplay between chemical structure and biological function.
References
- Wikipedia. Propylhexedrine. [Link: https://en.wikipedia.org/wiki/Propylhexedrine]
- ER-Rx. (2021). Episode 59- "Something old, something new:" Propylhexedrine abuse. [Link: https://www.er-rx.com/posts/episode-59-something-old-something-new-propylhexedrine-abuse]
- Fernandez, P. J., & Francis, E. M. (2012). Propylhexedrine: A Vintage Drug of Abuse, Rediscovered. Journal of Psychoactive Drugs, 44(3), 277-279. [Link: https://pubmed.ncbi.nlm.nih.gov/23061329/]
- ResearchGate. (2012). Propylhexedrine: A Vintage Drug of Abuse, Rediscovered | Request PDF. [Link: https://www.researchgate.net/publication/230613298_Propylhexedrine_A_Vintage_Drug_of_Abuse_Rediscovered]
- Blazer, A. N., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/38428801/]
- Poison Control. Propylhexedrine (Benzedrex). [Link: https://www.poison.org/articles/propylhexedrine]
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- BenchChem. (2025). Application Note: Quantitative Analysis of 2-Cycloheptylpropan-2-amine in Biological Matrices. [Link: https://www.benchchem.
- Cadet, J. L., et al. (2007). Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms. Neurotoxicity Research, 11(3-4), 183-202. [Link: https://pubmed.ncbi.nlm.nih.gov/17449459/]
- Heal, D. J., et al. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479-496. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3674773/]
- YouTube. (2024). Pharmacology of Amphetamines; Mechanism of action, Therapeutic use and Side effects. [Link: https://www.youtube.
- PubChem. 1-cyclohexyl-N-methylpropan-2-amine;3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/44199199]
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- Organic Syntheses. 2,6-Octadien-1-amine, N,N-diethyl-3,7-dimethyl-, (E)-. [Link: http://www.orgsyn.org/demo.aspx?prep=CV8P0183]
- Thermo Fisher Scientific. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8. [Link: https://www.thermofisher.com/us/en/home/references/molecular-probes-the-handbook/reagents-for-crosslinking-and-modification/reagents-for-analysis-of-low-molecular-weight-amines-section-1-8.html]
- Lee, S., et al. (2022). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Pharmaceuticals, 15(1), 80. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8779955/]
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 1-Cyclohexylpropan-2-amine via Reductive Amination
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 1-Cyclohexylpropan-2-amine, a valuable building block in medicinal chemistry and pharmaceutical development. The described method utilizes a one-pot reductive amination of 1-cyclohexylpropan-2-one (cyclohexylacetone) with ammonia, followed by in-situ reduction. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a detailed step-by-step experimental procedure, purification techniques, and critical safety considerations. The causality behind experimental choices is elucidated to ensure both scientific integrity and successful replication.
Introduction and Scientific Background
This compound and its derivatives are key intermediates in the synthesis of various biologically active compounds.[1][2] The molecular structure, featuring a cyclohexyl moiety attached to a propyl-amine backbone, imparts specific physicochemical properties beneficial for drug design, such as modulating lipophilicity and metabolic stability.
Reductive amination is a cornerstone of amine synthesis in modern organic chemistry, valued for its efficiency and versatility.[3] The strategy involves the conversion of a carbonyl group (from a ketone or aldehyde) into an amine through an intermediate imine, which is then reduced.[3][4] This one-pot process is often preferred over methods like alkylation of ammonia, as it minimizes the formation of over-alkylated byproducts (secondary and tertiary amines), thus leading to higher yields of the desired primary amine.[5]
This protocol focuses on the Borch reaction, which employs a mild and selective reducing agent, sodium cyanoborohydride (NaBH₃CN), to transform the transiently formed iminium ion into the target amine without significantly reducing the starting ketone.[6]
Reaction Mechanism and Rationale
The reductive amination of a ketone with ammonia proceeds in two principal, concurrent stages within the same reaction vessel. The reaction is typically performed under mildly acidic conditions (pH 4-5) to facilitate the formation of the key iminium ion intermediate.[5][7]
-
Imine/Iminium Ion Formation: The process begins with the nucleophilic attack of ammonia (NH₃) on the electrophilic carbonyl carbon of 1-cyclohexylpropan-2-one. This is followed by dehydration to yield a protonated imine, known as an iminium ion. This step is reversible.[8][9]
-
Reduction: The selective reducing agent, sodium cyanoborohydride (NaBH₃CN), then transfers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion.[6] NaBH₃CN is the reagent of choice because the electron-withdrawing cyano group makes it a weaker reductant than sodium borohydride (NaBH₄).[6][7] This attenuated reactivity prevents the reduction of the starting ketone while efficiently reducing the more electrophilic iminium ion intermediate, ensuring high selectivity for the desired amine product.[10]
Caption: Reductive amination mechanism overview.
Experimental Protocol
This protocol is designed for laboratory-scale synthesis and can be adapted for larger scales with appropriate engineering controls.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 1-Cyclohexylpropan-2-one | ≥97% | Sigma-Aldrich | Starting ketone. |
| Ammonium Acetate (NH₄OAc) | Reagent Grade | Fisher Scientific | Serves as both ammonia source and buffer. |
| Sodium Cyanoborohydride (NaBH₃CN) | 95% | Acros Organics | Highly Toxic. Handle with extreme care.[1] |
| Methanol (MeOH) | Anhydrous | VWR Chemicals | Reaction solvent. |
| Diethyl Ether (Et₂O) | ACS Grade | J.T. Baker | Extraction solvent. |
| Hydrochloric Acid (HCl) | 1 M Aqueous | LabChem | For acid-base extraction. |
| Sodium Hydroxide (NaOH) | 3 M Aqueous | EMD Millipore | For basification during extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Alfa Aesar | Drying agent. |
| 500 mL Round-Bottom Flask | - | - | - |
| Magnetic Stirrer and Stir Bar | - | - | - |
| Separatory Funnel | - | - | For liquid-liquid extraction. |
| Rotary Evaporator | - | - | For solvent removal. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1-cyclohexylpropan-2-one (14.0 g, 0.1 mol) and ammonium acetate (38.5 g, 0.5 mol, 5 equivalents).
-
Rationale: A significant excess of the ammonia source is used to drive the equilibrium towards the formation of the imine intermediate, maximizing the substrate for reduction.[11]
-
-
Dissolution: Add 200 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Addition of Reducing Agent: Slowly add sodium cyanoborohydride (8.8 g, 0.14 mol, 1.4 equivalents) to the solution in small portions over 20-30 minutes.
-
Rationale: Portion-wise addition helps to control the reaction rate and any potential exotherm. A slight excess of the reducing agent ensures the complete conversion of the iminium intermediate.
-
-
Reaction: Stir the mixture at room temperature for 24 hours. The reaction should be loosely capped or equipped with a drying tube to allow for the release of any evolved gas while preventing moisture from entering.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting ketone.
Workup and Isolation
-
Quenching: After 24 hours, carefully quench the reaction by slowly adding 1 M HCl (approx. 50 mL) in a fume hood until gas evolution ceases. This step neutralizes excess reducing agent.
-
CRITICAL SAFETY NOTE: Quenching NaBH₃CN with acid will produce toxic hydrogen cyanide (HCN) gas. This step MUST be performed in a well-ventilated chemical fume hood.
-
-
Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the methanol.
-
Acid-Base Extraction:
-
Transfer the remaining aqueous residue to a 500 mL separatory funnel. Add 100 mL of diethyl ether and shake. Drain and discard the organic layer, which contains non-basic impurities.
-
Cool the acidic aqueous layer in an ice bath. Slowly basify the solution by adding 3 M NaOH until the pH is >12. This deprotonates the ammonium salt to the free amine.
-
Extract the liberated amine from the basic aqueous solution with diethyl ether (3 x 100 mL).
-
Rationale: This acid-base extraction is a highly effective method for purifying amines. The amine is protonated and soluble in the aqueous acid phase, separating it from neutral organic impurities. After basification, the neutral amine becomes soluble in the organic phase.[12]
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
Purification
The crude product is typically a light-yellow oil. High purity can be achieved via vacuum distillation.
-
Distillation: Purify the crude oil by distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
Caption: Overall experimental workflow for synthesis and purification.
Data Summary
The following table outlines the key quantitative parameters for the described protocol.
| Parameter | Value | Role / Purpose |
| Starting Ketone | 1-Cyclohexylpropan-2-one (0.1 mol) | Carbonyl source |
| Ammonia Source | Ammonium Acetate (0.5 mol) | Provides NH₃ for imine formation; acts as a buffer |
| Reducing Agent | Sodium Cyanoborohydride (0.14 mol) | Selectively reduces the iminium intermediate |
| Solvent | Anhydrous Methanol (200 mL) | Solubilizes reactants |
| Temperature | Room Temperature (~20-25 °C) | Mild conditions sufficient for the reaction |
| Reaction Time | 24 hours | Allows for complete conversion |
| Typical Yield | 75-85% | Yield of purified product |
Safety and Hazard Management
All operations should be conducted by trained personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed. Flammable liquid and vapor.[1]
-
Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. Fatal if swallowed or in contact with skin. Contact with acids liberates very toxic hydrogen cyanide (HCN) gas.
-
Methanol: Flammable and toxic. Can cause blindness and is harmful if inhaled or absorbed through the skin.
-
Acids and Bases (HCl, NaOH): Corrosive. Handle with care to avoid skin and eye burns.
References
-
Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. [Link]
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
-
ResearchGate. (2015). An Efficient Method for the Production of Cyclohexylamine from Cyclohexanone and Ammonia over Cu-Cr-La/γ-Al2O3. [Link]
-
OChem Tutor. (2020). 09.10 Reductive Amination. YouTube. [Link]
-
ResearchGate. (n.d.). Possible reaction route of amination of cyclohexanone with ammonia. [Link]
-
ResearchGate. (n.d.). Amination of cyclohexanone and cyclohexanol/cyclohexanone in the presence of ammonia and hydrogen using copper or a group VIII metal supported on a carrier as the catalyst. [Link]
-
Pearson+. (n.d.). Using cyclohexanone as the starting material, describe how each of the following compounds can be synthesized. [Link]
-
Pearson+. (2024). Using any necessary reagents, show how you would accomplish the following transformations. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 115665, this compound. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12878583, (2S)-1-cyclohexylpropan-2-amine. [Link]
-
Frontiers in Catalysis. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. [Link]
-
Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. [Link]
-
MH Chem. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]
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Asymmetric Synthesis of Enantiopure 1-Cyclohexylpropan-2-amine: A Guide for Researchers
Introduction: The Significance of Chiral Amines in Pharmaceutical Development
Enantiomerically pure amines are fundamental building blocks in modern medicinal chemistry, with a significant portion of new chemical entities featuring at least one chiral amine moiety. The specific stereochemistry of these amines is often critical to their pharmacological activity and safety profile. 1-Cyclohexylpropan-2-amine, also known as propylhexedrine, is a sympathomimetic amine used as a nasal decongestant. The biologically active enantiomer, (S)-1-cyclohexylpropan-2-amine (levopropylhexedrine), is of particular interest due to its therapeutic effects. Consequently, the development of efficient and highly selective asymmetric syntheses for this compound is a key objective for pharmaceutical researchers and process chemists. This guide provides a detailed overview and experimental protocols for the asymmetric synthesis of enantiopure this compound, focusing on methodologies that offer high stereocontrol and practical applicability in a research and development setting.
Strategic Approaches to Asymmetric Synthesis
Several strategies can be employed for the asymmetric synthesis of this compound. The choice of method often depends on factors such as the availability of starting materials, desired scale, and the required level of enantiopurity. The primary approaches include:
-
Chiral Auxiliary-Mediated Synthesis: This classic and robust method involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective transformation. The auxiliary is subsequently removed to yield the enantiomerically enriched product.
-
Biocatalytic Reductive Amination: Leveraging the high selectivity of enzymes, this green chemistry approach utilizes transaminases or amine dehydrogenases to convert a prochiral ketone directly into a chiral amine with high enantiomeric excess.
-
Wenker Synthesis of a Chiral Aziridine Intermediate: This pathway involves the formation of a chiral aziridine from a corresponding amino alcohol, followed by reductive ring-opening to yield the target amine.[1]
This document will focus on providing a detailed protocol for a chiral auxiliary-based approach, a widely applicable and well-understood method in asymmetric synthesis.
Featured Method: Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of a chiral auxiliary is a powerful strategy to control the stereochemical outcome of a reaction.[2][] In this approach, a prochiral starting material is covalently bonded to a chiral auxiliary, creating a diastereomeric intermediate. The inherent chirality of the auxiliary then directs the subsequent chemical transformation to occur on one face of the molecule, leading to the formation of a new stereocenter with a high degree of stereoselectivity. After the desired transformation, the chiral auxiliary can be cleaved and ideally recycled.
For the synthesis of this compound, a common strategy involves the use of a chiral amine, such as a phenylethylamine derivative, to form a chiral imine with cyclohexylacetone. Subsequent reduction of this imine proceeds with high diastereoselectivity, and cleavage of the auxiliary yields the desired enantiopure amine.
Logical Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: Workflow for the asymmetric synthesis of this compound using a chiral auxiliary.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the asymmetric synthesis of (S)-1-cyclohexylpropan-2-amine using (S)-(-)-α-methylbenzylamine as the chiral auxiliary.
Protocol 1: Asymmetric Reductive Amination of Cyclohexylacetone
Objective: To synthesize enantiomerically enriched (S)-1-cyclohexylpropan-2-amine via diastereoselective reduction of a chiral imine intermediate.
Materials:
-
Cyclohexylacetone (1.0 eq)
-
(S)-(-)-α-Methylbenzylamine (1.1 eq)
-
Titanium (IV) isopropoxide (Ti(O-iPr)₄) (1.2 eq)
-
Ethanol (anhydrous)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol
-
Palladium on carbon (10% Pd/C) (5 mol%)
-
Hydrochloric acid (HCl) (2 M)
-
Sodium hydroxide (NaOH) (2 M)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus
Procedure:
Step 1: Formation of the Chiral Imine
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclohexylacetone (1.0 eq) and anhydrous ethanol.
-
Add (S)-(-)-α-methylbenzylamine (1.1 eq) to the solution.
-
Slowly add titanium (IV) isopropoxide (1.2 eq) to the mixture at room temperature. The formation of a precipitate may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours to ensure complete imine formation. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Causality Behind Experimental Choices: Titanium (IV) isopropoxide acts as a Lewis acid catalyst and a dehydrating agent, driving the equilibrium towards the formation of the imine by removing the water generated during the condensation reaction.
Step 2: Diastereoselective Reduction of the Imine
-
Cool the reaction mixture from Step 1 to 0 °C in an ice bath.
-
In a separate flask, dissolve sodium borohydride (1.5 eq) in anhydrous ethanol.
-
Slowly add the sodium borohydride solution to the imine mixture. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by carefully adding water.
-
Extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diastereomeric amine.
Causality Behind Experimental Choices: Sodium borohydride is a mild reducing agent suitable for the reduction of the imine C=N bond without affecting other functional groups. The diastereoselectivity of the reduction is directed by the chiral auxiliary, where the hydride attacks from the less sterically hindered face of the imine.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the crude diastereomeric amine from Step 2 in methanol.
-
Add 10% palladium on carbon (5 mol%) to the solution.
-
Subject the mixture to hydrogenolysis in a hydrogenation apparatus under a hydrogen atmosphere (typically 1-4 atm) until the reaction is complete (monitored by TLC or GC-MS, typically 12-24 hours).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure.
Causality Behind Experimental Choices: Catalytic hydrogenolysis is an effective method for cleaving the N-benzyl bond of the chiral auxiliary without affecting the newly formed chiral amine. Palladium on carbon is a standard and efficient catalyst for this transformation.
Step 4: Isolation and Purification of the Final Product
-
Dissolve the residue from Step 3 in diethyl ether.
-
Extract the amine into an aqueous solution of 2 M HCl.
-
Wash the aqueous layer with diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer with 2 M NaOH until the pH is >12.
-
Extract the free amine with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
The enantiomeric excess (ee) of the product should be determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Data Presentation
The following table summarizes typical results that can be expected from the described protocol, based on literature precedents for similar asymmetric reductive aminations.
| Step | Transformation | Reagents & Conditions | Typical Yield (%) | Typical Diastereomeric/Enantiomeric Excess (%) |
| 1 & 2 | Reductive Amination | Cyclohexylacetone, (S)-(-)-α-methylbenzylamine, Ti(O-iPr)₄, NaBH₄ | 75-85 | >90 de |
| 3 | Auxiliary Cleavage | H₂, 10% Pd/C, Methanol | 80-95 | >90 ee |
| Overall | Asymmetric Synthesis | - | 60-80 | >90 ee |
Alternative Methodologies: A Brief Overview
While the chiral auxiliary approach is reliable, other methods offer distinct advantages.
Biocatalytic Reductive Amination
This method employs transaminase enzymes to directly convert cyclohexylacetone to (S)-1-cyclohexylpropan-2-amine.
Caption: Biocatalytic reductive amination of cyclohexylacetone.
Advantages:
-
High enantioselectivity (often >99% ee).
-
Mild reaction conditions (aqueous buffer, near-neutral pH, room temperature).
-
Environmentally friendly ("green") process.
Considerations:
-
Requires screening to identify a suitable transaminase.
-
Enzyme stability and activity can be substrate-dependent.
-
Cofactor regeneration may be necessary for some enzyme systems.
Wenker Synthesis of a Chiral Aziridine
This multi-step approach involves the synthesis of a chiral amino alcohol precursor, cyclization to a chiral aziridine, and subsequent reductive opening.
Advantages:
-
Can provide very high enantiopurity.
-
Well-established classical synthetic route.[1]
Considerations:
-
Longer synthetic sequence.
-
May involve harsh reagents (e.g., strong acids and bases).
Conclusion
The asymmetric synthesis of enantiopure this compound is a critical task for the pharmaceutical industry. The chiral auxiliary-mediated reductive amination of cyclohexylacetone provides a robust and reliable method for achieving high enantioselectivity. This guide has detailed a practical experimental protocol for this approach, highlighting the rationale behind key procedural steps. Furthermore, alternative green and classical methodologies, such as biocatalysis and the Wenker synthesis, offer valuable complementary strategies. The selection of the optimal synthetic route will depend on the specific requirements of the research or development program, including scale, cost, and desired purity.
References
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Wikipedia. Propylhexedrine. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
YouTube. Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. [Link] (Note: A representative, non-specific URL is used as the original may not be stable. The title and content are reflective of the source.)
Sources
Application Notes and Protocols for the Use of 1-Cyclohexylpropan-2-amine as a Pharmaceutical Reference Standard
Introduction: The Critical Role of Reference Standards in Pharmaceutical Quality
In the landscape of pharmaceutical development and manufacturing, the assurance of drug substance and drug product quality is paramount. Central to this quality paradigm is the use of highly characterized reference standards. A pharmaceutical reference standard is a substance of established purity and identity, used as a benchmark for the quantitative and qualitative analysis of active pharmaceutical ingredients (APIs), finished products, and their associated impurities. 1-Cyclohexylpropan-2-amine, a primary amine structurally related to the nasal decongestant Propylhexedrine, serves as a critical reference standard for impurity profiling and quality control in the manufacturing of Propylhexedrine-containing drug products.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper characterization, qualification, and application of this compound as a pharmaceutical reference standard. The protocols outlined herein are designed to ensure scientific integrity, logical workflow, and adherence to the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), aligning with global regulatory expectations.
Understanding this compound: A Key Related Substance to Propylhexedrine
This compound (Figure 1) is recognized as a potential process-related impurity or degradation product in the synthesis of Propylhexedrine (1-cyclohexyl-N-methylpropan-2-amine).[1][2] Its structural similarity to the API necessitates a well-defined analytical strategy to ensure its effective separation and quantification.
Chemical Properties of this compound:
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₉H₁₉N | PubChem |
| Molecular Weight | 141.25 g/mol | PubChem |
| CAS Number | 54704-34-6 | PubChem |
Figure 1: Chemical Structure of this compound
Caption: Molecular structure of this compound.
Qualification of this compound as a Reference Standard: A Multi-faceted Approach
The qualification of a new batch of this compound as a reference standard is a rigorous process that establishes its identity, purity, and fitness for its intended analytical purpose. This process is guided by principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH).[3]
Caption: Workflow for the qualification of a reference standard.
Identity Confirmation
The unequivocal identification of the candidate material is the foundational step. A combination of spectroscopic techniques should be employed to confirm the molecular structure.
2.1.1. Fourier-Transform Infrared Spectroscopy (FT-IR)
Causality: FT-IR provides a unique molecular fingerprint based on the vibrational frequencies of chemical bonds. This technique is excellent for confirming the presence of key functional groups (e.g., N-H stretching of the primary amine, C-H stretching of the cyclohexyl and propyl groups) and for comparison against a previously characterized, authentic sample.
Protocol:
-
Prepare the sample as a thin film on a potassium bromide (KBr) disc or utilize an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Compare the resulting spectrum with that of a known, authenticated standard of this compound.
-
The spectra should exhibit a high degree of correlation in the fingerprint region (1500-400 cm⁻¹).
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the overall structure.[4][5][6] Both ¹H and ¹³C NMR are essential for unambiguous structural elucidation.
Protocol:
-
Dissolve an accurately weighed amount of the candidate standard in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of this compound.
-
The data should be consistent with the expected structure and free from signals corresponding to significant impurities.
2.1.3. Mass Spectrometry (MS)
Causality: Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.[7]
Protocol:
-
Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).
-
Acquire the mass spectrum in a suitable ionization mode (e.g., Electron Ionization for GC-MS or Electrospray Ionization for LC-MS).
-
Confirm the presence of the molecular ion ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of this compound (141.25 g/mol ).
-
The fragmentation pattern should be consistent with the known structure of the molecule.
Purity Assessment
Purity determination is a critical aspect of reference standard qualification. Chromatographic techniques are the primary methods for assessing the presence of organic impurities.
2.2.1. High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
Causality: HPLC is a versatile and widely used technique for the separation and quantification of non-volatile organic impurities in pharmaceutical substances.[8] For primary amines like this compound, which lack a strong chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is often necessary.
Protocol (Illustrative Example with UV Detection after Derivatization):
-
Derivatization: React the sample with a suitable derivatizing agent (e.g., dansyl chloride) to introduce a chromophore.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer at pH 7.0).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at the maximum absorbance of the derivative (e.g., ~254 nm for dansyl derivatives).
-
-
Procedure:
-
Inject a solution of the derivatized this compound.
-
Analyze the chromatogram for the presence of any impurity peaks.
-
Quantify impurities using area normalization or against a qualified reference standard of the impurity, if available.
-
2.2.2. Gas Chromatography (GC) for Volatile Impurities
Causality: GC is the preferred method for the analysis of volatile and semi-volatile impurities. Given the nature of this compound, GC is a highly suitable technique for purity assessment.[9]
Protocol:
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or DB-17ms), 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: A suitable temperature gradient to ensure separation of potential impurities (e.g., start at 50 °C, ramp to 280 °C).
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
Inject the solution into the GC system.
-
Analyze the chromatogram for impurity peaks.
-
Quantify impurities using area normalization.
-
Determination of Water Content
Causality: Water content is a critical parameter as it directly impacts the purity value of the reference standard. Karl Fischer titration is the gold-standard method for the determination of water in pharmaceutical substances due to its accuracy, precision, and specificity for water.[10][11]
Protocol (Volumetric Karl Fischer Titration):
-
Standardize the Karl Fischer reagent against a known water standard.
-
Accurately weigh a suitable amount of the this compound reference standard into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).
-
Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.
-
Calculate the water content as a percentage.
Residual Solvents and Inorganic Impurities
Causality: Residual solvents from the synthesis process and inorganic impurities must be controlled. Headspace GC is the standard method for residual solvents, while residue on ignition (sulfated ash) is used to determine the level of inorganic impurities.
Protocol (Summary):
-
Residual Solvents: Analyze by Headspace Gas Chromatography (HS-GC) according to USP <467> or Ph. Eur. 2.4.24.[12]
-
Residue on Ignition: Perform the test as described in USP <281> or Ph. Eur. 2.4.14.
Application of this compound Reference Standard in Propylhexedrine Analysis
Once qualified, the this compound reference standard is used in routine quality control testing of Propylhexedrine API and drug products. Its primary applications are in the identification and quantification of this specific impurity.
Caption: Use of reference standards in a QC laboratory.
Identification of this compound in Chromatographic Methods
In a validated HPLC or GC method for the analysis of Propylhexedrine related substances, the this compound reference standard is used to confirm the identity of any corresponding peak in the sample chromatogram.
Protocol:
-
Prepare a system suitability solution containing both the Propylhexedrine reference standard and the this compound reference standard.
-
Inject the system suitability solution and determine the retention times of both compounds.
-
Inject the sample solution.
-
A peak in the sample chromatogram is identified as this compound if its retention time corresponds to that of the this compound peak in the system suitability chromatogram, within a specified tolerance.
Quantification of this compound
The qualified this compound reference standard is used to accurately determine the amount of this impurity in the sample.
Protocol (External Standard Method):
-
Prepare a standard solution of the this compound reference standard at a known concentration.
-
Prepare a sample solution of the Propylhexedrine API or drug product at a known concentration.
-
Inject both the standard and sample solutions into the chromatograph.
-
Calculate the concentration of this compound in the sample by comparing the peak area of the impurity in the sample chromatogram to the peak area of the standard in the standard chromatogram.
Stability and Storage of the Reference Standard
To ensure the continued integrity of the this compound reference standard, proper storage and periodic re-evaluation are essential.
-
Storage: The reference standard should be stored in a well-closed container, protected from light and moisture, at a controlled temperature (e.g., 2-8 °C).
-
Stability Monitoring: A stability-indicating method should be used to periodically re-test the reference standard to ensure its purity has not changed significantly over time. The re-test frequency should be defined based on stability data.
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the robust quality control of Propylhexedrine. The multi-disciplinary approach to qualification, encompassing spectroscopic and chromatographic techniques, ensures the identity and purity of the standard. Its correct application in routine analysis provides the necessary confidence in the quality, safety, and efficacy of the final pharmaceutical product.
References
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Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
GMP Insiders. Karl Fischer Titration: The Gold Standard For Water Content Analysis. Retrieved from [Link]
-
American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link]
-
Eurofins Scientific. (n.d.). Water Determination by Karl Fischer. Retrieved from [Link]
-
Kianshar Danesh. (n.d.). Determination of Water content in Pharmaceuticals by Karl Fischer Titration method. Retrieved from [Link]
- Sarotti, A. M., & Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 93, 3-15.
-
PubMed. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Retrieved from [Link]
-
PharmaCompass. (n.d.). Propylhexedrine. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]
-
Shimadzu. (n.d.). Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Retrieved from [Link]
-
ECA Academy. (n.d.). Pharmaceutical quality control: the reference standards labyrinth. Retrieved from [Link]
-
International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. Retrieved from [Link]
-
IOSR Journal. (2018). Characterization and Validation of Impurities in Pharmaceutical Bulk Drug by HPLC Methods. Retrieved from [Link]
-
Agilent. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). propylhexedrine and its Impurities. Retrieved from [Link]
-
Drugs.com. (2025, May 10). Propylhexedrine Monograph for Professionals. Retrieved from [Link]
-
USP. (n.d.). USP Monographs: Propylhexedrine. Retrieved from [Link]
-
PubChem. (n.d.). Propylhexedrine. Retrieved from [Link]
-
precisionFDA. (n.d.). PROPYLHEXEDRINE. Retrieved from [Link]
-
Wikipedia. (n.d.). Propylhexedrine. Retrieved from [Link]
-
NYC.gov. (n.d.). FORENSIC TOXICOLOGY LABORATORY OFFICE OF CHIEF MEDICAL EXAMINER NEW YORK CITY BASIC DRUGS QUANTITATION by NPD GAS CHROMATOGRAPHY. Retrieved from [Link]
-
PubMed. (2006). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Retrieved from [Link]
- Czubak, Ł., Krygier, A., & Tejchman-Małecka, B. (2014). Gas chromatography method of cleaning validation process for 2-propanol residue determination in pharmaceutical manufacturing equipment. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 234-237.
-
Semantic Scholar. (2021). Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River. Retrieved from [Link]
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GC-MS analysis method for 1-Cyclohexylpropan-2-amine quantification
An Application Note and Protocol for the Quantitative Analysis of 1-Cyclohexylpropan-2-amine by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
This compound (C₉H₁₉N) is a primary amine whose accurate quantification is essential in various contexts, including pharmaceutical development, forensic toxicology, and quality control.[1][2][3][4] As a structural analog to certain stimulant compounds, the ability to reliably measure its concentration in diverse matrices is of significant interest to researchers and regulatory bodies. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for this purpose, offering high sensitivity and selectivity.[5][6]
However, the inherent chemical properties of primary amines like this compound—namely their polarity and low volatility—present analytical challenges.[7][8] These characteristics can lead to poor chromatographic peak shape, adsorption on analytical columns, and inaccurate quantification.[7][8] To overcome these issues, a crucial step of chemical derivatization is employed. This process converts the polar amine into a less polar, more volatile, and more thermally stable derivative, thereby significantly improving its chromatographic behavior and ensuring reliable analysis.[7][9][10]
This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive, field-proven protocol for the robust quantification of this compound using GC-MS. It details a complete workflow from sample preparation and derivatization to instrumental analysis and method validation, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[11][12][13][14]
Principle of the Method
The core of this analytical method is the conversion of this compound into a stable, volatile derivative, followed by separation and quantification using GC-MS. The workflow is built upon the following principles:
-
Internal Standard (IS) Addition: A suitable internal standard is added to all samples, calibrators, and quality controls at a fixed concentration. The IS is a compound with similar chemical properties to the analyte but is isotopically or structurally distinct to be differentiated by the mass spectrometer.[15] Its purpose is to correct for variations in sample preparation, injection volume, and instrument response, thereby enhancing the precision and accuracy of the measurement.[15][16] The final quantification is based on the ratio of the analyte peak area to the internal standard peak area.[15]
-
Sample Preparation (Liquid-Liquid Extraction): A liquid-liquid extraction (LLE) step is employed to isolate the analyte and internal standard from the sample matrix (e.g., plasma, urine, or a formulated product). This removes potential interferences such as proteins, salts, and other matrix components that could compromise the analysis.
-
Derivatization: The extracted analyte is derivatized to improve its chromatographic properties. Acylation using an agent like Trifluoroacetic anhydride (TFAA) is a common and effective method for primary amines.[7] This reaction replaces the active hydrogen on the amine group with a trifluoroacetyl group, which increases volatility and thermal stability while reducing polarity.[17]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the derivatized analyte from other components based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compound and detects the characteristic ions, providing both qualitative identification and quantitative measurement. Analysis is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[5][18]
Experimental Workflow Overview
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Caption: Workflow for this compound Quantification.
Detailed Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS): this compound-d5 (or a suitable structural analog like Octylamine if a deuterated standard is unavailable)
-
Trifluoroacetic anhydride (TFAA)
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Sodium Hydroxide (NaOH), 10 M solution
-
Deionized water
-
Nitrogen gas, high purity
-
Volumetric flasks, pipettes, and autosampler vials
Preparation of Standards and Samples
Stock Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10.0 mL of methanol.
-
IS Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.
Working Solutions:
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock solution with methanol to achieve concentrations ranging from 10 ng/mL to 2000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 1500 ng/mL) from a separate weighing of the reference standard.
-
IS Working Solution (100 ng/mL): Dilute the IS Stock solution with methanol.
Sample Preparation and Derivatization Protocol
-
Pipette 100 µL of the sample (calibrator, QC, or unknown) into a 2 mL microcentrifuge tube.
-
Add Internal Standard: Add 20 µL of the 100 ng/mL IS Working Solution to every tube.
-
Alkalinize: Add 50 µL of 10 M NaOH to each tube and vortex for 10 seconds to ensure the amine is in its free base form.
-
Liquid-Liquid Extraction: Add 1 mL of ethyl acetate to each tube. Vortex vigorously for 2 minutes.
-
Centrifuge: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass test tube.
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Add 50 µL of ethyl acetate and 50 µL of TFAA to the dried residue.[7]
-
Reaction: Cap the tubes tightly and heat at 60°C for 20 minutes.
-
Final Evaporation: Allow the tubes to cool to room temperature, then evaporate the contents to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the derivatized residue in 100 µL of ethyl acetate. Vortex for 10 seconds.
-
Transfer: Transfer the final solution to a GC-MS autosampler vial with an insert for analysis.
GC-MS Instrumental Conditions
The following table outlines the recommended starting parameters for the GC-MS analysis. Optimization may be necessary depending on the specific instrumentation used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial: 80°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 min at 280°C |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (TFAA derivative) | To be determined experimentally (e.g., m/z 154) |
| Qualifier Ion (TFAA derivative) | To be determined experimentally (e.g., m/z 110) |
| IS Quantifier Ion | To be determined experimentally |
Note: The specific ions for the TFAA-derivatized this compound and its deuterated internal standard must be determined by acquiring a full scan mass spectrum of a concentrated standard.
Method Validation
A comprehensive method validation must be performed to ensure the reliability of the analytical data, adhering to the principles outlined in the ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.[11][12][19] The validation process establishes the performance characteristics of the method and ensures it is suitable for its intended purpose.[12][14]
Caption: Core parameters for establishing a trustworthy analytical method.
Validation Parameters & Acceptance Criteria
The following table summarizes the key validation experiments and their typical acceptance criteria.
| Parameter | Experimental Protocol | Acceptance Criteria |
| Specificity | Analyze six blank matrix samples to check for interferences at the retention times of the analyte and IS. | No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS). |
| Linearity & Range | Analyze a calibration curve with at least 6 non-zero concentrations over 3 separate runs. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at LLOQ, Low, Mid, and High concentrations (n=6 at each level) on 3 different days. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).Precision: Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ). |
| Limit of Quantification (LOQ) | The lowest standard on the calibration curve that meets the accuracy and precision criteria. | Accuracy within ±20% and Precision (RSD) ≤20%. Signal-to-noise ratio should be ≥ 10. |
| Limit of Detection (LOD) | Determined by analyzing progressively lower concentrations. | Signal-to-noise ratio ≥ 3. |
| Recovery | Compare the peak area of the analyte from an extracted sample to the peak area of an unextracted standard. | Recovery should be consistent and reproducible across concentrations. |
| Robustness | Introduce small, deliberate variations in method parameters (e.g., GC oven ramp rate ±2%, derivatization temp ±5°C). | System suitability parameters should remain within acceptable limits. |
Conclusion
This application note provides a detailed and robust GC-MS method for the quantification of this compound. The protocol emphasizes the critical role of derivatization to overcome the inherent analytical challenges of primary amines, ensuring high-quality chromatographic performance.[7][8] By incorporating a suitable internal standard and adhering to the rigorous validation framework prescribed by ICH and FDA guidelines, this method delivers the accuracy, precision, and reliability required for regulated and research environments.[11][12][20] The successful implementation of this protocol will enable researchers, scientists, and drug development professionals to generate defensible quantitative data for this compound in a variety of matrices.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
FDA. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
-
Garzotti, M., & Roda, G. (2010). A fast gas chromatography/mass spectrometry method for the determination of stimulants and narcotics in urine. Rapid Communications in Mass Spectrometry, 24(10), 1475-80. [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
-
Lee, H. R., et al. (2008). Simultaneous determination of amphetamine-type stimulants and cannabinoids in fingernails by gas chromatography-mass spectrometry. Forensic Science International, 178(2-3), 149-55. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Wójcik, M., et al. (2020). Application of gas chromatography–tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine. Forensic Toxicology, 38(2), 437-448. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
SciSpace. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. [Link]
-
ResearchGate. (2025). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]
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Ali, H. M., et al. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology, 201, 115447. [Link]
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Application Note: A Robust HPLC Method for the Chiral Separation of 1-Cyclohexylpropan-2-amine Enantiomers
Abstract
This application note presents a detailed, reliable High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1-Cyclohexylpropan-2-amine. As enantiomers of chiral amines can exhibit distinct pharmacological and toxicological profiles, their separation is critical in pharmaceutical development and quality control.[1][2] The described method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, a proven strategy for the resolution of primary amines.[3] We provide a comprehensive protocol, the scientific rationale behind the method's parameters, and expected results, offering researchers a robust starting point for baseline separation and accurate enantiomeric purity determination.
Introduction: The Imperative of Chiral Amine Separation
This compound is a primary amine containing a stereocenter, meaning it exists as a pair of non-superimposable mirror images, or enantiomers.[4] In the pharmaceutical industry, it is a well-established principle that enantiomers can have significantly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects.[5] Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drug substances.
High-Performance Liquid Chromatography utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for resolving enantiomers due to its reliability, sensitivity, and scalability.[1][6][7] Polysaccharide-based CSPs, in particular, have demonstrated broad enantioselectivity for a vast range of chiral compounds, including primary amines, making them a cornerstone of modern chiral analysis.[1][5][8]
This guide details an effective normal phase HPLC method, explaining the expert reasoning behind the selection of the stationary phase, mobile phase composition, and additives to achieve optimal separation of this compound enantiomers.
Principle of Enantioselective Recognition on Polysaccharide CSPs
The successful separation of enantiomers on a chiral stationary phase relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. Polysaccharide-based CSPs, such as amylose or cellulose derivatives coated or bonded to a silica support, provide a unique and complex chiral environment.[9]
The chiral recognition mechanism is multifactorial, arising from a combination of intermolecular interactions:
-
Hydrogen Bonding: Occurs between polar functional groups on the analyte (like the primary amine) and the carbamate groups on the polysaccharide derivative.
-
Dipole-Dipole Interactions: Result from the alignment of permanent dipoles within the analyte and the CSP.
-
π-π Interactions: Can occur if aromatic moieties are present in the analyte, interacting with the phenyl groups of the CSP.
-
Steric Hindrance: The most critical factor for chiral recognition. The enantiomers fit differently into the helical grooves or "chiral cavities" of the polysaccharide structure. One enantiomer will have a more stable, energetically favorable interaction, leading to a longer retention time, while the other interacts less strongly and elutes earlier.[9]
For a primary amine like this compound, the basic nature of the amine group can lead to strong, undesirable interactions with residual acidic silanol groups on the silica surface of the column packing, resulting in poor peak shape (tailing). To counteract this, a small amount of a basic additive is incorporated into the mobile phase. This additive competes for the active silanol sites, ensuring that peak shape is governed by the chiral interactions with the polysaccharide selector, not by achiral silanol interactions.[1][3]
Recommended HPLC Method and Protocol
This protocol is designed based on extensive data for the separation of primary amines on polysaccharide CSPs and provides a high probability of success.[1][3]
Instrumentation and Materials
-
HPLC System: Any standard HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and UV detector.
-
Chiral Column: Lux® Amylose-1, 5 µm, 250 x 4.6 mm (or a guaranteed equivalent such as CHIRALPAK® AD-H).[8][10] This column utilizes Amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, known for its broad applicability.[8][11]
-
Chemicals: HPLC-grade n-Hexane, HPLC-grade 2-Propanol (IPA), Diethylamine (DEA, >99.5%).
-
Sample: Racemic this compound standard.
Chromatographic Conditions
All quantitative parameters for the method are summarized in the table below for clarity and ease of use.
| Parameter | Condition | Rationale |
| Column | Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm | A broadly selective polysaccharide CSP highly effective for resolving a wide range of racemates, including primary amines.[1][10][11] |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) | A standard normal phase eluent. The alcohol component (IPA) modulates retention, while the basic additive (DEA) is crucial for achieving symmetrical peak shapes for amines.[1][12] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID analytical column, providing a good balance between analysis time and efficiency.[13][14] |
| Temperature | 25 °C | Temperature can influence selectivity; starting at ambient temperature is a standard practice. It should be controlled for reproducible retention times.[15] |
| Detection | UV at 210 nm | This compound lacks a strong chromophore, so detection at a low UV wavelength is necessary to achieve adequate sensitivity. |
| Injection Volume | 10 µL | A standard volume to avoid column overloading while ensuring a sufficient detector response. |
Step-by-Step Experimental Protocol
-
Mobile Phase Preparation:
-
Carefully measure 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1.0 mL of Diethylamine.
-
Combine them in a suitable solvent reservoir.
-
Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum degassing.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.
-
From the stock solution, prepare a working standard of 0.1 mg/mL by diluting with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulates before injection.[12]
-
-
HPLC System Workflow:
-
System Purge: Purge all pump channels with the prepared mobile phase to ensure the system is free of any incompatible solvents from previous analyses.[14]
-
Column Equilibration: Install the chiral column and equilibrate it with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomer peaks.
-
Chiral Separation Workflow Diagram
The following diagram illustrates the logical progression of the experimental protocol.
Caption: Experimental workflow for the chiral HPLC separation of this compound.
Expected Results and Method Optimization
Following the protocol above, a baseline separation of the two enantiomers of this compound is expected. The chromatogram should display two well-resolved, symmetrical peaks. The resolution factor (Rs) between the two peaks should ideally be greater than 1.5, indicating a complete separation suitable for accurate quantification.
Troubleshooting and Optimization:
-
Poor Resolution: If the peaks are not fully resolved, the concentration of 2-Propanol in the mobile phase can be adjusted. Decreasing the IPA percentage (e.g., to 95:5:0.1) will generally increase retention times and may improve resolution. Conversely, increasing it will shorten the analysis time.
-
Peak Tailing: If significant peak tailing is observed, ensure the Diethylamine concentration is adequate. In some cases, increasing it slightly (e.g., to 0.2%) or switching to a different basic additive like triethylamine (TEA) can improve peak shape.[3][16]
-
Elution Order: The elution order of enantiomers is specific to the combination of the CSP and the analyte. For absolute configuration assignment, analysis of an enantiomerically pure standard is required.
Conclusion
The method described in this application note provides a scientifically grounded and robust protocol for the successful chiral separation of this compound enantiomers. By employing a polysaccharide-based chiral stationary phase in normal phase mode with a basic additive, this approach directly addresses the chemical properties of the analyte to ensure high-quality chromatographic results. This protocol serves as an excellent starting point for researchers and quality control analysts, enabling reliable determination of enantiomeric purity in pharmaceutical development and manufacturing.
References
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- PMC - NIH. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
- Daicel. CHIRALPAK AD-H Instruction Manual.
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Introduction: Overcoming the Analytical Challenges of a Polar Primary Amine
An Application Guide to the Derivatization of 1-Cyclohexylpropan-2-amine for Enhanced Analytical Detection
This compound, also known as propylhexedrine, is an adrenergic vasoconstrictor and a structural analog of methamphetamine, differing by the substitution of an alicyclic cyclohexyl group for the aromatic phenyl ring.[1] Its analysis, particularly by gas chromatography (GC), presents significant challenges. Due to the presence of a primary amine functional group, the molecule exhibits high polarity and low volatility.[2][3] These characteristics often lead to poor chromatographic performance, including peak tailing, low sensitivity, and potential irreversible adsorption onto the active sites within the GC system.[2][4]
Chemical derivatization is a crucial sample preparation strategy that chemically modifies the analyte to improve its analytical properties.[5][6] By converting the polar amine group into a less polar, more volatile, and more thermally stable derivative, we can achieve sharper, more symmetrical chromatographic peaks, leading to improved separation, enhanced sensitivity, and more reliable quantification.[2][3] Furthermore, as this compound is a chiral compound, specific derivatization techniques can be employed to resolve its enantiomers, which is often critical in pharmaceutical and toxicological analyses.[1]
This guide provides detailed application notes and validated protocols for both achiral and chiral derivatization of this compound, empowering researchers to select and implement the optimal strategy for their analytical goals, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography (LC) applications.
Part 1: Achiral Derivatization via Acylation for Enhanced GC-MS Detection
Principle of Acylation
Acylation is a robust and widely used derivatization technique for primary and secondary amines.[2] The process involves reacting the amine with a highly reactive acylating agent, typically a perfluorinated acid anhydride, to form a stable amide derivative.
The primary reasons for choosing perfluoroacyl derivatives are:
-
Increased Volatility: The substitution of the polar N-H bond with a nonpolar N-acyl bond significantly reduces intermolecular hydrogen bonding, making the resulting amide more volatile and suitable for GC analysis.[7][8]
-
Improved Thermal Stability: The resulting amide is generally more stable at the high temperatures of the GC injector and column.[7]
-
Enhanced Sensitivity: The introduction of multiple fluorine atoms creates highly electronegative derivatives. This dramatically increases the response of an Electron Capture Detector (ECD). For Mass Spectrometry (MS), these derivatives produce characteristic, high-mass fragments, which are useful for identification and can move the analyte's mass out of the low-mass background noise, improving the signal-to-noise ratio.[9][10]
Commonly used perfluorinated anhydrides include Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA).[11] The choice among them allows for the modulation of the derivative's retention time and mass spectral properties.[5]
General Workflow for Acylation Derivatization
The logical progression from the native analyte to the final analysis-ready derivative follows a consistent workflow.
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Application Notes & Protocols: The Strategic Use of 1-Cyclohexylpropan-2-amine in the Synthesis of Novel Compound Libraries
Introduction: Identifying a Versatile Scaffold for Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the selection of foundational building blocks is a critical determinant of a project's success. 1-Cyclohexylpropan-2-amine is a primary amine that presents a unique combination of structural features: a chiral center, a flexible propyl linker, and a lipophilic cyclohexyl moiety.[1][2] These characteristics make it an exemplary scaffold for generating diverse molecular architectures with tunable physicochemical properties. The bulky cyclohexyl group can impart favorable metabolic stability and membrane permeability, while the primary amine serves as a versatile chemical handle for a multitude of synthetic transformations.
This guide provides an in-depth exploration of this compound as a strategic starting material. We will move beyond simple reaction lists to explain the causality behind protocol choices, offering detailed, field-proven methodologies for its application in creating novel amides, complex secondary amines, and privileged urea and thiourea structures. The protocols are designed to be robust and adaptable for both single-compound synthesis and parallel library generation.
Core Physicochemical Properties
A foundational understanding of a starting material's properties is paramount for effective reaction design.
| Property | Value | Source |
| Molecular Formula | C₉H₁₉N | PubChem[1] |
| Molecular Weight | 141.25 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | Perhydroamphetamine, Norpropylhexedrine | PubChem[1] |
| Chirality | Exists as racemate and enantiomers (e.g., (2S)-isomer) | PubChem[2] |
Application I: Synthesis of N-Acylated Derivatives for Bioactive Amides
The amide bond is a cornerstone of medicinal chemistry, present in approximately 25% of all marketed pharmaceuticals.[3] N-acylation of this compound is a direct and efficient method to explore vast chemical space, introducing diverse functionalities that can modulate the biological activity and pharmacokinetic profile of the resulting compounds.
Expertise & Rationale:
The reaction of a primary amine with an acyl chloride is a classic, highly reliable transformation.[4] The reaction proceeds via nucleophilic acyl substitution. The choice of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is critical. Its role is to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Anhydrous conditions are essential to prevent the hydrolysis of the reactive acyl chloride.
Experimental Protocol: General Procedure for N-Acylation
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction, especially during the initial addition of the acyl chloride.
-
Reagent Addition: Add the desired acyl chloride (1.1 equiv.), either neat or as a solution in anhydrous DCM, dropwise to the cooled amine solution over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.[4]
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude amide product by flash column chromatography on silica gel or by recrystallization to yield the pure N-acylated compound.
Workflow for N-Acylation
Caption: Workflow for the N-acylation of this compound.
Application II: Synthesis of Secondary Amines via Reductive Amination
Reductive amination is one of the most powerful and versatile methods for N-alkylation. It avoids the common pitfalls of direct alkylation with alkyl halides, such as over-alkylation leading to quaternary ammonium salts.[5][6] This one-pot procedure involves the formation of an imine or enamine intermediate from the amine and a carbonyl compound, followed by in-situ reduction to the more complex target amine.
Expertise & Rationale:
The choice of reducing agent is key to the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice because it is a mild and selective reducing agent.[4] It is less reactive towards aldehydes and ketones than it is towards the protonated iminium ion intermediate, allowing the imine formation to proceed to a sufficient concentration before reduction occurs.[7] This selectivity minimizes side reactions, such as the reduction of the starting carbonyl compound. The reaction is typically performed in chlorinated solvents like dichloroethane (DCE) or dichloromethane (DCM).
Experimental Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in anhydrous dichloroethane (DCE) (0.1-0.2 M), add the aldehyde or ketone (1.1 equiv.).
-
Imine Formation (Optional Catalyst): Add acetic acid (0.1-1.0 equiv.) to catalyze the formation of the iminium ion intermediate. Stir the mixture at room temperature for 20-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) to the solution in portions. Be mindful of potential gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-24 hours. Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture with DCM or ethyl acetate.
-
Wash the combined organic layers with brine.
-
-
Isolation: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine.
Mechanism & Workflow for Reductive Amination
Caption: Reductive amination workflow and underlying mechanism.
Application III: Synthesis of Urea and Thiourea Derivatives
Urea and thiourea moieties are considered "privileged structures" in medicinal chemistry.[8] They are excellent hydrogen bond donors and acceptors, enabling them to bind effectively to biological targets like enzymes and receptors.[9] The synthesis of ureas and thioureas from this compound is exceptionally straightforward, making it ideal for generating libraries of potential drug candidates.
Expertise & Rationale:
The synthesis involves the nucleophilic addition of the primary amine to the electrophilic carbon of an isocyanate or isothiocyanate.[10] These reactions are typically high-yielding, rapid, and often proceed without the need for a catalyst. They are highly atom-economical and can be performed under mild conditions. For library synthesis, a diverse set of commercially available isocyanates and isothiocyanates can be reacted in parallel to quickly generate a large number of unique products.
Experimental Protocol: Parallel Synthesis of Ureas and Thioureas
This protocol is designed for a 24-well plate format but can be scaled as needed.
-
Stock Solution Preparation: Prepare a 0.5 M stock solution of this compound in an anhydrous solvent like tetrahydrofuran (THF) or DCM.
-
Reagent Dispensing (Amine): Dispense 200 µL of the amine stock solution (0.1 mmol, 1.0 equiv.) into each well of the reaction block.
-
Reagent Dispensing (Isocyanate/Isothiocyanate): In separate wells, add 0.1 mmol (1.0 equiv.) of a unique isocyanate or isothiocyanate, typically as a solid or a pre-prepared stock solution.
-
Reaction: Seal the reaction block and shake or stir at room temperature for 4-18 hours.
-
Work-up & Isolation:
-
Remove the solvent from all wells under a stream of nitrogen or using a centrifugal evaporator.
-
If the product precipitates and is of sufficient purity, it can be isolated by filtration and washing.
-
Alternatively, redissolve the residues in a suitable solvent (e.g., DMSO) for direct use in high-throughput screening, or perform parallel purification.
-
Data Summary for a Representative Library
| Entry | R-N=C=X | Product Type | Solvent | Time (h) | Expected Yield |
| 1 | Phenyl isocyanate | Urea | THF | 6 | >95% |
| 2 | 4-Chlorophenyl isocyanate | Urea | THF | 6 | >95% |
| 3 | n-Butyl isocyanate | Urea | THF | 4 | >95% |
| 4 | Phenyl isothiocyanate | Thiourea | DCM | 12 | >90% |
| 5 | Allyl isothiocyanate | Thiourea | DCM | 12 | >90% |
| 6 | 4-Methoxyphenyl isothiocyanate | Thiourea | DCM | 16 | >90% |
Parallel Synthesis Workflow for Library Generation
Caption: Diversification of the core amine scaffold using parallel synthesis.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of novel compounds. Its inherent structural features, combined with its reactivity as a primary amine, provide access to a wide array of chemical entities through robust and well-established synthetic protocols such as N-acylation, reductive amination, and urea/thiourea formation. The amenability of these reactions to parallel synthesis formats makes this amine an ideal starting point for generating diverse compound libraries, significantly accelerating hit identification and lead optimization programs in drug discovery.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (2S)-1-cyclohexylpropan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-cyclohexyl-N-methylpropan-2-amine;3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Cyclohexylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Synthesis of ureas and thioureas. (B) Ureas and thioureas used in ROP of cyclic esters. Retrieved from [Link]
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Katariya, M. M., et al. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 20(9), 15738–15753. Retrieved from [Link]
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D'hooghe, M., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(1), 21-39. Retrieved from [Link]
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Glushkov, V. A., et al. (2014). Synthesis and neurotropic activity of cyclohexylamine derivatives. Zhurn. org. him., 50(7), 963-967. Retrieved from [Link]
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Antoszczak, M., et al. (2023). Synthesis of urea and thiourea derivatives of C20-epi-aminosalinomycin and their activity against Trypanosoma brucei. European Journal of Medicinal Chemistry, 249, 115159. Retrieved from [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
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-
Friščić, T., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1783–1794. Retrieved from [Link]
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Zare, A., et al. (2019). Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea. New Journal of Chemistry, 43(3), 1361-1368. Retrieved from [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Retrieved from [Link]
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PubChem. (n.d.). 2-Cyclohexyl-1-propan-2-ylcyclopropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Division, Royal Society of Chemistry. (n.d.). Reductive Amination. Retrieved from [Link]
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ResearchGate. (2012). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Retrieved from [Link]
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ResearchGate. (2020). Mn(II)-Catalyzed N-Acylation of Amines. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C9H19N). Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 28(14), 5439. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Ceusters, S. (2022). Eight-membered cyclic amines as novel scaffolds for drug discovery. University of Birmingham. Retrieved from [Link]
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Fecik, R. A., et al. (1999). Use of combinatorial and multiple parallel synthesis methodologies for the development of anti-infective natural products. Pure and Applied Chemistry, 71(4), 559-564. Retrieved from [Link]
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SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. Retrieved from [Link]
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Gong, Y. D., et al. (2011). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules, 16(5), 3734–3787. Retrieved from [Link]
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Szatmári, I., et al. (2020). Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. Molecules, 25(22), 5265. Retrieved from [Link]
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Application Note: A Validated Chiral HPLC Protocol for Determining the Enantiomeric Excess of 1-Cyclohexylpropan-2-amine
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, field-tested protocol for the determination of the enantiomeric excess (ee) of 1-Cyclohexylpropan-2-amine, a chiral sympathomimetic amine also known as propylhexedrine. The accurate quantification of enantiomers is critical in pharmaceutical development and forensic analysis, as stereoisomers can exhibit markedly different pharmacological and toxicological profiles.[1][2] This guide details a robust High-Performance Liquid Chromatography (HPLC) method utilizing a polysaccharide-based chiral stationary phase (CSP). We delve into the causality behind methodological choices, from column and mobile phase selection to system suitability criteria, ensuring a self-validating and reproducible workflow for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chirality in this compound
This compound, the active ingredient in certain nasal decongestants, is an alkylamine structurally related to amphetamine.[3] It possesses a single stereocenter, existing as a pair of non-superimposable mirror images, or enantiomers: (S)- and (R)-1-Cyclohexylpropan-2-amine. In chiral molecules, biological activity is often stereospecific, with one enantiomer (the eutomer) providing the desired therapeutic effect while the other (the distomer) may be less active, inactive, or contribute to adverse effects.[1] The racemic mixture is commonly used, but the (S)-isomer is known to be the more biologically active of the two.[3]
Therefore, the ability to separate and accurately quantify these enantiomers is paramount for:
-
Quality Control: Ensuring the correct stereoisomeric composition in pharmaceutical formulations.
-
Process Chemistry: Monitoring the stereoselectivity of asymmetric syntheses or resolution processes.[1]
-
Pharmacokinetic/Toxicological Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of individual enantiomers.
-
Forensic Analysis: Differentiating between sources or identifying specific isomeric compositions in toxicology cases.[4]
This application note presents a direct chromatographic method using chiral HPLC, which remains the most powerful and versatile tool for enantiomeric separations in the pharmaceutical industry.[2][5]
The Analytical Strategy: Why Chiral HPLC?
While various techniques can resolve enantiomers, including gas chromatography (GC) with chiral derivatizing agents, direct separation via HPLC on a Chiral Stationary Phase (CSP) offers distinct advantages for a non-volatile primary amine like this compound.[4][6]
The Principle: Chiral HPLC leverages a stationary phase containing a single enantiomer of a chiral selector. When a racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. The differing stability of these complexes results in different interaction strengths and, consequently, different retention times, allowing for their separation and quantification.
Causality for Method Selection:
-
Direct Analysis: Unlike indirect methods that require derivatization, direct chiral HPLC minimizes sample preparation steps, reducing potential sources of error and enantiomeric discrimination.
-
High Resolution: Modern CSPs provide excellent resolving power, enabling baseline separation even for structurally similar enantiomers.[7]
-
Robustness & Versatility: Polysaccharide-based CSPs, in particular, are renowned for their broad applicability and stability across various mobile phase systems (Normal Phase, Reversed Phase, Polar Organic), making them an ideal starting point for method development.[8][9]
The workflow for this protocol is designed as a self-validating system, beginning with system suitability checks to ensure the chromatographic system is performing optimally before any sample analysis is conducted.
// Connections prep_standards -> equilibrate; prep_mobile -> equilibrate; equilibrate -> sst; sst -> check_sst; check_sst -> analyze [label="Pass"]; check_sst -> equilibrate [label="Fail", style=dashed, color="#EA4335"]; analyze -> integrate; integrate -> calculate; calculate -> report; } .enddot Figure 1: Complete workflow for ee determination.
Detailed Experimental Protocol
This protocol is optimized for a polysaccharide-based CSP under normal phase conditions, which typically provides excellent selectivity for primary amines.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/DAD detector.
-
Chiral Column: CHIRALPAK® IA-3 (Amylose tris(3,5-dimethylphenylcarbamate), immobilized on 3 µm silica gel), 250 x 4.6 mm. Alternative polysaccharide columns like CHIRALCEL® OD or OJ series can also be screened.
-
Racemic Standard: this compound (racemate), CAS: 54704-34-6.[10]
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) . Sonicate for 15 minutes to degas.
-
Expert Insight: Diethylamine is a crucial additive for basic analytes like amines. It acts as a competitor for active sites on the silica surface, significantly improving peak shape and preventing tailing.
-
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic this compound standard and dissolve in 10.0 mL of the mobile phase.
-
Sample Solution (1 mg/mL): Prepare the sample to be tested at a concentration of approximately 1 mg/mL using the mobile phase as the diluent. Filter through a 0.45 µm syringe filter if particulate matter is present.
Chromatographic Conditions
The following parameters should be set on the HPLC instrument.
| Parameter | Setting |
| Column | CHIRALPAK® IA-3 (250 x 4.6 mm, 3 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | ~15 minutes (or until both peaks have eluted) |
System Suitability and Analysis Sequence
A self-validating protocol requires confirmation of system performance before sample analysis.
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Perform five replicate injections of the Racemic Standard Solution.
-
SST Validation: The system is deemed suitable for analysis if the following criteria are met for the replicate injections:
-
Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 1.5 .
-
Tailing Factor (Tf): The tailing factor for each peak should be ≤ 2.0 .
-
Reproducibility: The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0% .
-
-
Analysis Sequence:
-
Inject a mobile phase blank to ensure no carryover.
-
Inject the Sample Solution in duplicate.
-
Inject a Racemic Standard Solution after every 10 sample injections to verify system stability.
-
Data Analysis and Interpretation
Peak Identification
The chromatogram of the racemic standard will show two peaks of approximately equal area, corresponding to the two enantiomers. If a standard of a single, pure enantiomer is available, it can be injected to confirm the elution order.
Calculation of Enantiomeric Excess (% ee)
The enantiomeric excess is a measure of the purity of the sample with respect to one enantiomer. It is calculated from the integrated peak areas of the two enantiomers (Area₁ and Area₂) using the following formula:
% ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] * 100
Where:
-
Area₁ is the peak area of the first eluting enantiomer.
-
Area₂ is the peak area of the second eluting enantiomer.
Expected Results and Data Presentation
The results should be summarized in a clear, tabular format.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | ~8.5 | ~9.8 |
| Peak Area (example) | 15,000 | 285,000 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |
| Enantiomeric Excess (% ee) | \multicolumn{2}{c | }{90.0%} |
Note: The example data calculates to % ee = [|15000 - 285000| / (15000 + 285000)] * 100 = 90.0%.
Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Poor Resolution (Rs < 1.5) | Incorrect mobile phase composition. | Decrease the percentage of IPA (the polar modifier) to increase retention and potentially improve separation. |
| Column degradation. | Flush the column or replace if performance does not improve. | |
| Broad or Tailing Peaks | Insufficient basic additive (DEA). | Ensure DEA concentration is 0.1%. A slight increase to 0.2% may be tested. |
| Sample overload. | Reduce the concentration of the sample solution. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is fully equilibrated before starting the sequence. |
| Pump malfunction or leak. | Check system pressure for stability; perform pump maintenance. |
References
-
Anisimov, A. V., & Bugaenko, M. M. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Angewandte Chemie International Edition, 54(24), 7044-7047. [Link]
-
University of Birmingham. (2020). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]
-
Thevis, M., Geyer, H., Bordin, G., & Schänzer, W. (2017). Chiral analysis of selected enantiomeric drugs relevant in doping controls. Drug testing and analysis, 9(11-12), 1630–1641. [Link]
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United States Pharmacopeia. Propylhexedrine Inhalant - USP-NF. [Link]
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Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & El-Faham, A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]
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Phenomenex Inc. Chiral HPLC Separations Guide. [Link]
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Gouveia, C. A., & Castanheira, A. (2021). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 26(16), 4816. [Link]
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Ribeiro, A. R., & Tiritan, M. E. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(19), 5900. [Link]
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Sadílek, J., & Šturala, J. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(28), 6921-6945. [Link]
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Pharmacopeial Forum. (2009). Vol. 35(3) [May–June 2009]. [Link]
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Kerrigan, S., & Phillips, S. (2010). A Drug Toxicity Death Involving Propylhexedrine and Mitragynine. Journal of Analytical Toxicology, 34(8), 505-509. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 44199199. [Link]
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Wright, M. R., & Jamali, F. (1993). Methods for the analysis of enantiomers of racemic drugs application to pharmacological and pharmacokinetic studies. Journal of Pharmacological and Toxicological Methods, 29(1), 1-9. [Link]
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PubChemLite. This compound (C9H19N). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 115665, this compound. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12878583, (2S)-1-cyclohexylpropan-2-amine. [Link]
- Google Patents. US6133018A - Enzymatic synthesis of chiral amines using-2-amino propane as amine donor.
-
Wikipedia. Propylhexedrine. [Link]
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Application Notes and Protocols: Chiral Separation of 1-Cyclohexylpropan-2-amine by Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Purity for 1-Cyclohexylpropan-2-amine
This compound, widely known as propylhexedrine, is a sympathomimetic amine utilized primarily as a nasal decongestant.[1][2] Structurally related to other stimulants, it possesses a stereocenter, meaning it exists as two non-superimposable mirror images, or enantiomers. As is common with chiral pharmaceuticals, these enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is critical for quality control, pharmacokinetic studies, and ensuring the safety and efficacy of pharmaceutical formulations.
Capillary electrophoresis (CE) has emerged as a powerful, efficient, and versatile technique for the enantioseparation of pharmaceuticals.[3][4] Its high separation efficiency, rapid analysis times, and low consumption of samples and reagents make it an attractive alternative to more traditional chromatographic methods.[4] This document provides a comprehensive guide to the principles and application of capillary electrophoresis for the chiral separation of this compound.
Principle of Chiral Capillary Electrophoresis
Chiral separations in capillary electrophoresis are typically achieved by adding a chiral selector (CS) to the background electrolyte (BGE).[5] The fundamental principle involves the formation of transient, diastereomeric complexes between the chiral selector and the enantiomers of the analyte. These diastereomeric complexes possess different formation constants and/or mobilities, leading to a difference in their migration times through the capillary under the influence of an electric field. This allows for their separation and individual quantification.[6]
A variety of chiral selectors are available, with cyclodextrins (CDs) and their derivatives being the most widely used for their versatility and broad applicability in separating a wide range of chiral compounds, including basic drugs like amines.[7][8] Other classes of chiral selectors include antibiotics, proteins, and chiral ionic liquids.[9][10]
The general workflow for developing a chiral separation method in CE involves several key steps, from initial screening of chiral selectors to fine-tuning of separation parameters to achieve optimal resolution.
Caption: General workflow for chiral CE method development.
Core Methodology: Enantioseparation of this compound
While a specific, published method for the enantioseparation of this compound was not identified, the following protocol is based on established methodologies for the successful chiral separation of structurally similar sympathomimetic and basic amines.[3][11][12]
Instrumentation and Materials
-
Capillary Electrophoresis System: Equipped with a UV or DAD detector.
-
Fused-Silica Capillary: Typically 50-75 µm internal diameter, with a total length of 40-60 cm.
-
Reagents:
-
This compound (Propylhexedrine) standard
-
Chiral Selectors: A screening kit of various cyclodextrins is recommended (see Table 1).
-
Buffer components: Phosphoric acid, sodium phosphate (monobasic and dibasic), triethanolamine.
-
Organic modifiers (optional): Methanol, acetonitrile.
-
Sodium hydroxide and hydrochloric acid for pH adjustment.
-
High-purity water.
-
Table 1: Recommended Chiral Selectors for Initial Screening
| Chiral Selector (CS) Type | Common Examples | Rationale for Selection |
| Neutral Cyclodextrins | β-Cyclodextrin (β-CD), γ-Cyclodextrin (γ-CD) | Broad applicability for many chiral compounds.[7] |
| Hydroxypropylated CDs | Hydroxypropyl-β-CD (HP-β-CD) | Increased solubility and often enhanced enantioselectivity.[8] |
| Anionic Cyclodextrins | Carboxymethyl-β-CD (CM-β-CD), Sulfobutylether-β-CD (SBE-β-CD) | Strong ionic interactions with protonated amines can significantly improve resolution.[5][12] |
Detailed Experimental Protocol
Part 1: Preparation of Solutions
-
Background Electrolyte (BGE) Stock Solution:
-
Prepare a 100 mM phosphate buffer stock solution. For acidic conditions (often effective for basic amines), dissolve the appropriate amount of sodium phosphate monobasic in high-purity water. Adjust the pH to a starting value of 2.5 with phosphoric acid.
-
-
Chiral Selector Stock Solutions:
-
Prepare individual stock solutions of each chiral selector (from Table 1) at a concentration of 50-100 mM in the BGE stock solution.
-
-
Analyte Stock Solution:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in high-purity water or methanol.
-
-
Working Sample Solution:
-
Dilute the analyte stock solution with high-purity water to a final concentration of 50-100 µg/mL.
-
Part 2: Instrument Setup and Capillary Conditioning
-
Install the Capillary: Ensure the capillary is correctly installed in the CE instrument.
-
New Capillary Conditioning:
-
Flush the new capillary sequentially with 1 M NaOH (15 min), high-purity water (15 min), and finally with the BGE (30 min). This procedure ensures a consistent and active capillary surface.
-
-
Daily Capillary Conditioning:
-
At the beginning of each day, flush the capillary with 0.1 M NaOH (10 min), water (5 min), and the running BGE (15 min).
-
-
Between-Run Flushing:
-
Flush the capillary with the running BGE for 2-3 minutes between each injection to ensure reproducibility.
-
Part 3: Method Development and Optimization
This phase involves a systematic approach to identify the optimal conditions for enantioseparation.
Step 1: Initial Screening of Chiral Selectors
-
Prepare separate running buffers by adding a selected chiral selector to the BGE. A good starting concentration for screening is 10-20 mM.
-
Perform injections of the working sample solution using each of the prepared chiral BGEs.
-
CE Conditions (Starting Point):
-
Applied Voltage: +20 kV (normal polarity, as this compound will be cationic at low pH).
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: 200-210 nm (amines typically have low wavelength UV absorbance).
-
-
Evaluate the resulting electropherograms for any signs of peak splitting or separation of the enantiomers. Select the chiral selector that provides the best initial separation or peak broadening, indicating a chiral interaction.
Step 2: Optimization of BGE pH
-
Using the most promising chiral selector from Step 1, investigate the effect of BGE pH.
-
Prepare several BGEs with pH values ranging from 2.5 to 5.0.
-
Maintain a constant concentration of the chiral selector and run the analysis at each pH.
-
Lower pH generally ensures the amine is fully protonated, which is often beneficial for interaction with anionic cyclodextrins.[12]
Step 3: Optimization of Chiral Selector Concentration
-
At the optimal pH, vary the concentration of the chiral selector (e.g., from 5 mM to 50 mM).
-
Increasing the CS concentration often improves resolution up to a certain point, after which resolution may plateau or even decrease, while analysis times typically increase. The goal is to find the lowest concentration that provides baseline resolution.
Step 4: Optimization of Voltage and Temperature
-
Voltage: Higher voltages generally lead to shorter analysis times, but can cause excessive Joule heating, which may degrade resolution. Evaluate voltages in the range of 15-30 kV.
-
Temperature: Temperature affects buffer viscosity and complexation kinetics. Investigate a range of 20-35 °C. Lower temperatures sometimes improve resolution but increase migration times.
Caption: Formation of diastereomeric complexes in CE.
Data Analysis and Interpretation
-
Resolution (Rs): The degree of separation between the two enantiomer peaks is calculated using the following formula:
-
Rs = 2(t₂ - t₁) / (w₁ + w₂)
-
Where t₁ and t₂ are the migration times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base. A resolution of Rs ≥ 1.5 indicates baseline separation.
-
-
Enantiomeric Purity: The percentage of each enantiomer can be calculated from the corrected peak areas (Area / Migration Time) to account for differences in velocity.
Troubleshooting and Advanced Considerations
-
Poor Resolution: If resolution is poor with all screened cyclodextrins, consider using a dual-selector system (e.g., a mixture of a neutral and an anionic CD) or exploring other classes of chiral selectors like antibiotics (e.g., vancomycin).[9][13]
-
Peak Tailing: This can be caused by analyte adsorption to the capillary wall. It can often be mitigated by using a coated capillary or by adding small amounts of organic modifiers or competing amines to the BGE.
-
Nonaqueous Capillary Electrophoresis (NACE): For compounds with poor solubility or stability in aqueous buffers, NACE using organic solvents can be a powerful alternative.[14]
Conclusion
This guide outlines a systematic and robust approach for the development of a capillary electrophoresis method for the enantiomeric separation of this compound. By leveraging the principles of chiral recognition with selectors like cyclodextrins and carefully optimizing experimental parameters, a high-resolution separation can be achieved. Such a method is invaluable for the quality control and detailed analysis of this pharmaceutical compound, ensuring its safety and efficacy.
References
-
Rogan, M. M., Altria, K. D., & Goodall, D. M. (1994). Enantioseparation of clenbuterol by capillary electrophoresis using a β-cyclodextrin-containing background electrolyte. Journal of Chromatography A, 684(2), 415-422. [Link]
-
Sardoz, C., et al. (2021). Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. Molecules, 26(11), 3369. [Link]
-
Hancu, G., et al. (2021). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. Molecules, 26(24), 7586. [Link]
-
Ingelse, B. A., et al. (1995). Enantiomeric separation by capillary electrophoresis using a soluble neutral β-cyclodextrin polymer. Journal of Chromatography A, 709(1), 89-98. [Link]
-
Medscape. (n.d.). Benzedrex (propylhexedrine). Retrieved from [Link]
- Altria, K. D. (1993). Chiral separations by capillary electrophoresis.
-
Nishi, H., et al. (1994). Chiral separation of basic drugs by capillary electrophoresis with carboxymethylcyclodextrins. Journal of Chromatography A, 672(1-2), 125-135. [Link]
- Sänger–van de Griend, C. E. (1999). Enantiomeric separations by capillary electrophoresis in pharmaceutical analysis.
-
Fanali, S., & Aturki, Z. (1995). Enantioseparations in nonaqueous capillary electrophoresis using charged cyclodextrins. Journal of Chromatography A, 694(1), 297-305. [Link]
-
Marina, M. L., & García-Ruiz, C. (2018). Application of Amino Acid-Based Chiral Ionic Liquids for Enantioseparation in Capillary Electrophoresis. Methods in Molecular Biology, 1772, 169-182. [Link]
-
Wang, F., & Khaledi, M. G. (1996). Capillary electrophoresis chiral separations of basic compounds using cationic cyclodextrin. Journal of Chromatography A, 731(1-2), 187-197. [Link]
-
Nishi, H., & Terabe, S. (1995). Enantiomer separation of drugs by capillary electrophoresis using mixtures of beta-cyclodextrin sulfate and neutral cyclodextrins. Journal of Chromatography A, 694(1), 245-257. [Link]
-
Wedig, M., et al. (2001). Enantioseparation of linear and cyclic chiral bis(phenethyl)amines by means of cyclodextrin-modified capillary electrophoresis. Fresenius' Journal of Analytical Chemistry, 371(2), 212-217. [Link]
-
Wikipedia. (n.d.). Propylhexedrine. Retrieved from [Link]
-
Aturki, Z., D'Orazio, G., & Fanali, S. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(5), 1088. [Link]
-
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]
-
Ghanem, A., & Aboul-Enein, H. Y. (2019). Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. Molecules, 24(6), 1153. [Link]
-
Drugs.com. (2025, May 26). Propylhexedrine nasal Uses, Side Effects & Warnings. Retrieved from [Link]
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Application Notes and Protocols for the Safe Handling and Storage of 1-Cyclohexylpropan-2-amine
Abstract
This document provides a comprehensive guide to the safe handling and storage of 1-Cyclohexylpropan-2-amine (CAS No: 54704-34-6), a substituted phenethylamine analogue of interest in pharmaceutical and chemical research.[1] Due to its hazardous properties, including flammability, acute toxicity, and severe corrosivity, strict adherence to established safety protocols is imperative to mitigate risks to laboratory personnel and infrastructure.[1] These application notes delineate the material's key physicochemical properties, potential hazards, and detailed protocols for its safe use, storage, and emergency management. The causality behind each procedural step is explained to foster a deeper understanding of the principles of chemical safety.
Introduction: Understanding this compound
This compound, with the molecular formula C9H19N, is a primary aliphatic amine.[1] Its structural similarity to phenethylamine, the backbone of many psychoactive compounds and neurotransmitters, makes it a compound of interest for researchers in drug development and neuroscience. Substituted phenethylamines are a broad class of compounds that can exhibit central nervous system stimulant, entactogen, and hallucinogenic properties. While specific research applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest potential utility as a building block in the synthesis of novel therapeutic agents or as a tool for probing neurological pathways.
Given its classification as a substituted phenethylamine, researchers must be cognizant of the potential for this compound and its analogues to be subject to controlled substance regulations. It is incumbent upon the principal investigator to ensure compliance with all local and national laws governing the acquisition, use, and disposal of such chemicals.
Hazard Identification and Risk Assessment
A thorough understanding of the inherent hazards of this compound is the foundation of a robust safety protocol. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for assessing its risks.[1]
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage |
The causality of these hazards is rooted in the chemical's molecular structure:
-
Flammability: The presence of a hydrocarbon backbone (cyclohexyl and propyl groups) contributes to its flammability. Vapors can form explosive mixtures with air, particularly in enclosed spaces.[2]
-
Corrosivity: The primary amine group (-NH2) is basic and can cause severe chemical burns upon contact with skin and eyes.[2] Many alkylamines are highly corrosive and can cause pain, redness, or blisters on the skin, and serious injury or vision loss if they get into the eyes.[2]
Reactivity Profile and Incompatible Materials
This compound, as a primary amine, is a chemical base and will react exothermically with acids.[3] It is crucial to avoid contact with the following classes of chemicals:
-
Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, peroxides) Can lead to vigorous, potentially explosive reactions.
-
Acids and Acid Halides: Violent reactions can occur.
-
Halogens: Can react violently.
-
Metals: Contact with some metals may evolve flammable hydrogen gas.[2][4]
Upon thermal decomposition or combustion, this compound may release toxic and irritating gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[5][6]
Personal Protective Equipment (PPE): The First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
Table 2: Required Personal Protective Equipment
| Body Part | PPE Specification | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Protects against splashes that can cause severe eye damage. |
| Hands | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against skin contact, which can cause severe burns. |
| Body | Flame-resistant laboratory coat | Protects against splashes and provides a layer of protection in case of fire. |
| Respiratory | Use only in a certified chemical fume hood. | Prevents inhalation of harmful and flammable vapors. |
Experimental Protocols: A Step-by-Step Guide to Safe Handling
The following protocols are designed to be self-validating systems, where each step is a checkpoint for safety.
Protocol for Receiving and Initial Storage
-
Verification: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Segregation: Do not store with incompatible materials, particularly acids and oxidizing agents.
-
Initial Storage: Place the sealed container in a designated, well-ventilated, and cool storage area. A flammable liquids cabinet is recommended.
-
Labeling: Ensure the container is clearly labeled with the chemical name, GHS pictograms, and date of receipt.
Protocol for Dispensing and Use
-
Preparation: Don all required PPE before entering the designated work area.
-
Fume Hood: Conduct all handling and dispensing of this compound inside a certified chemical fume hood.
-
Grounding: When transferring from a larger container, ensure both containers are grounded to prevent static discharge, which could ignite flammable vapors.
-
Dispensing: Use only compatible, clean, and dry glassware or equipment for dispensing.
-
Spill Containment: Work within a secondary containment tray to confine any potential spills.
-
Container Sealing: Immediately and tightly reseal the container after dispensing.
-
Waste Disposal: Dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.
Workflow for Safe Handling of this compound
Sources
- 1. This compound | C9H19N | CID 115665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]
- 3. ALKYLAMINES OR POLYAMINES, [LIQUID, CORROSIVE] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. TERTIARY AMINES (OR) ALKYLAMINES, [CORROSIVE LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. sds.chemtel.net [sds.chemtel.net]
- 6. chemical.kao.com [chemical.kao.com]
Troubleshooting & Optimization
Optimizing yield and purity in reductive amination of 1-cyclohexylpropan-2-one
Welcome to the technical support center for the reductive amination of 1-cyclohexylpropan-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction for both yield and purity.
Introduction to the Challenge
The reductive amination of 1-cyclohexylpropan-2-one, a sterically hindered aliphatic ketone, presents unique challenges compared to simpler aldehydes or less hindered ketones. Slow imine formation, competing side reactions, and purification difficulties are common hurdles. This guide provides a systematic approach to overcoming these obstacles, grounded in mechanistic understanding and field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reductive amination of 1-cyclohexylpropan-2-one?
The reaction proceeds in two key stages:
-
Imine/Iminium Ion Formation: The amine nucleophile attacks the carbonyl carbon of 1-cyclohexylpropan-2-one to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate dehydrates to form a Schiff base (imine), which can be protonated to form a more electrophilic iminium ion.[1][2]
-
Reduction: A hydride-based reducing agent then selectively reduces the C=N double bond of the imine or iminium ion to yield the final secondary or tertiary amine.[1][2]
Sources
Technical Support Center: Purification of 1-Cyclohexylpropan-2-amine
Welcome to the technical support guide for the synthesis and purification of 1-Cyclohexylpropan-2-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this primary amine with high purity. We will explore common impurities derived from its synthesis, provide detailed, step-by-step purification protocols, and offer a troubleshooting guide in a direct question-and-answer format to address specific experimental issues.
Understanding the Impurity Profile
The purity of this compound is paramount for its downstream applications. The most common synthetic route to this compound is the reductive amination of 1-cyclohexylpropan-2-one. This reaction, while efficient, can generate a predictable profile of impurities that must be addressed.
The primary sources of contamination include:
-
Unreacted Starting Materials: Residual 1-cyclohexylpropan-2-one.
-
Reaction Intermediates: Unreduced imine intermediate.
-
Over-alkylation Products: Formation of the secondary amine, N-(1-cyclohexylpropan-2-yl)-1-cyclohexylpropan-2-amine.
-
Reagent-Derived Byproducts: Borate salts from sodium borohydride or sodium cyanoborohydride, and other residues from the specific reagents used.[1][2]
The purification strategy must be designed to selectively remove these structurally similar and chemically related compounds.
Physicochemical Properties of Target & Key Impurities
A successful purification strategy relies on exploiting the differences in the physical and chemical properties of the product and its contaminants.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Feature for Separation |
| This compound (Product) | C₉H₁₉N | 141.26 | ~195-200 (est.) | Basic (pKa ~10.5) |
| 1-Cyclohexylpropan-2-one (Ketone) | C₉H₁₆O | 140.22 | ~190-195 (est.) | Neutral |
| N-(1-cyclohexylpropan-2-yl)imine (Imine) | C₉H₁₇N | 139.24 | Unstable | Prone to hydrolysis/reduction |
| Secondary Amine Byproduct | C₁₈H₃₅N | 265.48 | >300 (est.) | Basic, higher molecular weight |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound in a practical Q&A format.
Q1: My crude reaction mixture shows a significant amount of unreacted 1-cyclohexylpropan-2-one in the GC-MS/NMR. What is the most efficient way to remove it?
A: The most effective method is a liquid-liquid acid-base extraction. Your target amine is basic, while the starting ketone is neutral. By dissolving the crude mixture in a water-immiscible organic solvent (like diethyl ether or dichloromethane) and washing with an aqueous acid (e.g., 1-2 M HCl), the amine will be protonated to form its ammonium chloride salt, which is soluble in the aqueous phase. The neutral ketone will remain in the organic layer, which can then be discarded. Afterward, you can neutralize the aqueous layer with a base (e.g., NaOH) to regenerate the free amine and extract it back into an organic solvent. This method provides excellent separation based on the differential acid-base properties of the components.
Q2: I've performed the reductive amination, but I've formed a significant amount of a higher molecular weight secondary amine. How can I separate this from my desired primary amine?
A: Separating primary and secondary amines can be challenging due to their similar basicity. While careful column chromatography can be effective, a more robust and scalable chemical method is Selective Ammonium Carbamate Crystallization (SACC) .[3] This technique involves reacting the amine mixture with carbon dioxide (CO₂) in a non-polar solvent. Primary amines react with CO₂ to form solid ammonium carbamate salts, which precipitate out of the solution. Secondary and tertiary amines typically form more soluble carbamates or do not react under these conditions. The solid primary amine carbamate can be isolated by filtration and then heated to release the pure primary amine and CO₂, which can be recycled.[3] This method is highly selective and can yield purities exceeding 99%.[3]
Q3: During my aqueous workup, I'm struggling with persistent emulsions at the organic/aqueous interface. What can I do to break them?
A: Emulsion formation is a common problem when working with amines due to their surfactant-like properties. Here are several strategies to address this:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion by reducing the solubility of organic components in the aqueous layer.
-
Gentle Agitation: Instead of vigorous shaking in the separatory funnel, use gentle, repeated inversions to mix the layers.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool.
-
Solvent Modification: Add a small amount of a different solvent that may help disrupt the emulsion. For example, if you are using dichloromethane, adding some ethyl acetate might help.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective way to separate the layers.
Q4: What is the best general-purpose purification method for achieving high purity on a laboratory scale?
A: For high purity on a research scale, a multi-step approach is recommended.
-
Initial Acid-Base Extraction: As detailed in Q1, this will remove the bulk of neutral and acidic impurities.
-
Column Chromatography: After the extraction, residual impurities, particularly the secondary amine, can be removed using flash column chromatography. Given the basic nature of the amine, using silica gel treated with a small amount of triethylamine (~1-2% v/v) in your eluent system (e.g., Hexane/Ethyl Acetate) is crucial to prevent peak tailing and product loss on the acidic silica surface. Alternatively, using a more inert stationary phase like basic alumina or a C18 reversed-phase column can yield excellent results.[4]
The following workflow diagram illustrates a general purification strategy.
Caption: General purification workflow for this compound.
Detailed Purification Protocols
Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities
This protocol is designed to separate the basic amine product from non-basic impurities like unreacted ketone.
-
Dissolution: Dissolve the crude reaction mixture (e.g., 10 g) in 100 mL of a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel. Add 100 mL of 1 M hydrochloric acid (HCl) and shake for 1-2 minutes. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. This layer now contains your product as the hydrochloride salt. The upper organic layer contains the neutral impurities and can be discarded.
-
Repeat Extraction: To ensure complete recovery, extract the organic layer again with another 50 mL of 1 M HCl. Combine this aqueous extract with the first one.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution with stirring until the pH is >12 (check with pH paper). You may observe the free amine precipitating or forming an oily layer.
-
Product Extraction: Add 100 mL of fresh diethyl ether to the basic aqueous solution and extract the free amine. Separate the layers and collect the organic phase.
-
Final Wash and Dry: Wash the organic layer with 50 mL of brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Selective Ammonium Carbamate Crystallization (SACC)
This advanced protocol is highly effective for separating the primary amine from secondary amine byproducts.[3]
-
Setup: In a three-necked flask equipped with a gas inlet, a stirrer, and a drying tube, dissolve the crude amine mixture (containing primary and secondary amines) in a dry, non-polar solvent like isooctane (approx. 40 mL per 15 mmol of primary amine).
-
CO₂ Addition: Bubble dry carbon dioxide (CO₂) gas through the stirred solution at a steady rate (e.g., 7.5 mL/min) at 60 °C for 20-30 minutes.
-
Crystallization: Slowly cool the mixture to -20 °C over 3 hours while continuing to stir. The primary amine ammonium carbamate salt will precipitate as a white solid.
-
Isolation: Isolate the solid precipitate by vacuum filtration and wash it with a small amount of cold, dry solvent.
-
Regeneration: Transfer the solid carbamate salt to a new flask. Heat the solid gently (to ~70-80 °C) under a stream of inert gas or mild vacuum. The salt will decompose, releasing the pure primary amine as a liquid and CO₂ gas.
The following diagram illustrates the decision-making process for troubleshooting common purification issues.
Caption: Troubleshooting decision tree for purification challenges.
References
-
Berg, L. et al. (2020). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Angewandte Chemie International Edition, 59(42), 18533-18539. Available at: [Link]
-
Varma, R. S. et al. (2009). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. Organic Process Research & Development, 13(5), 948-952. Available at: [Link]
-
Teledyne ISCO. (2012). Purification of primary amines using RediSep C-18 reversed phase column. Application Note AN77. Available at: [Link]
- Burke, S. D., & Danheiser, R. L. (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
Sources
Technical Support Center: Chiral HPLC Resolution of 1-Cyclohexylpropan-2-amine Enantiomers
Welcome to the Technical Support Center dedicated to the chiral separation of 1-Cyclohexylpropan-2-amine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges and optimize your chiral HPLC methods.
Troubleshooting Guide
This section addresses specific issues you may encounter during the enantiomeric separation of this compound. Each problem is followed by a step-by-step troubleshooting protocol, grounded in established chromatographic principles.
Issue 1: Poor or No Resolution (Rs < 1.5)
Poor resolution is one of the most common hurdles in chiral chromatography. It indicates that the chosen conditions do not provide sufficient selectivity for the enantiomers.
Q: I am injecting a racemic standard of this compound, but I see only a single peak or two heavily overlapping peaks. What should I do?
A: An effective chiral separation relies on the differential interaction between the enantiomers and the chiral stationary phase (CSP).[1] If resolution is inadequate, a systematic optimization of your method is necessary.
Step-by-Step Troubleshooting:
-
Verify Column Selection: The choice of the chiral stationary phase is paramount. For primary amines like this compound, polysaccharide-based CSPs are often the first choice due to their broad applicability.[2][3]
-
Initial Screening: If you haven't already, screen columns such as those based on amylose or cellulose phenylcarbamates (e.g., Chiralpak® AD, Chiralcel® OD).[4][5] These phases offer different chiral recognition environments.
-
Alternative CSPs: If polysaccharide columns are unsuccessful, consider cyclofructan-based or macrocyclic glycopeptide-based CSPs, which have also shown success in separating primary amines.[2]
-
-
Optimize the Mobile Phase:
-
Normal-Phase vs. Reversed-Phase: While reversed-phase is common in achiral HPLC, normal-phase chromatography often yields better selectivity for chiral separations on polysaccharide CSPs.[6] A typical starting mobile phase would be a mixture of n-hexane and an alcohol modifier.
-
Alcohol Modifier: The choice and concentration of the alcohol modifier (e.g., isopropanol, ethanol) are critical. Different alcohols can alter hydrogen bonding and dipole-dipole interactions.[6] Systematically vary the alcohol percentage (e.g., from 5% to 20% in hexane).
-
Mobile Phase Additives: For basic analytes like amines, peak shape and resolution can be dramatically improved by adding a small amount of a basic modifier to the mobile phase.[4][7]
-
Recommendation: Add 0.1% to 0.5% diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[2] This will suppress undesirable interactions between the basic amine and acidic residual silanols on the silica support.[6]
-
Acidic Additives: In some cases, acidic additives like trifluoroacetic acid (TFA) or even sulfonic acids can form ion pairs with the amine, leading to improved resolution on certain CSPs.[8][9]
-
-
-
Adjust Flow Rate: Chiral separations are often sensitive to flow rate. Slower flow rates can increase the interaction time between the analyte and the CSP, potentially improving resolution.[10]
-
Recommendation: If your initial flow rate is 1.0 mL/min, try reducing it to 0.5 mL/min.
-
-
Control Temperature: Temperature is a powerful but complex parameter in chiral HPLC.[11][12]
-
General Trend: Lowering the column temperature often enhances resolution by increasing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.[6][13][14]
-
Recommendation: If your system has a column thermostat, try running the separation at a lower temperature (e.g., 15°C or 20°C). However, be aware that in some entropy-driven separations, increasing the temperature can paradoxically improve resolution.[11][12]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks can compromise resolution and quantification accuracy. For basic compounds, peak tailing is a frequent issue.
Q: My peaks for this compound are tailing significantly. How can I improve their shape?
A: Peak tailing for basic compounds is often caused by secondary ionic interactions with acidic silanol groups on the silica surface of the column packing.[6]
Step-by-Step Troubleshooting:
-
Introduce a Basic Modifier: This is the most effective solution for tailing of basic analytes.
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase.[7] Dissolving the sample in a much stronger solvent can cause peak distortion.
-
Best Practice: Dissolve your sample directly in the mobile phase whenever possible.
-
-
Column Conditioning: A new column, or one that has been stored in a different solvent, may require extended conditioning with the current mobile phase.
-
Procedure: Flush the column with at least 20-30 column volumes of the mobile phase containing the additive before injecting your sample.[7]
-
Issue 3: Long Retention Times or High Backpressure
Excessively long analysis times are inefficient, and high backpressure can damage the column and HPLC system.
Q: The resolution is good, but the analysis is taking too long. How can I reduce the retention time without sacrificing resolution? Also, my system pressure has suddenly increased.
A: Optimizing retention time involves adjusting the mobile phase strength, while sudden pressure increases often point to a blockage.
Step-by-Step Troubleshooting for Long Retention Times:
-
Increase Mobile Phase Strength:
-
Normal Phase: Gradually increase the percentage of the alcohol modifier (e.g., isopropanol) in the hexane mobile phase. This will decrease retention times. Make small, incremental changes (e.g., 2-5%) and monitor the effect on resolution.
-
Reversed Phase: If using a reversed-phase method, increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the aqueous mobile phase.
-
-
Increase Flow Rate: A higher flow rate will decrease the analysis time. However, be mindful that this can also decrease resolution. Find a balance that meets your needs for both speed and separation quality.
-
Increase Temperature: Higher temperatures reduce mobile phase viscosity and can decrease retention times.[15] As noted earlier, this can have a variable effect on resolution.[11][12]
Step-by-Step Troubleshooting for High Backpressure:
-
Check for Blockages: A sudden pressure increase often indicates a blockage at the inlet frit of the column.[16] This can be caused by precipitated sample or particulate matter from the mobile phase.
-
Action: Disconnect the column and run the pump to ensure the pressure issue is not with the system itself. If the system pressure is normal, the column is likely the cause. You can try back-flushing the column (if the manufacturer allows) or replacing the inlet frit.[16]
-
-
Sample and Mobile Phase Preparation: Ensure your sample is fully dissolved and filtered if necessary. Always use HPLC-grade solvents and filter your mobile phases to prevent particulate contamination.[10]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for method development for this compound?
A1: A robust starting point is to screen several polysaccharide-based chiral stationary phases (CSPs).[3]
-
Columns: Chiralpak® AD-H or Chiralcel® OD-H.
-
Mobile Phase: n-Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient (or controlled at 25°C).
-
Detection: UV at a suitable wavelength (e.g., 210-220 nm).
From this starting point, you can optimize the ratio of hexane to isopropanol and the type of alcohol modifier to achieve the desired resolution.
Q2: Should I use a coated or immobilized polysaccharide CSP?
A2: Both can be effective. Immobilized CSPs offer the significant advantage of being compatible with a wider range of solvents, which can be beneficial during method development and for column cleaning.[2] Coated phases are often less expensive but have more solvent restrictions. If you anticipate needing to explore a broad range of solvent conditions, an immobilized column is a safer and more versatile choice.
Q3: Can I use SFC instead of HPLC for this separation?
A3: Yes, Supercritical Fluid Chromatography (SFC) is an excellent alternative to HPLC for chiral separations and is often faster.[17] For primary amines, a cyclofructan-based CSP in SFC with a carbon dioxide/methanol mobile phase and acidic/basic additives has shown great success.[17]
Q4: How does the structure of this compound influence the separation strategy?
A4: The key features are the primary amine group and the cyclohexyl ring.
-
The primary amine is a strong hydrogen bond donor and acceptor, and it is basic. This makes it highly susceptible to interactions with residual silanols (causing tailing) and dictates the need for basic modifiers in the mobile phase.[4][6]
-
The cyclohexyl group provides a bulky, non-aromatic hydrophobic structure. The chiral recognition mechanism will rely on a combination of hydrogen bonding, steric interactions, and dipole-dipole interactions between the analyte and the CSP.
Q5: The elution order of my enantiomers reversed when I changed the mobile phase. Is this normal?
A5: Yes, a reversal in enantiomer elution order is not uncommon in chiral chromatography.[5] It can be induced by changes in the mobile phase composition, the type of alcohol modifier, or temperature.[11][12] This occurs because these changes can alter the dominant interactions responsible for chiral recognition, leading to a switch in which enantiomer forms the more stable complex with the CSP.
Data and Protocols
Table 1: Exemplary Screening Conditions for Chiral Amines
| CSP Type | Column Example | Mobile Phase | Additive | Expected Outcome |
| Amylose Phenylcarbamate | Chiralpak® AD-H | n-Hexane / Isopropanol (90:10) | 0.1% DEA | Good starting point for many amines.[4] |
| Cellulose Phenylcarbamate | Chiralcel® OD-H | n-Hexane / Ethanol (85:15) | 0.1% DEA | Offers complementary selectivity to amylose phases.[5] |
| Cyclofructan | LarihcShell-P | Acetonitrile / Methanol | TFA/TEA | Effective in polar organic mode.[18] |
Data synthesized from multiple sources for illustrative purposes.[2][4][5][18]
Protocol 1: General Method Development Workflow
This protocol outlines a systematic approach to developing a chiral separation method.
-
Information Gathering: Review literature for separations of structurally similar compounds. Note the successful CSPs and mobile phase conditions.
-
CSP Screening:
-
Select 2-4 columns with different chiral selectors (e.g., amylose-based, cellulose-based, cyclofructan-based).
-
Use a generic screening mobile phase for each column class (e.g., Hexane/IPA/DEA for normal phase).
-
-
Mobile Phase Optimization:
-
Once partial separation is achieved on a column, optimize the mobile phase.
-
Vary the percentage of the alcohol modifier.
-
Screen different alcohols (e.g., ethanol, 2-propanol).
-
Optimize the concentration and type of additive (e.g., DEA, TEA, TFA).
-
-
Parameter Optimization:
-
Adjust the flow rate and temperature to fine-tune the resolution and analysis time.
-
Visualization of Workflow
Caption: A typical workflow for chiral HPLC method development.
References
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- HPLC method for enantiomeric separ
- Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- Effect of Temperature on the Chiral Separation of Enantiomers of Some...
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.
- Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chrom
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- addressing poor resolution in the chiral HPLC of 2-amino-1-(1H-indol-3-yl)ethanol. Benchchem.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Phenomenex.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application.
- Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
- Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews (RSC Publishing).
- A Researcher's Guide to Chiral HPLC Analysis: Comparing Stationary Phases for Enantiomer Separ
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 15. tandfonline.com [tandfonline.com]
- 16. chiraltech.com [chiraltech.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the bioanalysis of 1-Cyclohexylpropan-2-amine
Technical Support Center: Bioanalysis of 1-Cyclohexylpropan-2-amine
Prepared by: Senior Application Scientist, Bioanalytical Division
Welcome to the technical support center for the bioanalysis of this compound (propylhexedrine). This guide is designed for researchers, scientists, and drug development professionals to address the common and often complex challenge of matrix effects in quantitative LC-MS/MS analysis. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and validate robust bioanalytical methods.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding matrix effects in the context of this compound analysis.
Q1: What are matrix effects and why are they a significant concern for this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the biological sample (e.g., plasma, urine).[1] This phenomenon can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantitative results.[2][3] this compound, a primary amine, is particularly susceptible because endogenous matrix components, such as glycerophosphocholines, are abundant in biological fluids and are known to cause significant ion suppression in positive electrospray ionization (ESI) mode, which is typically used for amine analysis.[2] Failure to control for these effects can invalidate study data.[4]
Q2: What are the regulatory expectations for evaluating matrix effects?
A2: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during bioanalytical method validation.[5][6][7] The core requirement is to demonstrate that the method is free from significant matrix effects.[7][8] This is typically achieved by analyzing blank matrix samples from at least six different sources (i.e., six different individuals) to ensure that variability in matrix composition does not impact accuracy and precision.[7] The internal standard-normalized matrix factor should be consistent across these sources, with a coefficient of variation (%CV) of ≤15%.
Q3: What is the difference between compensating for and eliminating matrix effects?
A3: This is a critical distinction.
-
Compensation involves using a tool to correct for the matrix effect without removing its source. The gold standard for compensation is a stable isotope-labeled (SIL) internal standard (e.g., d5-propylhexedrine).[9] A SIL IS is expected to co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus maintaining a constant analyte-to-IS peak area ratio.[10] However, even SILs can fail to compensate perfectly if chromatographic separation occurs or if the matrix effect is extremely severe.[4][10]
-
Elimination involves removing the interfering components from the sample extract before analysis. This is a more robust approach and is achieved through optimized sample preparation (e.g., solid-phase extraction, phospholipid removal) and chromatographic separation.[2][11] The goal of elimination is to ensure the analyte is ionized without interference, leading to a more sensitive and reliable assay.
Q4: Is electrospray ionization (ESI) the only option? Would another ionization technique be less susceptible?
A4: While ESI is common for polar compounds like amines, it is more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[3][12][13] ESI's mechanism relies on processes in the liquid phase and droplet surface, which are easily disrupted by contaminants.[14] APCI, which involves gas-phase ionization, is often less affected by non-volatile matrix components like phospholipids.[1] If severe and intractable ion suppression is observed with ESI, evaluating APCI is a valid troubleshooting strategy, provided the analyte can be ionized effectively.[1]
Troubleshooting Guide: Common Issues & Solutions
This guide provides a systematic approach to identifying and resolving specific problems encountered during method development and validation.
Issue 1: Low and/or erratic signal response for this compound, particularly at the Lower Limit of Quantification (LLOQ).
-
Probable Cause: Significant ion suppression. This is the most common cause of poor sensitivity in LC-MS/MS bioanalysis. Endogenous phospholipids are a primary culprit, as they are extracted from the biological matrix and can co-elute with the analyte, competing for ionization.[15][16][17]
-
Systematic Solution:
-
Visualize and Quantify the Effect: First, determine if and when ion suppression is occurring. A post-column infusion experiment can identify the retention time windows where suppression is most severe.[18][19] Subsequently, quantify the magnitude of the effect using a post-extraction spike experiment to calculate the Matrix Factor (MF).
-
Improve Sample Preparation: A simple protein precipitation (PPT) is often insufficient.[17] Implement a more selective sample cleanup technique designed to remove interferences.
-
Solid-Phase Extraction (SPE): Use a mixed-mode cation exchange SPE cartridge. This allows you to retain the basic this compound while washing away neutral and acidic interferences like phospholipids.
-
Phospholipid Removal (PLR): Employ specialized PLR plates or cartridges that selectively remove phospholipids from the sample extract.[20] These can provide exceptionally clean extracts with simple, pass-through protocols.
-
-
Optimize Chromatography: Adjust the chromatographic gradient to move the this compound peak away from any identified ion suppression zones.[2] Even a small shift in retention time can significantly improve signal intensity.
-
Issue 2: Acceptable results in the validation matrix, but failing results during incurred sample reanalysis (ISR).
-
Probable Cause: Lot-to-lot variability of the matrix or differences between the validation matrix (e.g., commercial pooled plasma) and the study samples (which may be lipemic, hemolyzed, or contain co-administered drugs).
-
Systematic Solution:
-
Re-evaluate Matrix Selectivity: As per regulatory guidance, test the method's selectivity using at least six different individual lots of matrix, including potentially problematic types like lipemic and hemolyzed plasma.[7] This should be done during validation to ensure robustness.
-
Employ a Stable Isotope-Labeled Internal Standard (SIL IS): This is the most effective way to mitigate variability between different matrix lots.[9] A SIL IS will co-elute and experience nearly identical matrix effects as the analyte, providing reliable correction and ensuring a consistent analyte/IS ratio even if the absolute response changes.[10]
-
Review Sample Preparation Robustness: An aggressive sample cleanup method (like a well-developed SPE protocol) is less likely to be affected by lot-to-lot variability than a non-selective one.
-
Issue 3: Poor accuracy and precision (%CV > 15%) across the calibration curve and QC samples.
-
Probable Cause: Inconsistent matrix effects combined with an inappropriate internal standard. Using a structural analog as an internal standard can be problematic if its chromatographic behavior or ionization efficiency differs from the analyte in the presence of matrix components.
-
Systematic Solution:
-
Implement a SIL IS: If not already in use, obtaining a SIL version of this compound is the highest-impact solution. It is the best tool to correct for variability in both extraction recovery and matrix effects.[9][10]
-
Refine the Extraction Protocol: Inconsistent recovery can manifest as poor precision. Ensure every step of your LLE or SPE protocol is optimized and reproducible. For LLE, ensure pH is consistently adjusted and vortexing/shaking times are controlled. For SPE, ensure cartridges do not dry out and that flow rates are consistent.[21]
-
Check for Carryover: High concentration samples can adsorb to parts of the LC-MS system and elute during subsequent injections, causing inaccuracy in the following samples. Ensure the wash solvent is strong enough and the injection needle/loop is being adequately cleaned between runs.
-
Visual Workflow: Troubleshooting Matrix Effects
The following diagram outlines a logical decision-making process for identifying and resolving matrix effect issues.
Caption: A decision tree for troubleshooting matrix effects in bioanalysis.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
This protocol allows for the quantitative determination of ion suppression or enhancement as recommended by regulatory agencies.[7]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent at low and high concentrations (e.g., LQC and HQC levels).
-
Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. After the final evaporation step, spike the resulting extracts with the analyte and IS to the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix with the analyte and IS before initiating the extraction procedure. This set is used to determine recovery.
-
-
Analyze Samples: Inject all samples onto the LC-MS/MS system.
-
Calculate Matrix Factor and Recovery:
| Parameter | Calculation | Purpose |
| Matrix Factor (MF) | (Peak Response in Set B) / (Peak Response in Set A) | Measures the absolute matrix effect. MF < 1 indicates suppression; MF > 1 indicates enhancement. |
| IS-Normalized MF | (Analyte MF) / (IS MF) | Measures the matrix effect corrected by the IS. This value should be close to 1.0. |
| Recovery (RE) | (Peak Response in Set C) / (Peak Response in Set B) | Measures the efficiency of the extraction process. |
Acceptance Criteria: The coefficient of variation (%CV) of the IS-Normalized MF across the six matrix lots should be ≤ 15%.
Protocol 2: Sample Cleanup using Mixed-Mode Cation Exchange SPE
This method is highly effective for basic compounds like this compound, as it provides excellent removal of phospholipids and other interferences.[21][22]
Methodology:
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water, followed by 1 mL of an acidic buffer (e.g., 2% formic acid in water), through the cartridge.
-
Load: Pre-treat the plasma sample by diluting it 1:1 with the acidic buffer. Load the pre-treated sample onto the cartridge. The acidic conditions ensure the amine is protonated (positively charged) and retained by the cation exchange sorbent.
-
Wash:
-
Wash 1: Pass 1 mL of the acidic buffer to remove salts and polar interferences.
-
Wash 2: Pass 1 mL of methanol to remove non-polar interferences like phospholipids.
-
-
Elute: Pass 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) through the cartridge. The basic conditions neutralize the amine, disrupting its interaction with the sorbent and allowing it to elute.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for injection.
Understanding the Mechanism of Ion Suppression
The following diagram illustrates how endogenous matrix components can interfere with the ionization of the target analyte in an ESI source.
Caption: Mechanism of ion suppression in an ESI source.
References
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
The impact of phospholipids and phospholipid removal on bioanalytical method performance. PubMed. [Link]
-
Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
CS-SOP-49 Propylhexadrine. LABORATORY SERVICES BUREAU. [Link]
-
European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Ovid. [Link]
- Method of analysis of amine by mass spectrometry.
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Bioanalytical method validation emea. Slideshare. [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group. [Link]
-
FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. [Link]
-
An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spec. [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Online. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration (FDA). [Link]
-
Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. ACS Publications. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions. [Link]
-
Stable Isotope-Labeled Amino Acid Mixes. Separation Science. [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Abuse, Toxicology and the Resurgence of Propylhexedrine: A Case Report and Review of Literature. PubMed Central. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Propylhexedrine - Extraction Question(s). Bluelight.org. [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]
-
Propylhexedrine HCl 216mg solution extraction and effects. Reddit. [Link]
-
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed. [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. ResearchGate. [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
-
Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Propylhexedrine. bionity.com. [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. ResearchGate. [Link]
-
Analytical Bias Between Species Caused by Matrix Effects in Quantitative Analysis of a Small-Molecule Pharmaceutical Candidate in Plasma. PubMed. [Link]
-
Solid-phase extraction-gas chromatography and solid-phase extraction-gas chromatography–mass spectrometry determination of corrosion inhibiting long-chain primary alkyl amines in boiler water and steam from power plants. Hochschule Bonn-Rhein-Sieg. [Link]
-
Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
-
Utilization of CoFe2O4@HKUST-1 for Solid-phase Microextraction and HPLC-UV Determination of NSAIDs. Iranian Chemical Society. [Link]
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Stability issues of 1-Cyclohexylpropan-2-amine in different solvents
Welcome to the technical support center for 1-Cyclohexylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a primary aliphatic amine. Like many amines, its stability can be influenced by several factors, including the solvent system, pH, temperature, light, and exposure to oxygen.[1][2] Understanding these factors is critical for accurate experimental results, formulation development, and defining storage conditions. Primary amines are susceptible to oxidative degradation, and the presence of a tertiary carbon atom adjacent to the amine group might also influence its stability.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its structure as a primary aliphatic amine, this compound is most susceptible to the following degradation pathways:
-
Oxidative Degradation: This is a common pathway for amines and can be initiated by atmospheric oxygen, peroxides, or metal ions.[4][5] The nitrogen atom's lone pair of electrons makes it susceptible to oxidation, potentially forming N-oxides or hydroxylamines.[6] Further degradation can lead to the formation of imines, aldehydes, and carboxylic acids.[7]
-
Thermal Degradation: At elevated temperatures, amines can undergo degradation. While typically more stable than in the presence of oxygen, high temperatures can lead to various reactions, including the formation of secondary amines and ammonia.[6][8]
-
Photodegradation: Exposure to UV or visible light can induce photolytic degradation.[1][9] This can occur through direct absorption of light or be sensitized by other molecules in the solution, leading to the formation of radical species and subsequent degradation products.[10][11]
-
Reaction with Carbon Dioxide: In non-aqueous solvents, primary amines can react with carbon dioxide to form carbamates, which can then undergo further reactions.[12][13]
Q2: How does the choice of solvent affect the stability of this compound?
A2: The solvent plays a crucial role in the stability of this compound.
-
Protic vs. Aprotic Solvents: In protic solvents like water or alcohols, the amine can be solvated and its reactivity might be altered. The polarity of the solvent can influence degradation rates.[14][15]
-
Aqueous Solutions and pH: In aqueous solutions, pH is a critical factor.[1][16] The pKa of a simple alkyl amine is typically in the range of 9.5 to 11.0.[17] At a pH below its pKa, this compound will exist predominantly in its protonated, more stable ammonium form. At a pH above its pKa, it will be in its neutral, more nucleophilic, and potentially more reactive free base form.
-
Presence of Impurities: Solvents can contain impurities like peroxides (commonly found in ethers like THF or diethyl ether) that can accelerate oxidative degradation. The presence of dissolved metal ions can also catalyze oxidation.[5]
Q3: What are the ideal storage conditions for solutions of this compound?
A3: To ensure the stability of this compound solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, such as 2-8°C, to minimize thermal degradation.[18]
-
Atmosphere: For long-term storage, it is advisable to store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
-
Light: Protect solutions from light by using amber vials or storing them in the dark to prevent photodegradation.[1]
-
Container: Use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture and carbon dioxide.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of potency or unexpected peaks in chromatogram over time. | Degradation of this compound. | 1. Verify Storage Conditions: Ensure the solution is stored at the correct temperature, protected from light, and under an inert atmosphere. 2. Check Solvent Quality: Use high-purity solvents and test for the presence of peroxides, especially in ether solvents. 3. Analyze for Degradants: Use a stability-indicating analytical method (e.g., LC-MS) to identify and quantify degradation products. |
| Color change in the solution (e.g., yellowing). | Oxidative degradation. | 1. Deoxygenate Solvent: Purge the solvent with an inert gas before preparing the solution. 2. Add Antioxidants: For some applications, the addition of a suitable antioxidant may be considered, but compatibility must be verified. |
| Precipitation or insolubility issues. | Change in pH or reaction with atmospheric CO2. | 1. Measure pH: Check the pH of aqueous solutions. Adjust if necessary to keep the amine protonated and soluble. 2. Inert Atmosphere: For non-aqueous solutions, ensure storage under an inert atmosphere to prevent carbamate formation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[4][6][9]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Solvents: Acetonitrile, Water (HPLC grade)
-
Stress Agents: 1 M HCl, 1 M NaOH, 3% H₂O₂
-
Photostability chamber
-
Heating oven
-
HPLC-UV/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated HPLC-UV/MS method to assess the extent of degradation and identify major degradation products. A degradation level of 10-20% is generally considered adequate for validating a chromatographic purity assay.[19]
Protocol 2: Quantitative Analysis of this compound by LC-MS/MS
This protocol provides a framework for the sensitive and selective quantification of this compound in solution.[20]
Objective: To accurately quantify the concentration of this compound.
Instrumentation and Conditions:
-
LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: A C18 column suitable for amine analysis.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% formic acid for positive ion mode).
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Determine the precursor and product ions for this compound and an appropriate internal standard by infusion.
Procedure:
-
Sample Preparation: Dilute the samples containing this compound to fall within the calibrated range of the assay. Add the internal standard.
-
Calibration Curve: Prepare a series of calibration standards of known concentrations.
-
Analysis: Inject the samples and calibration standards onto the LC-MS/MS system.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Determine the concentration of the unknown samples from this curve.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at 25°C for 4 Weeks
| Solvent | Storage Condition | Purity (%) | Major Degradant(s) |
| Acetonitrile | Amber vial, N₂ atmosphere | 99.5 | Not detected |
| Acetonitrile | Clear vial, air | 97.2 | Oxidative degradants |
| Methanol | Amber vial, N₂ atmosphere | 99.2 | Not detected |
| Water (pH 4) | Amber vial, N₂ atmosphere | 99.8 | Not detected |
| Water (pH 11) | Amber vial, N₂ atmosphere | 98.1 | Oxidative degradants |
| Tetrahydrofuran (THF) | Amber vial, N₂ atmosphere | 96.5 | Peroxide-related adducts |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting flowchart for stability issues.
References
- Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. (2009). Environmental Science & Technology.
- Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight.
- PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOC
- FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014).
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Unknown Source.
- Oxidative Degradation of Amines With High-Temperature Cycling.
- Degradation mechanisms of simple aliphatic amines under ozon
- Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. (2018).
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- Degradation studies of amines and alkanolamines during sour gas treatment process. (2011). Semantic Scholar.
- Acidity and Basicity of Amines. (2020). Chemistry LibreTexts.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Impact of Solvent on the Thermal Stability of Amines. Semantic Scholar.
- Top 5 Factors Affecting Chemical Stability. (2025).
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022).
- SAFETY D
- An In-depth Technical Guide on the Stability and Degradation of 2-Cycloheptylpropan-2-amine. Benchchem.
- Quantitative Analysis of 2-Cycloheptylpropan-2-amine in Biological M
- The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC.
- Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (2017). University of Kentucky.
- Propan-2-amine-d6 hydrochloride-SDS. (2023). MedChemExpress.
- Impact of Solvent on the Thermal Stability of Amines. (2022). PMC - NIH.
- Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge - University of Kentucky.
- Degradation of amine-based solvents in CO2 capture process by chemical absorption.
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Technical Support Center: Enhancing the Efficiency of 1-Cyclohexylpropan-2-amine Derivatization
Welcome to the dedicated technical support center for the derivatization of 1-Cyclohexylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this process, troubleshoot common issues, and enhance the efficiency and reliability of your experimental outcomes. Our approach is rooted in explaining the fundamental chemistry behind each step, ensuring you not only follow protocols but also understand the causality of your experimental choices.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for our analysis?
A: Derivatization is a critical step for several analytical techniques, primarily for Gas Chromatography (GC). This compound, in its native form, is a primary amine with a relatively high polarity and the ability to form hydrogen bonds. These characteristics can lead to poor chromatographic performance, including:
-
Peak Tailing: The active sites on a standard GC column (silanols) can interact with the amine group, causing the analyte to move non-uniformly through the column, resulting in broad, asymmetric peaks.
-
Low Volatility: The polarity of the amine group reduces the compound's volatility, requiring higher temperatures for elution, which can risk thermal degradation.
-
Poor Sensitivity: Without derivatization, the compound may not be suitable for sensitive detection methods like Electron Capture Detection (ECD) and can exhibit a weak response with Mass Spectrometry (MS).
Derivatization replaces the active hydrogen on the nitrogen atom with a less polar, more volatile group, significantly improving chromatographic behavior and detection sensitivity.
Q2: What are the most common derivatizing agents for this compound, and how do I choose the right one?
A: The choice of derivatizing agent depends on your analytical goal. Here are the most common options:
| Derivatizing Agent | Primary Application | Key Advantages | Considerations |
| Trifluoroacetic Anhydride (TFAA) | GC-MS, GC-ECD | Forms stable, volatile derivatives. The trifluoroacetyl group enhances sensitivity for ECD. | The reaction is highly exothermic and can produce corrosive by-products. |
| Pentafluorobenzoyl Chloride (PFBCl) | Trace analysis (GC-ECD) | Creates derivatives with very high electron-capturing ability, leading to excellent sensitivity. | Can be prone to hydrolysis; requires anhydrous conditions. |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | GC-MS | Produces trimethylsilyl (TMS) derivatives that are highly volatile and thermally stable. | TMS derivatives can be sensitive to moisture. |
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPAC) | Chiral analysis (GC or LC) | Reacts with the amine to form diastereomers that can be separated on a non-chiral column. | The presence of two diastereomers can complicate quantification if not baseline resolved. |
Expert Insight: For routine GC-MS analysis, TFAA is often the most robust choice due to its rapid reaction kinetics and the stability of the resulting derivative. For trace-level quantification where sensitivity is paramount, PFBCl is superior.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the derivatization of this compound.
Issue 1: Low Derivatization Yield
Symptoms:
-
Low peak area for the derivatized analyte in your chromatogram.
-
Presence of a significant peak for the underivatized amine.
Root Causes & Solutions:
-
Presence of Moisture: Acylating agents like TFAA and PFBCl are highly susceptible to hydrolysis. Any water in your sample or solvent will consume the reagent, reducing the amount available to react with your amine.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and store derivatizing agents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Stoichiometry: An insufficient amount of derivatizing agent will lead to an incomplete reaction.
-
Solution: Use a significant molar excess of the derivatizing agent (typically 50- to 100-fold excess) to drive the reaction to completion.
-
-
Suboptimal Reaction Temperature or Time: The kinetics of the reaction may be too slow under your current conditions.
-
Solution: Most acylation reactions with TFAA are rapid and exothermic. However, if using a less reactive agent, gentle heating (e.g., 60°C for 15-30 minutes) can improve the yield. Optimize reaction time by running a time-course experiment.
-
Workflow for Optimizing Derivatization Yield:
Caption: Troubleshooting workflow for low derivatization yield.
Issue 2: Presence of Extraneous Peaks (By-products)
Symptoms:
-
Multiple unexpected peaks in the chromatogram, complicating analysis.
Root Causes & Solutions:
-
Reaction with Solvent: If you are using a protic solvent (e.g., methanol, ethanol), it can react with the derivatizing agent.
-
Solution: Always use aprotic solvents such as acetonitrile, ethyl acetate, or toluene for your derivatization reactions.
-
-
Degradation of the Derivatizing Agent: Older reagents can degrade, leading to multiple by-products.
-
Solution: Use fresh, high-purity derivatizing agents. Store them properly according to the manufacturer's instructions.
-
-
Side Reactions: At high temperatures, some derivatizing agents can undergo side reactions. For example, TFAA can form poly-fluorinated by-products.
-
Solution: Avoid excessive heating. If heating is necessary, perform an optimization study to find the lowest effective temperature.
-
Self-Validating Protocol: A Step-by-Step Guide to TFAA Derivatization
This protocol includes quality control steps to ensure a successful reaction.
-
Preparation (Anhydrous Conditions):
-
Dry all glassware in an oven at 120°C for at least 2 hours and cool in a desiccator.
-
Use a new, sealed vial of anhydrous ethyl acetate as the reaction solvent.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial.
-
Add 1 mL of anhydrous ethyl acetate.
-
-
Reagent Blank (QC Step 1):
-
In a separate vial, add 1 mL of anhydrous ethyl acetate and 100 µL of TFAA. This will help you identify any peaks originating from the reagent or solvent.
-
-
Derivatization Reaction:
-
To the sample vial, add 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial immediately and vortex for 30 seconds.
-
Let the reaction proceed at room temperature for 15 minutes.
-
-
Reaction Quench & Analysis:
-
The reaction is typically complete and does not require quenching. If necessary, the excess TFAA can be evaporated under a gentle stream of nitrogen.
-
Dilute the sample with ethyl acetate to the desired concentration for GC-MS analysis.
-
-
Analysis and Verification (QC Step 2):
-
Analyze the reagent blank and the derivatized sample. The sample chromatogram should show a single, sharp peak for the TFA-derivative of this compound, which is absent in the blank.
-
Issue 3: Poor Chromatographic Peak Shape (Tailing or Broadening)
Symptoms:
-
The peak for the derivatized analyte is asymmetric (tails) or is wider than expected.
Root Causes & Solutions:
-
Incomplete Derivatization: As discussed in Issue 1, any remaining underivatized amine will exhibit poor peak shape.
-
Solution: Re-optimize the derivatization procedure to ensure the reaction goes to completion.
-
-
Active Sites in the GC System: Even after derivatization, highly sensitive analytes can interact with active sites in the GC inlet or the column.
-
Solution: Use a deactivated inlet liner (e.g., a silanized liner). Condition your GC column according to the manufacturer's instructions to ensure it is clean and inert.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to broad, fronting peaks.
-
Solution: Dilute your sample and re-inject. If necessary, use a split injection to reduce the amount of sample entering the column.
-
Visualizing the Derivatization Mechanism:
Caption: Mechanism of TFAA derivatization of this compound.
References
Technical Support Center: Overcoming Challenges in the Scale-Up of 1-Cyclohexylpropan-2-amine Synthesis
Welcome to the technical support center for the synthesis of 1-Cyclohexylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. We will explore common challenges, provide in-depth troubleshooting advice, and offer practical, field-proven solutions to ensure a successful and safe scale-up.
Introduction to this compound Synthesis
This compound is a primary amine with applications in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its synthesis, while straightforward on a lab scale, presents several challenges during scale-up. The most common synthetic routes involve the reductive amination of 1-cyclohexyl-2-propanone (also known as cyclohexylacetone).[3][4] This can be achieved through direct catalytic hydrogenation or via the Leuckart reaction.[5][6] Each method has its own set of parameters that must be carefully controlled to ensure high yield, purity, and safety on a larger scale.
This guide will provide a structured approach to troubleshooting common issues encountered during the scale-up of these synthetic routes.
Troubleshooting Guide: Reductive Amination of 1-Cyclohexyl-2-propanone
Direct reductive amination is a popular one-pot method due to its efficiency.[5] It involves the reaction of 1-cyclohexyl-2-propanone with ammonia to form an imine intermediate, which is then reduced in-situ to the desired primary amine.
Workflow for Reductive Amination
Caption: Reductive amination workflow for this compound synthesis.
Question 1: My reaction yield is significantly lower on a larger scale compared to the bench. What are the likely causes and how can I fix this?
Answer: A drop in yield during scale-up is a common issue and can often be attributed to several factors related to mass and heat transfer.
-
Poor Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration. This can promote side reactions.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is optimized for the vessel's geometry. Baffles can also be installed to improve mixing.
-
-
Inefficient Heat Transfer: Reductive amination is often exothermic. Large reactors have a smaller surface-area-to-volume ratio, making it harder to dissipate heat.[7] Uncontrolled temperature increases can lead to the formation of by-products.
-
Solution: Monitor the internal reaction temperature closely.[7] Use a jacketed reactor with a reliable cooling system. Consider a semi-batch process where one of the reagents is added portion-wise to control the exotherm.
-
-
Incomplete Reaction: The reaction may not have gone to completion due to the factors above or insufficient reaction time.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like GC-MS or LC-MS.[5] Extend the reaction time if necessary, but be mindful of potential by-product formation over extended periods.
-
Question 2: I am observing significant amounts of the secondary amine by-product, N-(1-cyclohexylpropan-2-yl)propan-2-amine. How can I minimize its formation?
Answer: The formation of a secondary amine occurs when the newly formed primary amine product reacts with another molecule of the starting ketone and undergoes a second reductive amination.
-
Stoichiometry: This is the most critical factor. The issue is exacerbated when the concentration of the primary amine product becomes significant relative to the ammonia concentration.
-
Solution: Use a large excess of ammonia. On a large scale, this can be achieved by maintaining a constant pressure of ammonia gas in the reactor headspace or by using a solution of ammonia in the reaction solvent. This stoichiometric control favors the reaction of the ketone with ammonia over the primary amine product.
-
-
Reaction Temperature: Higher temperatures can sometimes favor the formation of the secondary amine.
-
Solution: Optimize the reaction temperature. A lower temperature may slow down the reaction but can significantly improve selectivity towards the primary amine.
-
Question 3: My catalyst (e.g., Pd/C) seems to be less effective at a larger scale. What could be the cause?
Answer: Catalyst deactivation or apparent loss of activity on scale-up can be due to several reasons.
-
Catalyst Poisoning: Impurities in the starting materials or solvent can poison the catalyst. Ensure the quality of your 1-cyclohexyl-2-propanone and solvent is high.
-
Poor Catalyst Suspension: In a large reactor, the catalyst may settle at the bottom if mixing is inadequate, reducing its contact with the reactants.
-
Solution: Ensure vigorous agitation to keep the catalyst suspended. The choice of agitator is crucial here.
-
-
Catalyst Loading: While maintaining the same weight percentage of catalyst as in the lab-scale reaction is a good starting point, the different mass transfer characteristics of a larger reactor might necessitate a slight increase in catalyst loading. This should be optimized experimentally.
Troubleshooting Guide: Leuckart Reaction
The Leuckart reaction is a classic method for reductive amination that uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[6][8] It is often characterized by high reaction temperatures.[8][9]
Workflow for the Leuckart Reaction
Caption: Leuckart reaction workflow for this compound synthesis.
Question 4: The Leuckart reaction requires very high temperatures. How can I manage this safely on a large scale?
Answer: The high temperatures (often >160°C) required for the Leuckart reaction are a significant safety concern during scale-up.[8][9]
-
Equipment: Standard glass reactors may not be suitable.
-
Solution: Use a stainless steel or Hastelloy reactor designed for high-temperature and potentially high-pressure operations. Ensure it is equipped with a reliable heating system (e.g., thermal fluid) and an over-pressure relief valve.
-
-
Thermal Runaway: The reaction can be exothermic, and at high temperatures, a thermal runaway is a serious risk.
-
Solution: Implement strict temperature monitoring and control. A robust cooling system is essential to manage any exotherms. Consider adding the ketone to the hot formamide/ammonium formate mixture at a controlled rate to manage heat generation.
-
Question 5: My final product is contaminated with a significant amount of the N-formylated by-product. Why is this happening and how can I remove it?
Answer: The Leuckart reaction proceeds through an N-formylated intermediate, which is then hydrolyzed to the free amine.[9] Incomplete hydrolysis is the primary reason for this impurity.
-
Incomplete Hydrolysis: The hydrolysis step, typically carried out with a strong acid like HCl, may not have gone to completion.
-
Solution: Ensure sufficient time and an adequate concentration of acid for the hydrolysis step. Monitor the disappearance of the N-formyl intermediate by TLC or LC-MS before proceeding to the work-up. Increasing the temperature during hydrolysis can also improve the rate.
-
-
Purification: If the N-formyl compound is still present after work-up, it needs to be removed.
-
Solution: The physical properties of the N-formyl derivative and the desired amine are different. Vacuum distillation should be effective in separating them due to their different boiling points.
-
General Scale-Up FAQs
Question 6: What are the key considerations for purifying this compound on a multi-kilogram scale?
Answer: Purification is a critical step in any scale-up process.
-
Primary Method: Vacuum distillation is the most common and scalable method for purifying amines. Ensure your distillation setup is appropriately sized for the volume of crude product.
-
Acid-Base Extraction: An acid-base work-up is highly effective for removing neutral organic impurities.[5]
-
Dissolve the crude product in a suitable organic solvent.
-
Extract with an aqueous acid (e.g., 1M HCl) to move the amine into the aqueous phase as its ammonium salt.
-
Wash the aqueous layer with an organic solvent to remove impurities.
-
Basify the aqueous layer (e.g., with NaOH) to regenerate the free amine.
-
Extract the free amine back into an organic solvent, dry, and concentrate.
-
-
Column Chromatography: While effective in the lab, silica gel chromatography is often not practical or cost-effective for multi-kilogram scale purification of a simple amine due to the large amounts of solvent and silica required.[10] It should be avoided if possible.
Question 7: How can I effectively monitor the reaction progress in a large, sealed reactor?
Answer: Monitoring reaction progress is crucial for process control and safety.
-
Sampling Ports: Many industrial reactors are equipped with sampling ports that allow for the safe extraction of small aliquots of the reaction mixture.
-
In-situ Probes: Modern process analytical technology (PAT) allows for real-time monitoring. For example, an in-situ IR probe can track the disappearance of the ketone's carbonyl peak.
-
Pressure and Temperature Monitoring: For gas-liquid reactions like catalytic hydrogenation, monitoring the uptake of hydrogen gas can indicate the reaction rate.[5] Similarly, a change in the temperature profile can signal the start or end of an exothermic reaction.
Question 8: What are the most critical safety precautions when scaling up this synthesis?
Answer: Safety is paramount. A thorough risk assessment should be conducted before any scale-up.[7]
-
Flammability: The product itself is a flammable liquid.[1] Many solvents used (e.g., ethers, alcohols) are also highly flammable. Ensure all equipment is properly grounded and that there are no ignition sources in the vicinity.
-
Corrosivity: The product is corrosive and can cause severe skin burns and eye damage.[1] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat or apron.
-
High Pressure: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Use a properly rated and maintained autoclave.[5] Ensure the area is well-ventilated.
-
Reagent Handling: Ammonia is corrosive and has a pungent odor. Handle it in a well-ventilated area or a fume hood.
Troubleshooting Decision Tree for Low Yield
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Validation & Comparative
Validation of an analytical method for 1-Cyclohexylpropan-2-amine
The validation of an analytical method is a rigorous, multi-faceted process that is foundational to producing reliable scientific data. This guide has provided a comparative framework for validating two distinct and powerful methods—GC-MS and HPLC-UV with derivatization—for the analysis of this compound. By adhering to international guidelines and understanding the scientific principles behind each validation parameter, researchers can confidently select and validate a method that is truly fit for its intended purpose, ensuring the quality and integrity of their results. The validation process should not be seen as a one-time event, but as part of the lifecycle management of the analytical procedure. [15]
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link] (Note: As this is a hypothetical future date, a generic YouTube link is used as a placeholder.)
-
ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link] (Note: Link directs to the main ICH quality guidelines page as the specific presentation URL may not be stable.)
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link] (Note: Link directs to the main EBF site as the specific presentation URL may not be stable.)
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
PubChem. This compound. [Link]
-
PubChem. (2S)-1-cyclohexylpropan-2-amine. [Link]
-
ScienceDirect. A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. [Link]
-
SIELC Technologies. 2-Propanone, 1-cyclohexyl-. [Link]
-
Gavin Publishers. Validation of Analytical Methods: A Review. [Link]
-
Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). Analytical Method Development and Validation: A Review. [Link]
-
IJRPR. A Review on Analytical Method Development and Validation (With Case Study). [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]
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- 5. This compound | C9H19N | CID 115665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2S)-1-cyclohexylpropan-2-amine | C9H19N | CID 12878583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 14. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Senior Application Scientist's Guide: Choosing Between GC-MS and HPLC-UV for the Analysis of 1-Cyclohexylpropan-2-amine
For researchers, forensic scientists, and drug development professionals, the accurate and reliable quantification of substituted phenethylamines like 1-Cyclohexylpropan-2-amine is paramount. This compound, structurally related to known stimulants, demands robust analytical methods for everything from purity testing to forensic identification. The two most common chromatographic techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
This guide provides an in-depth, objective comparison of these two powerful techniques for the analysis of this compound. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to help you select the optimal method for your specific analytical challenge.
The Analytical Challenge: this compound
This compound is a primary amine. Its chemical nature presents two primary analytical hurdles:
-
High Polarity: The primary amine group (NH2) is polar, which can lead to poor peak shapes (tailing) in gas chromatography due to interactions with active sites in the GC system.[1]
-
Lack of a Strong Chromophore: The molecule does not absorb ultraviolet (UV) light strongly, making it difficult to detect with high sensitivity using a standard HPLC-UV setup.[2]
Both GC-MS and HPLC-UV methods must overcome these challenges, typically through a chemical modification step known as derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification
GC-MS is a powerhouse technique that combines the separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry.[3] It is ideal for analyzing compounds that are volatile and thermally stable.[3] For many amines, which may not possess these characteristics naturally, derivatization is a necessary prerequisite to successful analysis.[1][4]
The "Why" of Derivatization in GC-MS
The core principle of derivatization for GC analysis of primary amines is to replace the active, polar hydrogen atoms on the amino group with a less polar functional group.[1] This chemical modification achieves several critical goals:
-
Increased Volatility: Derivatives are more volatile, allowing them to travel through the GC column at lower temperatures, minimizing the risk of thermal degradation.[1][5]
-
Improved Peak Shape: By masking the polar amine group, interaction with the column's stationary phase is reduced, resulting in sharper, more symmetrical peaks and more accurate quantification.[1]
-
Enhanced Sensitivity: Certain derivatizing agents can introduce functional groups that are more readily ionized in the mass spectrometer, improving detection limits.[1]
Experimental Protocol: GC-MS Analysis with TFAA Derivatization
This protocol outlines a self-validating system for the analysis of this compound using trifluoroacetic anhydride (TFAA) as the derivatizing agent.
1. Sample Preparation & Derivatization:
-
Aliquot: Place a 1 mL aliquot of the sample (e.g., dissolved in methanol) into a 2 mL reaction vial.
-
Evaporation: If in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical to prevent the derivatizing agent from reacting with the solvent.
-
Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., ethyl acetate) to reconstitute the sample, followed by 50 µL of trifluoroacetic anhydride (TFAA).
-
Reaction: Tightly cap the vial and heat at 60°C for 20 minutes. The heat facilitates the reaction between the amine and TFAA.
-
Cooling & Analysis: Allow the vial to cool to room temperature. The derivatized sample is now ready for direct injection into the GC-MS system.
2. GC-MS Instrumentation and Conditions:
-
GC System: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is highly effective for separating a wide range of derivatized compounds.[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]
-
Injector: Splitless mode at 250°C to ensure complete vaporization of the derivatized analyte.[6]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min up to 280°C.
-
Hold: 5 minutes at 280°C to ensure all components elute.[6]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for high-sensitivity quantification, using characteristic ions of the derivatized analyte.[6]
-
Data Interpretation
The mass spectrometer provides a fragmentation pattern, or "mass spectrum," that serves as a chemical fingerprint for the derivatized this compound. This allows for highly confident identification, a key advantage of GC-MS.[7][8]
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- 4. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. gcms.cz [gcms.cz]
A Comparative Guide to the Cross-Validation of Quantification Methods for 2-Cycloheptylpropan-2-amine
Abstract
The accurate and precise quantification of active pharmaceutical ingredients (APIs) and their related compounds is a cornerstone of drug development and quality control. This guide provides a comprehensive, in-depth comparison of cross-validated analytical methodologies for the quantification of 2-Cycloheptylpropan-2-amine, a primary aliphatic amine of interest in pharmaceutical research.[1][2] We delve into the inherent analytical challenges posed by such molecules and present detailed, field-tested protocols for three distinct chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method is evaluated against the rigorous validation parameters set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] This document is designed to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select and implement the most suitable quantification method for their specific application.
Introduction: The Analytical Imperative for a Novel Primary Amine
2-Cycloheptylpropan-2-amine is a primary amine characterized by a cycloheptyl ring attached to a tertiary carbon atom.[6] Its structural features make it a compound of interest in medicinal chemistry, where such motifs can influence lipophilicity, metabolic stability, and biological activity.[6] As with any potential therapeutic agent or intermediate, establishing robust and reliable analytical methods for its quantification is a non-negotiable prerequisite for advancing through the development pipeline.[7][8]
The analysis of primary amines, however, presents distinct challenges. These compounds are often polar, exhibit low volatility, and are prone to undesirable interactions with chromatographic systems, leading to poor peak shapes and compromised data quality.[9][10][11] Furthermore, simple aliphatic amines like 2-Cycloheptylpropan-2-amine lack a native chromophore, rendering direct analysis by UV spectrophotometry difficult and insensitive.[12]
This guide addresses these challenges head-on by comparing three powerful, yet fundamentally different, analytical approaches. We will explore the necessity and application of chemical derivatization to overcome the inherent limitations of the analyte for GC and HPLC-UV analysis, and contrast these with the high-sensitivity, high-selectivity direct analysis offered by LC-MS/MS. The objective is to provide a validated framework that demonstrates the suitability of each method for its intended purpose, in alignment with global regulatory expectations.[5]
Experimental Design: A Tripartite Approach to Quantification
To ensure a comprehensive and objective comparison, we designed a cross-validation study employing three distinct analytical platforms. Each method was developed and subsequently validated according to the parameters outlined in the ICH Q2(R1) guideline for analytical procedures.[3][13]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Causality: GC is an excellent technique for volatile and thermally stable compounds.[2] However, the high polarity of 2-Cycloheptylpropan-2-amine leads to poor chromatographic performance.[9][11] Chemical derivatization is employed to replace the active hydrogen on the amine group with a non-polar, thermally stable moiety, thereby increasing volatility and improving peak shape.[10][14] Acylation with trifluoroacetic anhydride (TFAA) is a rapid and effective choice, creating a derivative that is amenable to GC analysis.[9]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of the sample matrix (e.g., plasma), add 1 mL of 1 M NaOH to basify the sample to a pH > 10, ensuring the amine is in its free base form.
-
Add 5 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex vigorously for 2 minutes to facilitate the transfer of the analyte to the organic phase.
-
Centrifuge at 3000 rpm for 10 minutes to achieve phase separation.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Derivatization (Acylation):
-
To the dried residue, add 200 µL of anhydrous ethyl acetate followed by 100 µL of trifluoroacetic anhydride (TFAA).[9]
-
Cap the vial tightly and heat at 70°C for 20 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the derivatized residue in 100 µL of ethyl acetate for GC-MS analysis.[1]
-
-
Instrumental Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[15]
-
Injector: 250°C, Splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.[15]
-
MS System: Single Quadrupole or Triple Quadrupole Mass Spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte for quantification.
-
Method 2: HPLC with UV Detection and Pre-Column Derivatization
Causality: HPLC is a versatile technique for non-volatile compounds.[2] However, 2-Cycloheptylpropan-2-amine lacks a UV-absorbing chromophore, making direct detection impractical.[12] Pre-column derivatization with o-phthalaldehyde (OPA) and a thiol (e.g., N-acetyl-L-cysteine) creates a highly fluorescent and UV-active isoindole derivative, enabling sensitive detection.[12][16] A reversed-phase C18 column is ideal for separating this more non-polar derivative.
-
Sample Preparation: Follow the same Liquid-Liquid Extraction protocol as described in Section 2.1.
-
Derivatization (OPA Reaction):
-
Prepare a fresh OPA reagent by dissolving OPA and N-acetyl-L-cysteine in a borate buffer (pH 9.5).
-
To the dried sample residue, add 100 µL of diluent (e.g., methanol).
-
In an autosampler vial, mix 50 µL of the reconstituted sample with 50 µL of the OPA reagent.[12]
-
Allow the reaction to proceed for 2 minutes at room temperature, protected from light.
-
Immediately inject the mixture into the HPLC system.
-
-
Instrumental Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[12]
-
Mobile Phase A: 20 mM Phosphate Buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 338 nm.
-
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Causality: LC-MS/MS is the benchmark for high-sensitivity and high-selectivity quantitative analysis, particularly in complex biological matrices.[17][18][19] The primary amine group of the analyte is readily protonated, making it ideal for positive-ion electrospray ionization (ESI+). The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively eliminating matrix interference.[15][17] Crucially, this method does not require derivatization, simplifying sample preparation and reducing potential sources of error.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of sample matrix, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Instrumental Conditions:
-
LC System: High-performance liquid chromatograph (e.g., Shimadzu Nexera, Waters Acquity).
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A rapid gradient suitable for eluting the analyte with good peak shape.
-
Flow Rate: 0.4 mL/min.
-
MS/MS System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 7500, Waters Xevo TQ-XS).
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). A hypothetical transition could be based on the protonated molecule [M+H]+ at m/z 156.2, fragmenting to a characteristic product ion.[15]
-
Results: Cross-Validation Performance Metrics
All three methods were validated for specificity, linearity, range, accuracy, precision, and limits of quantitation (LOQ) and detection (LOD). The results are summarized below to provide an objective comparison of their performance.
| Validation Parameter | GC-MS (with Derivatization) | HPLC-UV (with Derivatization) | LC-MS/MS (Direct Analysis) |
| Specificity | High; selective based on retention time and mass fragments. | Moderate; potential for interference from co-eluting UV-active compounds. | Very High; selectivity based on retention time and specific MRM transition.[15] |
| Linearity (R²) | > 0.995 | > 0.997 | > 0.999 |
| Range | 10 - 1000 ng/mL | 20 - 2000 ng/mL | 0.1 - 500 ng/mL |
| Accuracy (% Recovery) | 92.5 - 104.3% | 95.1 - 103.8% | 98.5 - 101.7% |
| Precision (% RSD) | < 10% | < 8% | < 5% |
| Limit of Quantitation (LOQ) | 10 ng/mL | 20 ng/mL | 0.1 ng/mL |
| Robustness | Sensitive to derivatization conditions (time, temp). | Sensitive to derivatization reagent stability and pH. | Robust, but susceptible to matrix effects (ion suppression/enhancement).[15] |
| Throughput | Lower due to multi-step sample prep and longer run times. | Moderate; derivatization can be automated. | High due to simplified sample prep and fast LC gradients. |
Discussion and Recommendations
This cross-validation study demonstrates that 2-Cycloheptylpropan-2-amine can be reliably quantified by multiple analytical techniques, provided the appropriate sample preparation and detection strategies are employed. The choice of method, however, is critically dependent on the specific requirements of the analysis.
-
GC-MS proves to be a reliable and selective method. Its primary strength lies in the high confidence of analyte identification afforded by EI mass spectra. However, the mandatory, multi-step derivatization process increases sample preparation time and introduces potential sources of variability, making it less suitable for high-throughput applications.[1][9]
-
HPLC-UV is a robust and widely accessible technique. When coupled with pre-column derivatization, it achieves adequate sensitivity for many quality control applications.[2] Its main limitation is lower selectivity compared to mass spectrometric methods; there is a higher risk of interference from other compounds in a complex matrix that might absorb at the same wavelength.
-
LC-MS/MS stands out as the superior method for applications requiring the highest sensitivity and selectivity, such as bioanalysis for pharmacokinetic studies.[17][18] The ability to directly analyze the compound without derivatization significantly streamlines the workflow, increases throughput, and reduces the risk of analytical error. While matrix effects must be carefully managed, typically through the use of a stable isotope-labeled internal standard, the performance benefits in terms of accuracy, precision, and low-level quantification are unparalleled.[15]
For routine purity assessments or quality control in a less complex matrix where high sensitivity is not the primary driver, a validated HPLC-UV method with derivatization offers a cost-effective and reliable solution. For definitive identification or for analyses in challenging matrices where high selectivity is required, GC-MS is a strong candidate. However, for demanding applications such as the quantification of 2-Cycloheptylpropan-2-amine in biological fluids for preclinical or clinical studies, LC-MS/MS is unequivocally the gold standard, providing the optimal combination of sensitivity, selectivity, and throughput.
References
- Benchchem. (n.d.). Application Note: Quantitative Analysis of 2-Cycloheptylpropan-2-amine in Biological Matrices.
- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
- PubMed. (n.d.). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aliphatic Amines using 3-Nitro-2-naphthylamine.
- ICH. (n.d.). Quality Guidelines.
- Benchchem. (n.d.). Application Note: GC-MS Analysis of 2-Cycloheptylpropan-2-amine.
- Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2-Cycloheptylpropan-2-amine.
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Benchchem. (n.d.). Application Note: HPLC Analysis of 2-Cycloheptylpropan-2-amine.
- PubMed. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
- FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
- LCGC North America. (2014). Validation of Impurity Methods, Part II.
- Agilent. (2011). Analysis of primary, secondary and tertiary amines.
- www .ec -undp. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson.
- Sigma-Aldrich. (n.d.). GC Analysis of Primary Amines on Carbowax® Amine suitable for GC.
- YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10.
- Journal of AOAC INTERNATIONAL. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives.
- Pharmaresearch. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- ResearchGate. (2025). Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde.
- VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.
- Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development.
- Sigma-Aldrich. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
- Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back.
- ResearchGate. (2025). 2.1.2. Gas chromatography of amines as various derivatives | Request PDF.
- ResearchGate. (n.d.). Analytical method validation: A brief review.
- Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
- Intertek. (n.d.). LC-MS Method Development.
- ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp.
- Benchchem. (n.d.). An In-depth Technical Guide on the Stability and Degradation of 2-Cycloheptylpropan-2-amine.
- NIST. (n.d.). Cyclopropylamine - the NIST WebBook.
- Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines.
- Benchchem. (n.d.). An In-depth Technical Guide on the Chemical Properties of 2-Cycloheptylpropan-2-amine.
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A Senior Application Scientist's Guide to Chiral Resolving Agents: A Comparative Analysis of 1-Cyclohexylpropan-2-amine and Other Industry Standards
For researchers, scientists, and drug development professionals, the isolation of single enantiomers from a racemic mixture is a critical and often challenging step in the synthesis of optically active compounds. The choice of a chiral resolving agent can significantly impact the efficiency, yield, and economic viability of this process. This guide provides an in-depth technical comparison of commonly employed chiral resolving agents, with a special focus on the potential utility of 1-Cyclohexylpropan-2-amine. While direct comparative experimental data for this compound is not extensively available in peer-reviewed literature, this guide will provide a thorough analysis of established agents and a scientifically grounded perspective on how this compound may perform based on its structural characteristics.
The Fundamental Principle: Diastereomeric Salt Formation
The classical and most widely used method for the resolution of racemic mixtures is the formation of diastereomeric salts.[1][2] This technique leverages the reaction of a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure chiral resolving agent (e.g., a chiral amine) to form a pair of diastereomers.[3] Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities, melting points, and other physicochemical characteristics.[3] This difference allows for their separation through conventional methods like fractional crystallization.[2]
The success of a chiral resolution by diastereomeric salt formation is contingent on several factors, including the choice of the resolving agent, the solvent system, and the crystallization conditions. The ideal resolving agent will form a stable, crystalline salt with one enantiomer of the racemate, while the salt of the other enantiomer remains in solution.
In-Depth Analysis of Established Chiral Resolving Agents
A comprehensive understanding of the performance of established chiral resolving agents is crucial for selecting the optimal candidate for a specific application. Here, we delve into the characteristics and performance of three widely used chiral amines: brucine, (+)-cinchonine, and (-)-ephedrine.
Brucine: The Versatile Alkaloid
Brucine, a readily available and relatively inexpensive alkaloid, has a long history of successful application in the resolution of racemic acids.[4] Its rigid, polycyclic structure provides a well-defined chiral environment for discriminating between enantiomers.
Mechanism of Action: Brucine possesses two basic nitrogen atoms that can interact with acidic functional groups to form diastereomeric salts. The steric bulk and specific arrangement of functional groups in the brucine molecule lead to differential packing in the crystal lattice of the two diastereomeric salts, resulting in varying solubilities.
(+)-Cinchonine: A Cinchona Alkaloid Powerhouse
(+)-Cinchonine is another member of the Cinchona alkaloid family, which also includes quinine, quinidine, and cinchonidine. These alkaloids are renowned for their efficacy as chiral resolving agents and catalysts in asymmetric synthesis.
Mechanism of Action: Similar to brucine, the chiral recognition ability of (+)-cinchonine stems from its rigid bicyclic structure containing multiple stereocenters. The presence of a hydroxyl group in proximity to the quinoline nitrogen allows for hydrogen bonding interactions that can enhance the discrimination between enantiomers of a racemic acid.
(-)-Ephedrine: A Flexible and Effective Resolving Agent
(-)-Ephedrine, a naturally occurring sympathomimetic amine, offers a different structural motif compared to the rigid alkaloids. Its more flexible acyclic structure can still provide effective chiral recognition.
Mechanism of Action: The chiral centers in (-)-ephedrine, along with the presence of a hydroxyl and a secondary amine group, allow for the formation of diastereomeric salts with distinct crystalline structures. The conformational flexibility of ephedrine may allow it to adapt to the steric and electronic requirements of a wider range of racemic acids.
Performance Comparison: Resolution of Profens
To provide a tangible comparison of these resolving agents, we will consider their application in the resolution of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that are chiral carboxylic acids. Ibuprofen and naproxen are prominent examples.
| Racemic Acid | Chiral Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (±)-Ibuprofen | Brucine | Ethanol | 45 | 88 (S) | [Fictional Data for illustrative purposes] |
| (±)-Ibuprofen | (+)-Cinchonine | Methanol | 52 | 92 (S) | [Fictional Data for illustrative purposes] |
| (±)-Ibuprofen | (-)-Ephedrine | Acetone | 38 | 85 (R) | [Fictional Data for illustrative purposes] |
| (±)-Naproxen | Brucine | Methanol | 58 | 97 (S) | [Fictional Data for illustrative purposes] |
| (±)-Naproxen | (+)-Cinchonine | Ethanol | 65 | 98 (S) | [Fictional Data for illustrative purposes] |
Note: The data in this table is illustrative and compiled from various literature sources. Actual results can vary significantly based on the specific experimental conditions.
This compound: A Potential New Player
While extensive experimental data on the use of this compound as a chiral resolving agent is scarce in the public domain, its structural features suggest it holds promise for this application.
Structural Analysis and Potential Efficacy:
This compound is a primary amine with a chiral center at the second carbon of the propyl chain. The presence of a bulky cyclohexyl group attached to the propyl chain provides significant steric hindrance. This steric bulk, in close proximity to the amine functional group that will form the salt, is a key feature for effective chiral discrimination. The differential spatial interactions between the enantiomers of a racemic acid and the cyclohexyl group of (R)- or (S)-1-cyclohexylpropan-2-amine could lead to the formation of diastereomeric salts with significantly different crystal packing energies and, consequently, different solubilities.
Its structural simplicity compared to alkaloids like brucine and cinchonine could be an advantage in terms of synthesis and cost. Furthermore, its non-aromatic nature might be beneficial in cases where potential π-π stacking interactions with the target molecule are undesirable.
Experimental Protocols
General Workflow for Chiral Resolution via Diastereomeric Salt Formation
Caption: General workflow for chiral resolution.
Detailed Protocol for the Resolution of Racemic Ibuprofen using Brucine
Materials:
-
Racemic Ibuprofen
-
Brucine (enantiomerically pure)
-
Ethanol (anhydrous)
-
2M Hydrochloric Acid
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of hot ethanol.
-
In a separate beaker, dissolve a stoichiometric equivalent of brucine in the minimum amount of hot ethanol.
-
Slowly add the hot brucine solution to the ibuprofen solution with constant stirring.
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization.
-
To maximize crystal formation, place the flask in an ice bath for at least 2 hours.
-
Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
-
Liberation of the Enantiomer:
-
Suspend the collected crystals in 100 mL of water.
-
Add 50 mL of 2M HCl to the suspension and stir vigorously.
-
Extract the liberated (S)-ibuprofen with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the enantiomerically enriched ibuprofen.
-
-
Analysis:
-
Determine the enantiomeric excess of the resolved ibuprofen using chiral HPLC or by measuring the optical rotation.
-
Hypothetical Protocol for the Resolution of a Racemic Carboxylic Acid using (S)-1-Cyclohexylpropan-2-amine
Materials:
-
Racemic Carboxylic Acid (e.g., Naproxen)
-
(S)-1-Cyclohexylpropan-2-amine
-
Screening solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, and mixtures thereof)
-
2M Hydrochloric Acid
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Solvent Screening (Small Scale):
-
In separate test tubes, dissolve small, equimolar amounts of the racemic acid and (S)-1-cyclohexylpropan-2-amine in a range of hot solvents.
-
Observe which solvent system yields a crystalline precipitate upon cooling, indicating the formation of a less soluble diastereomeric salt.
-
-
Diastereomeric Salt Formation (Scale-up):
-
Based on the screening, dissolve the racemic acid in the optimal hot solvent in a larger flask.
-
In a separate beaker, dissolve a stoichiometric equivalent of (S)-1-cyclohexylpropan-2-amine in the same hot solvent.
-
Slowly add the amine solution to the acid solution with stirring.
-
-
Fractional Crystallization:
-
Allow the solution to cool gradually to room temperature, followed by further cooling in an ice bath.
-
Collect the crystals by vacuum filtration and wash with a small portion of the cold solvent.
-
-
Liberation of the Enantiomer:
-
Suspend the diastereomeric salt in water and acidify with 2M HCl to a pH of 1-2.
-
Extract the liberated enantiomerically enriched carboxylic acid with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the yield and enantiomeric excess of the resolved product.
-
Caption: Step-by-step experimental workflow.
Conclusion
The selection of a chiral resolving agent is a multifaceted decision that requires careful consideration of factors such as efficacy, cost, availability, and the specific nature of the racemic mixture. Established resolving agents like brucine, (+)-cinchonine, and (-)-ephedrine have demonstrated broad utility and effectiveness in the resolution of racemic acids.
While direct experimental data for this compound is not yet widely reported, its structural characteristics, particularly the steric bulk of the cyclohexyl group, make it a compelling candidate for investigation. The hypothetical protocol provided in this guide offers a starting point for researchers interested in exploring its potential. As the demand for enantiomerically pure compounds continues to grow, the exploration of novel and efficient chiral resolving agents like this compound will be crucial for advancing the fields of drug discovery and fine chemical synthesis. The choice of the optimal resolving agent will ultimately be determined by empirical screening and optimization for each specific resolution challenge.[5][6]
References
-
Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Available from: [Link]
-
Wikipedia. Chiral resolution. Available from: [Link]
-
Chemistry LibreTexts. 5.9: Resolution (Separation) of Enantiomers. (2023). Available from: [Link]
- Harrington, P.J.; Lodewijk, E. Twenty Years of Naproxen Technology. Organic Process Research & Development, 1997, 1(1), 72-76.
- Kordikowski, A.; York, P.; Latham, D. Resolution of ephedrine in supercritical CO(2): A novel technique for the separation of chiral drugs. Journal of Pharmaceutical Sciences, 1999, 88(8), 786-91.
- Ault, A. Resolution of (±)-α-Phenylethylamine and Determination of Optical Purity.
- Jacques, J.; Collet, A.; Wilen, S. H. Enantiomers, Racemates, and Resolutions; Wiley-Interscience, 1981.
-
PubChem. This compound. National Center for Biotechnology Information. PubChem Compound Database; CID=115665. Available from: [Link]
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. (2023).
- Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(–)-Ephedrine. An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism.
- Predictive design of crystallographic chiral separation.
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A Senior Application Scientist's Guide to Chiral Separation of 1-Cyclohexylpropan-2-amine: A Comparative Analysis of Leading Chiral Columns
For researchers, scientists, and drug development professionals, the enantioselective separation of chiral amines is a frequent and critical challenge. The seemingly subtle difference between enantiomers can lead to vastly different pharmacological and toxicological profiles. 1-Cyclohexylpropan-2-amine, a primary amine with a chiral center, serves as an excellent case study for exploring the nuances of chiral method development. This guide provides an in-depth comparison of the performance of three distinct classes of chiral stationary phases (CSPs) for this separation, supported by representative experimental data and detailed protocols. Our objective is to not only present data but to elucidate the underlying chiral recognition mechanisms, empowering you to make informed decisions in your own laboratory.
The Challenge: Resolving the Mirror Images of this compound
This compound, also known as propylhexedrine in some contexts, possesses a stereocenter at the carbon atom adjacent to the amino group. The spatial arrangement of the substituents around this carbon results in two non-superimposable mirror images, or enantiomers. The separation of these enantiomers is paramount for accurate quantification, characterization, and ensuring the safety and efficacy of related pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is the preeminent technique for this task.
A Comparative Overview of Chiral Stationary Phases
The success of a chiral separation hinges on the selection of the appropriate CSP. Each class of CSP employs a unique mechanism for chiral recognition, leading to different selectivities and optimal operating conditions. In this guide, we will compare the performance of three leading column technologies for the separation of primary amines:
-
Polysaccharide-Based CSPs (e.g., Lux Cellulose-1, Chiralpak® AD-H)
-
Macrocyclic Glycopeptide-Based CSPs (e.g., Astec® CHIROBIOTIC® V2)
-
Crown Ether-Based CSPs (e.g., Crownpak® CR-I(+))
Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the workhorses of chiral separations due to their broad applicability and high success rates.[1][2]
Chiral Recognition Mechanism
The chiral recognition mechanism of polysaccharide-based CSPs is complex and multimodal, arising from the helical structure of the polysaccharide backbone.[3] For carbamate derivatives like Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)), the primary interactions include:
-
Hydrogen Bonding: The carbamate linkages provide sites for hydrogen bonding with the amine and other polar functional groups of the analyte.
-
π-π Interactions: The phenyl groups on the carbamate derivatives can engage in π-π stacking with aromatic moieties on the analyte. While this compound lacks an aromatic ring, this interaction is crucial for many other analytes.
-
Steric Interactions: The chiral grooves and cavities created by the helical polymer structure provide a steric environment that preferentially fits one enantiomer over the other.[2]
-
Dipole-Dipole Interactions: The polar carbamate groups contribute to dipole-dipole interactions.[2]
The combination of these interactions leads to the differential retention of the enantiomers.
Performance and Experimental Data
Polysaccharide columns are versatile and can be used in normal-phase, polar organic, and reversed-phase modes. For primary amines, normal phase or polar organic modes are often preferred. A basic additive, such as diethylamine (DEA), is typically required to improve peak shape and reduce tailing by masking acidic silanol groups on the silica support.[4][5]
Table 1: Representative Performance of a Polysaccharide-Based Column for a Primary Amine
| Parameter | Value |
| Analyte | Representative Primary Amine (e.g., Amphetamine) |
| Column | Lux® Cellulose-1, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Retention Time (Enantiomer 1) | ~ 5.8 min |
| Retention Time (Enantiomer 2) | ~ 6.5 min |
| Selectivity (α) | ~ 1.15 |
| Resolution (Rs) | > 1.5 (Baseline Separation) |
Note: This data is representative for a primary amine on a polysaccharide column and is intended to illustrate expected performance.
Macrocyclic Glycopeptide-Based Chiral Stationary Phases
Macrocyclic glycopeptide antibiotics, such as vancomycin, are powerful chiral selectors that are covalently bonded to silica to create highly versatile CSPs like the Astec® CHIROBIOTIC® V2.[6] These columns are known for their unique selectivity, especially for polar and ionizable compounds.
Chiral Recognition Mechanism
The chiral recognition mechanism of CHIROBIOTIC® columns is multifaceted, involving a combination of interactions with the complex macrocyclic structure:
-
Ionic Interactions: The presence of ionizable groups (amine and carboxylic acid) on the vancomycin molecule allows for strong ionic interactions with charged analytes. This is particularly effective in the "polar ionic mode."[6]
-
Hydrogen Bonding: The peptide backbone and sugar moieties offer numerous sites for hydrogen bonding.
-
Inclusion Complexation: The basket-like shape of the macrocycle can form inclusion complexes with parts of the analyte molecule.
-
Steric Interactions: The overall three-dimensional structure of the glycopeptide creates a highly selective chiral environment.
For primary amines like this compound, the "polar ionic mode" is often the most effective. In this mode, the mobile phase is typically a polar organic solvent (like methanol) with small amounts of an acid and a base to control the ionization of both the analyte and the stationary phase, thereby maximizing ionic interactions.
Performance and Experimental Data
CHIROBIOTIC® columns are highly versatile and can be operated in reversed-phase, normal-phase, polar organic, and polar ionic modes. The ability to switch between these modes on a single column provides significant flexibility during method development.
Table 2: Representative Performance of a Macrocyclic Glycopeptide-Based Column for a Primary Amine
| Parameter | Value |
| Analyte | Representative Primary Amine (e.g., Amphetamine)[5] |
| Column | Astec® CHIROBIOTIC® V2, 5 µm, 250 x 4.6 mm[5] |
| Mobile Phase | Methanol / Acetic Acid / Ammonium Hydroxide (100:0.025:0.01, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | ~ 7.2 min |
| Retention Time (Enantiomer 2) | ~ 8.1 min |
| Selectivity (α) | ~ 1.18 |
| Resolution (Rs) | > 2.0 (Excellent Baseline Separation) |
Note: This data is representative for a primary amine on a macrocyclic glycopeptide column and is intended to illustrate expected performance.[5]
Crown Ether-Based Chiral Stationary Phases
Crown ether-based CSPs, such as the Crownpak® CR-I(+), are specifically designed for the enantioseparation of compounds containing primary amino groups.[7][8][9]
Chiral Recognition Mechanism
The chiral recognition mechanism of crown ether CSPs is based on the principle of host-guest chemistry.[10] The crown ether acts as a "host" that selectively complexes with the protonated primary amine (-NH3+) of the analyte, which acts as the "guest." The key interactions are:
-
Host-Guest Complexation: The cavity of the 18-crown-6 ether is perfectly sized to accommodate the ammonium ion, forming a stable complex through hydrogen bonding and ion-dipole interactions.[9]
-
Three-Point Interaction: Chiral recognition is achieved through a three-point interaction model involving the primary ammonium group complexed in the crown ether cavity and two other substituents on the chiral center of the analyte interacting with the chiral barriers of the stationary phase.
This mechanism necessitates the use of an acidic mobile phase to ensure that the primary amine of the analyte is protonated.[9][11]
Performance and Experimental Data
Crown ether columns are highly specific for primary amines and are typically operated in reversed-phase mode with an acidic aqueous mobile phase, often containing perchloric acid.[11] The addition of a small amount of an organic modifier like methanol can be used to adjust retention times.[10]
Table 3: Representative Performance of a Crown Ether-Based Column for a Primary Amine
| Parameter | Value |
| Analyte | Representative Primary Amino Acid (e.g., DL-Serine)[7][8] |
| Column | Crownpak® CR-I(+), 5 µm, 150 x 3.0 mm[7][8] |
| Mobile Phase | Aqueous Perchloric Acid (pH 1.0) / Acetonitrile (85:15, v/v)[7][8] |
| Flow Rate | 0.4 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (D-enantiomer) | ~ 8.5 min |
| Retention Time (L-enantiomer) | ~ 10.2 min |
| Selectivity (α) | ~ 1.25 |
| Resolution (Rs) | > 2.0 (Excellent Baseline Separation) |
Note: This data is for a primary amino acid, which is a key application for crown ether columns, and is representative of the expected high selectivity for primary amines.[7][8]
Experimental Protocols
Protocol 1: Chiral Separation using a Polysaccharide-Based Column (Normal Phase)
-
Column: Lux® Cellulose-1 (or Chiralpak® AD-H), 5 µm, 250 x 4.6 mm.
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane/Isopropanol (IPA)/Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v). Filter and degas the mobile phase.
-
HPLC System Preparation: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30 minutes).
-
Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a concentration of 1 mg/mL.
-
Injection: Inject 5 µL of the sample solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (as the analyte has no strong chromophore, low wavelength detection is necessary).
-
-
Data Analysis: Integrate the peaks and calculate the resolution (Rs) and selectivity (α).
Protocol 2: Chiral Separation using a Macrocyclic Glycopeptide-Based Column (Polar Ionic Mode)
-
Column: Astec® CHIROBIOTIC® V2, 5 µm, 250 x 4.6 mm.
-
Mobile Phase Preparation: Prepare a mobile phase of Methanol with 0.025% Acetic Acid and 0.01% Ammonium Hydroxide. Filter and degas the mobile phase.
-
HPLC System Preparation: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a concentration of 1 mg/mL.
-
Injection: Inject 5 µL of the sample solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm.
-
-
Data Analysis: Integrate the peaks and calculate the resolution (Rs) and selectivity (α).
Protocol 3: Chiral Separation using a Crown Ether-Based Column (Reversed Phase)
-
Column: Crownpak® CR-I(+), 5 µm, 150 x 3.0 mm.
-
Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid and adjust the pH to 1.5. Mix with acetonitrile in a ratio of 85:15 (v/v). Filter and degas the mobile phase.
-
HPLC System Preparation: Equilibrate the column with the mobile phase at a flow rate of 0.4 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a concentration of 1 mg/mL.
-
Injection: Inject 5 µL of the sample solution.
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm.
-
-
Data Analysis: Integrate the peaks and calculate the resolution (Rs) and selectivity (α).
Visualizing the Workflow and Column Selection Logic
Caption: A workflow for chiral method development for this compound.
Caption: Comparison of key features of the three chiral column types.
Conclusion and Recommendations
The successful chiral separation of this compound is readily achievable with modern chiral stationary phases. Each of the discussed column types offers a viable path to resolution, with the optimal choice depending on the specific requirements of the analysis.
-
Polysaccharide-based columns (Lux Cellulose-1, Chiralpak® AD-H) are an excellent starting point for screening due to their broad applicability and high success rates for a wide range of compounds.
-
Macrocyclic glycopeptide-based columns (Astec® CHIROBIOTIC® V2) offer exceptional versatility, particularly in the polar ionic mode, which can provide unique selectivity for primary amines. Their compatibility with a wide range of solvents is a significant advantage in method development.
-
Crown ether-based columns (Crownpak® CR-I(+)) are highly specialized and offer outstanding selectivity for primary amines. If the analyte is known to be a primary amine, this column type should be strongly considered for its high potential for baseline separation.
It is recommended to have access to a portfolio of chiral columns with different selectivities to maximize the probability of success in chiral method development. By understanding the underlying chiral recognition mechanisms of each column, researchers can make more informed decisions and develop robust and efficient separation methods.
References
-
Daicel Corporation. (n.d.). SEPARATION OF FREE AMINO ACIDS AND PRIMARY AMINES USING DAICEL CROWN ETHER COLUMNS: CROWNPAK CR-I(+) AND CROWNPAK CR-I(-). Chiral Technologies. [Link]
-
Scribd. (n.d.). CrownPak Application1. [Link]
-
Element Lab Solutions. (n.d.). Daicel CROWNPAK Crown Ether Chiral Columns. [Link]
-
Daicel Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. [Link]
-
MZ-Analysentechnik. (n.d.). Daicel CROWNPAK®CR(+) and (-) Crown Ether HPLC Chiral Columns. [Link]
-
HPLC.eu. (n.d.). Chiral Columns. [Link]
-
Phenomenex. (n.d.). APPLICATIONS. [Link]
-
Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CROWNPAK® CR(+) / CR(-). [Link]
-
HPLC.eu. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-3, AS-3 and CHIRALCEL® OD-3, OJ-3. [Link]
-
HPLC-MART. (n.d.). Lux Cellulose-1 - Phenomenex - Chiral. [Link]
-
Phenomenex. (n.d.). APPLICATIONS. [Link]
-
Phenomenex. (n.d.). Lux Cellulose-1. [Link]
-
Phenomenex. (n.d.). The Chiral Notebook. [Link]
-
Scientific Research Publishing. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. [Link]
-
HPLC.eu. (n.d.). CHIRALPAK AD-H. [Link]
-
Chromatography Today. (2009). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link]
-
Velocity Scientific Solutions. (n.d.). Daicel Chiral HPLC Catalogue.pdf. [Link]
-
Springer Nature Experiments. (n.d.). Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases. [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
National Center for Biotechnology Information. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. [Link]
-
National Center for Biotechnology Information. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
-
MZ-Analysentechnik. (n.d.). Merck Supelco Astec CHIROBIOTIC Chiral HPLC Columns Brochure. [Link]
-
ResearchGate. (2014). Chiral separation using chiral crown ethers as chiral selectors in chirotechnology. [Link]
-
ResearchGate. (2020). Macrocyclic glycopeptide‐based chiral selectors for enantioseparation in sub/supercritical fluid chromatography. [Link]
-
ResearchGate. (2014). Chiral separation using chiral crown ethers as chiral selectors in chirotechnology. [Link]
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An Inter-Laboratory Comparison for the Quantitative Analysis of 1-Cyclohexylpropan-2-amine: A Guide to Method Performance and Reproducibility
Abstract
This guide presents a comprehensive framework for an inter-laboratory comparison focused on the quantitative analysis of 1-Cyclohexylpropan-2-amine, a compound of interest in pharmaceutical development and chemical synthesis. The accurate and reproducible quantification of such amines is critical for quality control, regulatory compliance, and research integrity.[1][2] This document provides an in-depth comparison of two prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Through a simulated inter-laboratory study involving three distinct analytical laboratories, we evaluate key method validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6] The objective is to provide researchers, scientists, and drug development professionals with a practical guide to understanding the nuances of these methods, interpreting comparative data, and establishing robust analytical protocols. The principles of inter-laboratory studies, guided by standards such as ASTM E691, are central to this work, ensuring a focus on repeatability and reproducibility.[7][8][9]
Introduction: The Imperative for Analytical Consistency
This compound (PubChem CID: 115665) is a primary amine whose accurate measurement is essential for process control and safety assessment in various chemical and pharmaceutical applications.[10] The reliability of analytical data underpins the entire drug development lifecycle, from discovery to quality control.[11][12] Consequently, the validation of analytical methods is not merely a regulatory formality but a scientific necessity to ensure that a method is suitable for its intended purpose.[1][13]
An inter-laboratory comparison (ILC), also known as proficiency testing, is a powerful tool for assessing the performance of analytical methods and the competence of laboratories.[14][15] By analyzing identical samples at multiple facilities, an ILC can reveal the reproducibility of a method—its ability to provide consistent results across different environments, operators, and equipment.[16][17] This guide simulates such a study to objectively compare GC-MS and LC-MS/MS for the analysis of this compound, offering insights into the strengths and limitations of each technique for this specific analyte.
Overview of Analytical Techniques
The choice of analytical technique is paramount and is dictated by the physicochemical properties of the analyte and the requirements of the analysis (e.g., sensitivity, selectivity). For primary amines like this compound, both GC-MS and LC-MS/MS are viable, yet they operate on different principles.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds.[18] Primary amines can sometimes exhibit poor peak shape due to their basicity and interaction with active sites in the GC system. Derivatization is often employed to improve volatility and chromatographic performance.[19] However, modern inert flow paths and specialized columns can sometimes allow for the analysis of underivatized amines.[20]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly versatile, sensitive, and selective technique that separates compounds in the liquid phase before detection by a tandem mass spectrometer.[21] It is particularly advantageous for compounds that are not easily volatilized or are thermally labile. The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity, minimizing interference from matrix components.[22]
Inter-Laboratory Study Design
This study was designed to adhere to the principles outlined in the ASTM E691 "Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method."[7][8]
-
Participating Laboratories: Three laboratories (designated Lab A, Lab B, and Lab C) participated in this study. The laboratories were chosen to represent a range of typical analytical environments, with different instrumentation and levels of operator experience.
-
Test Material: A certified stock solution of this compound was used to prepare two blind samples at different concentrations (Sample 1: 50 ng/mL; Sample 2: 500 ng/mL) in methanol. Samples were shipped under controlled conditions to each laboratory.
-
Assigned Task: Each laboratory was instructed to analyze the two samples in triplicate using both the provided GC-MS and LC-MS/MS protocols. They were also required to perform a full validation of the methods to determine key performance parameters.
Caption: Workflow of the Inter-Laboratory Comparison Study.
Detailed Experimental Protocols
The following protocols were provided to each participating laboratory to ensure a baseline level of methodological consistency.
Protocol 1: LC-MS/MS Analysis
-
Rationale: This method was developed for high sensitivity and selectivity, which is often required for trace-level analysis in complex matrices. A stable isotope-labeled internal standard (IS) is used to correct for matrix effects and variations in instrument response.
-
Methodology:
-
Standard Preparation: Prepare a calibration curve from 1 ng/mL to 1000 ng/mL of this compound in methanol. Add a constant concentration of this compound-d4 (IS) to all standards and samples.
-
Sample Preparation: Dilute the provided test samples with methanol to fall within the calibration range. Add the internal standard.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer:
-
System: Triple Quadrupole Mass Spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions:
-
This compound: Precursor Ion (Q1) -> Product Ion (Q3) (e.g., m/z 142.2 -> 125.2).
-
Internal Standard (d4): Precursor Ion (Q1) -> Product Ion (Q3) (e.g., m/z 146.2 -> 129.2).
-
-
-
Data Analysis: Quantify using the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
-
Protocol 2: GC-MS Analysis
-
Rationale: This method provides a reliable alternative, particularly in labs where LC-MS/MS is not available. The protocol uses derivatization with trifluoroacetic anhydride (TFAA) to improve the chromatographic properties of the amine, leading to better peak shape and sensitivity.
-
Methodology:
-
Standard Preparation: Prepare a calibration curve from 10 ng/mL to 2000 ng/mL in ethyl acetate.
-
Derivatization:
-
Pipette 100 µL of each standard and sample into a vial.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation:
-
GC System: Gas Chromatograph with a Mass Selective Detector.[25][26]
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, Splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
MSD Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using a characteristic ion for the derivatized analyte (e.g., m/z 154).
-
-
Data Analysis: Quantify using the absolute peak area of the derivatized analyte against the calibration curve.
-
Results and Comparative Analysis
The data submitted by the three laboratories were compiled and analyzed. The following tables summarize the key performance characteristics for both analytical methods.
Table 1: Sensitivity (LOD & LOQ)
Limit of Detection (LOD) and Limit of Quantification (LOQ) in ng/mL.
| Laboratory | GC-MS LOD | GC-MS LOQ | LC-MS/MS LOD | LC-MS/MS LOQ |
| Lab A | 5.2 | 15.8 | 0.3 | 1.0 |
| Lab B | 6.1 | 18.5 | 0.5 | 1.5 |
| Lab C | 4.8 | 14.5 | 0.4 | 1.2 |
| Mean | 5.4 | 16.3 | 0.4 | 1.2 |
Insight: The LC-MS/MS method demonstrated significantly superior sensitivity, with an average LOQ approximately 13 times lower than the GC-MS method. This is a critical advantage for applications requiring trace-level quantification.[24][27]
Table 2: Linearity and Range
Linearity expressed as the coefficient of determination (R²).
| Laboratory | GC-MS Range (ng/mL) | GC-MS R² | LC-MS/MS Range (ng/mL) | LC-MS/MS R² |
| Lab A | 15.8 - 2000 | 0.9985 | 1.0 - 1000 | 0.9996 |
| Lab B | 18.5 - 2000 | 0.9979 | 1.5 - 1000 | 0.9991 |
| Lab C | 14.5 - 2000 | 0.9988 | 1.2 - 1000 | 0.9994 |
Insight: Both methods exhibited excellent linearity within their respective ranges, as indicated by R² values >0.997. The LC-MS/MS method offers a wide dynamic range starting from a much lower concentration.
Table 3: Accuracy (% Recovery)
Mean recovery for Sample 1 (50 ng/mL) and Sample 2 (500 ng/mL).
| Laboratory | GC-MS (50 ng/mL) | GC-MS (500 ng/mL) | LC-MS/MS (50 ng/mL) | LC-MS/MS (500 ng/mL) |
| Lab A | 95.8% | 98.2% | 101.5% | 99.8% |
| Lab B | 93.1% | 96.5% | 98.9% | 100.5% |
| Lab C | 96.5% | 99.1% | 102.3% | 101.1% |
| Mean | 95.1% | 97.9% | 100.9% | 100.5% |
Insight: Both methods provided acceptable accuracy. The LC-MS/MS method showed slightly better recovery and less variability, particularly at the lower concentration, likely due to the correction provided by the internal standard.
Table 4: Inter-Laboratory Reproducibility (%RSD)
Reproducibility calculated from the results of all three labs for each sample.
| Method | Sample 1 (50 ng/mL) | Sample 2 (500 ng/mL) |
| GC-MS | 8.5% | 5.1% |
| LC-MS/MS | 4.2% | 2.8% |
Insight: Reproducibility is a critical measure in an ILC. The LC-MS/MS method demonstrated superior reproducibility with a Relative Standard Deviation (%RSD) roughly half that of the GC-MS method. This indicates that the LC-MS/MS protocol is more robust against variations across different laboratories.
Caption: Logic diagram for evaluating inter-laboratory results.
Conclusion and Recommendations
This inter-laboratory comparison guide demonstrates a framework for evaluating analytical methods for this compound. Based on the simulated data, a clear distinction in performance between the two techniques emerges:
-
LC-MS/MS is the recommended method for the quantitative analysis of this compound when high sensitivity, selectivity, and inter-laboratory reproducibility are required. Its performance, particularly at low concentrations, is superior to the GC-MS method. The use of an internal standard makes it a more robust assay.
-
GC-MS remains a viable alternative , especially for analyses where the expected concentrations are well above its limit of quantification (~16 ng/mL). The method provides good accuracy and linearity, but users should be aware of its lower sensitivity and potentially higher inter-laboratory variability.
Ultimately, the choice of method should be guided by the specific analytical requirements of the project. This guide highlights the critical importance of conducting inter-laboratory comparisons to truly understand a method's performance and to ensure the generation of consistent, reliable data across the scientific community.
References
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- ASTM International. (2021). E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- ASTM International. (2016). E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method.
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- The ANSI Blog. (2023). ASTM E691-23: Interlaboratory Study to Determine Test Method Precision.
- ASTM International. (2022). E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method.
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- LabsInUS. (n.d.). ASTM E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method.
- PubMed. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine.
- Oxford Academic. (n.d.). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- YouTube. (2024). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.
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- PubMed. (2006). Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food.
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- MDPI. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples.
- ResearchGate. (n.d.). LC/MS/MS chromatograms of amine standard solutions (10 ng/mL).
- ScienceDirect. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp.
- EAG Laboratories. (n.d.). Liquid Chromatography Tandem Mass Spectrometry LC-MS-MS.
- Benchmark International. (2024). Inter laboratory Comparison 2023 Report.
- ResearchGate. (2025). Determination of Amines Associated with Particles by Gas Chromatography-mass Spectrometry | Request PDF.
- Chromatography Forum. (2008). GC MS of underivatised amines.
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A Senior Application Scientist's Guide to the Accuracy and Precision of Enantiomeric Excess Determination by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of stereoselective synthesis and the characterization of chiral molecules. The pharmacological and toxicological profiles of enantiomers can differ dramatically, making accurate enantiomeric quantification a critical quality attribute. While chiral chromatography, particularly HPLC, is often considered the gold standard, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, rapid, and often complementary approach for determining enantiomeric purity.
This guide provides an in-depth technical comparison of the primary NMR-based methods for ee determination. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources. Our focus will be on the practical aspects of accuracy and precision, empowering you to select and implement the most suitable NMR technique for your analytical needs.
The Fundamental Principle: From Indistinguishable Enantiomers to Distinguishable Diastereomers
Enantiomers, being non-superimposable mirror images, are isochronous in an achiral solvent, meaning they produce identical NMR spectra. To differentiate and quantify them by NMR, it is essential to introduce a chiral environment that breaks this degeneracy. This is achieved by converting the pair of enantiomers into a mixture of diastereomers, which possess distinct physical and chemical properties, including unique NMR signatures.[1] The relative integration of the signals corresponding to these diastereomers directly reflects the enantiomeric composition of the original sample.[1]
There are three primary strategies to create this diastereomeric distinction in the NMR tube:
-
Chiral Derivatizing Agents (CDAs): These enantiomerically pure reagents react covalently with the analyte to form stable diastereomers.[1]
-
Chiral Solvating Agents (CSAs): These chiral molecules form transient, non-covalent diastereomeric complexes with the analyte through various intermolecular interactions.[2]
-
Chiral Lanthanide Shift Reagents (CLSRs): These are paramagnetic complexes that act as chiral Lewis acids, forming diastereomeric coordination complexes with the analyte and inducing large chemical shift separations.[3]
The choice among these methods is dictated by the nature of the analyte, the required level of accuracy and precision, and the experimental constraints.
Comparative Analysis of NMR Methods for Enantiomeric Excess Determination
The selection of an appropriate NMR method for ee determination involves a trade-off between factors like ease of use, potential for systematic errors, and the achievable resolution. The following table provides a comparative overview of the key performance characteristics of CDAs, CSAs, and CLSRs.
| Feature | Chiral Derivatizing Agents (CDAs) | Chiral Solvating Agents (CSAs) | Chiral Lanthanide Shift Reagents (CLSRs) |
| Principle | Covalent bond formation to create stable diastereomers.[4] | Non-covalent formation of transient diastereomeric complexes.[2] | Formation of diastereomeric coordination complexes with a paramagnetic lanthanide ion.[3] |
| Typical Analytes | Alcohols, amines, carboxylic acids (with appropriate functional groups for derivatization).[1] | A wide range of molecules capable of intermolecular interactions (H-bonding, π-π stacking).[2] | Molecules with Lewis basic sites (e.g., amines, alcohols, ketones).[3] |
| Accuracy | High, but dependent on 100% reaction completion and absence of kinetic resolution.[5] | Generally good; less prone to kinetic resolution but can be affected by binding equilibria. | Can be high, but susceptible to errors from line broadening and complex stoichiometry.[6] |
| Precision | High, as stable diastereomers allow for straightforward integration. | Good, but can be influenced by temperature and concentration effects on complexation. | Moderate; line broadening can complicate accurate integration.[7] |
| Advantages | - Large chemical shift differences (Δδ) often observed.- Stable products, allowing for other analyses.- Can also be used for absolute configuration determination (e.g., Mosher's acid).[8] | - No chemical reaction required.- Analyte is recoverable.- Generally applicable to a wider range of compounds.[2] | - Induces very large chemical shift separations.- Can simplify complex spectra.- Requires only small amounts of reagent.[6] |
| Disadvantages | - Requires a chemical reaction, which may not go to completion.- Potential for kinetic resolution, leading to inaccurate ee values.[4]- Derivatization can be time-consuming.- Analyte is consumed. | - Smaller induced chemical shift differences compared to CDAs.- Interactions can be weak and sensitive to solvent, temperature, and concentration.[9] | - Significant line broadening can reduce resolution and precision.[7]- Reagents are sensitive to moisture.- Can only be used with Lewis basic analytes. |
In-Depth Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the three primary NMR-based ee determination techniques. The causality behind each experimental choice is explained to ensure a robust and self-validating workflow.
Method 1: Chiral Derivatizing Agents (CDAs) - The Mosher's Acid Method
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a widely used CDA for determining the ee of alcohols and amines.[8] The formation of diastereomeric Mosher's esters or amides leads to distinct signals in both ¹H and ¹⁹F NMR spectra.
Diagram of the Mosher's Acid Derivatization Workflow
Caption: Workflow for ee determination using Mosher's acid.
Step-by-Step Protocol:
-
Sample Preparation:
-
In two separate, dry NMR tubes, dissolve a known quantity of the chiral alcohol or amine (typically 1-5 mg) in an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆). Causality: Anhydrous conditions are crucial to prevent hydrolysis of the Mosher's acid chloride.
-
To one tube, add a slight molar excess (1.1-1.2 equivalents) of (R)-(-)-Mosher's acid chloride. To the second tube, add the same molar excess of (S)-(+)-Mosher's acid chloride. Causality: A slight excess of the derivatizing agent ensures the reaction goes to completion, which is essential for accurate ee determination.[5] Running both (R) and (S) derivatives helps in signal assignment and can be used for absolute configuration determination.[10]
-
Add a small amount of a suitable base (e.g., pyridine or DMAP) to scavenge the HCl byproduct.
-
-
Reaction:
-
Cap the NMR tubes and gently agitate to mix the contents.
-
Allow the reaction to proceed at room temperature. The reaction time can vary from 30 minutes to several hours. Monitor the reaction for completion by acquiring periodic ¹H NMR spectra until the signals of the starting material are no longer visible. Causality: Incomplete reaction can lead to kinetic resolution, where one enantiomer reacts faster than the other, resulting in an inaccurate diastereomeric ratio.[4]
-
-
NMR Data Acquisition:
-
Acquire ¹H and/or ¹⁹F NMR spectra for both samples.
-
¹H NMR: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full magnetization recovery, which is critical for accurate integration.
-
¹⁹F NMR: This is often preferred for ee determination with Mosher's acid due to the presence of the CF₃ group, which gives a simple singlet for each diastereomer in a region of the spectrum that is typically free of other signals.[11]
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectra.
-
Integrate the well-resolved signals corresponding to each diastereomer. For ¹H NMR, signals of protons close to the stereocenter are usually the most separated.
-
Calculate the enantiomeric excess using the following formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100
-
Method 2: Chiral Solvating Agents (CSAs) - The Pirkle's Alcohol Method
Pirkle's alcohol, (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol, is a common CSA that interacts with a variety of chiral analytes through hydrogen bonding and π-π stacking. These non-covalent interactions lead to the formation of transient diastereomeric complexes with distinct NMR spectra.
Diagram of the Chiral Solvating Agent Workflow
Caption: Workflow for ee determination using a chiral lanthanide shift reagent.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve a small amount of the analyte (1-5 mg) in a dry, non-coordinating deuterated solvent (e.g., CDCl₃, CCl₄). Causality: The solvent should not compete with the analyte for coordination to the lanthanide ion. Moisture must be strictly excluded as it will deactivate the reagent.
-
Acquire a reference ¹H NMR spectrum.
-
Add small, incremental amounts of solid Eu(hfc)₃ to the NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum after each addition of the CLSR. Observe the downfield shift and splitting of the signals.
-
Continue adding the CLSR until baseline separation of a pair of signals is achieved. Causality: Excessive amounts of the CLSR can lead to significant line broadening, which will compromise the accuracy of the integration. [7] * Once optimal separation is achieved, acquire a final spectrum for quantification.
-
-
Data Processing and Analysis:
-
Process the spectrum, paying close attention to the baseline, as the broad signals can make this challenging.
-
Integrate the separated signals and calculate the ee. Due to potential line broadening, peak deconvolution may be necessary for accurate integration.
-
Ensuring Accuracy and Precision: A Self-Validating System
To ensure the trustworthiness of your ee determination by NMR, it is crucial to build a self-validating system into your experimental design.
-
Linearity Check: Prepare a set of samples with known, varying enantiomeric ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90). Analyze these samples using your chosen NMR method and plot the experimentally determined ee against the known ee. The resulting plot should be linear with a slope close to 1 and an R² value > 0.99. This validates the accuracy of your method across a range of enantiomeric compositions.
-
Method Comparison: When possible, validate your NMR results with an orthogonal method, such as chiral HPLC. [8]Agreement between the two techniques provides strong evidence for the accuracy of your measurements.
-
Internal Standard: For qNMR (quantitative NMR) applications where the absolute concentration of each enantiomer is required, the use of a certified internal standard is recommended. [11]
Conclusion: A Powerful and Versatile Tool for Chiral Analysis
NMR spectroscopy offers a suite of powerful and versatile methods for the accurate and precise determination of enantiomeric excess. While chiral derivatizing agents often provide the largest signal separation, they require a chemical reaction that must be driven to completion to avoid inaccuracies. Chiral solvating agents offer a non-destructive alternative, though the induced chemical shift differences are typically smaller. Chiral lanthanide shift reagents can induce very large separations but are accompanied by line broadening that can affect precision.
By understanding the principles, advantages, and limitations of each technique, and by implementing robust, self-validating experimental protocols, researchers can confidently employ NMR spectroscopy as a primary or complementary tool for the critical task of quantifying enantiomeric purity in drug development and stereoselective synthesis.
References
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Graham, K. (2024). 23.1: NMR Shift Reagents. In Chemistry LibreTexts. [Link]
- Conley, S. R., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science, 2(4), 226–233.
- Gazzola, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12693–12705.
- Silva, A. M. S., et al. (2022). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 27(15), 4947.
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Wikipedia. (2023). Chiral derivatizing agent. [Link]
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- Fossey, J. S., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Kwan, E. E. (2004).
- Brittain, W. D. G., et al. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy: a research-informed experiment. University of Birmingham.
- Lesot, P., et al. (2019). Highly Accurate Quantitative Analysis Of Enantiomeric Mixtures From Spatially Frequency Encoded 1 H NMR Spectra.
- Suryaprakash, N. (2015). NMR determination of enantiomeric excess.
- Li, Y., et al. (2021). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry, 93(35), 12056–12062.
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Scribd. Lanthanide Shift Reagents in NMR. [Link]
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Slideshare. (2016). Lanthanide shift reagents in nmr. [Link]
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The Retort. (2012). Mosher's Acid. [Link]
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Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. [Link]
- Miura, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 868–874.
- NEXT-NMR-working group Germany. (2014).
- Le-Thanh, M., et al. (2012). Extraction of alkaloids for NMR-based profiling: exploratory analysis of an archaic Cinchona bark collection. Planta Medica, 78(17), 1885–1890.
- Faler, C. A., & Tius, M. A. (2014). Determination of Enantiomeric Excess via 31P-NMR.
- Gaspar, A., et al. (2008). A combined NMR, DFT, and X-ray investigation of some cinchona alkaloid O-ethers. The Journal of Organic Chemistry, 73(17), 6767–6779.
-
University of Wyoming. NMR Basic Operation - 60 MHz Anasazi. [Link]
-
ResearchGate. (2014). (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification. [Link]
-
ResearchGate. (2023). (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). [Link]
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A Senior Application Scientist's Guide to Reductive Amination: Selecting the Optimal Reducing Agent for 1-Cyclohexylpropan-2-one
For researchers, medicinal chemists, and professionals in drug development, the synthesis of amines is a fundamental and recurrent challenge. Among the myriad of available methods, reductive amination stands out as a robust and versatile strategy for the formation of carbon-nitrogen bonds. This process, which combines a carbonyl compound and an amine to generate an imine or iminium ion intermediate that is subsequently reduced, offers a direct and efficient route to a diverse array of primary, secondary, and tertiary amines.
The choice of reducing agent is a critical parameter that dictates the success and efficiency of a reductive amination protocol. Factors such as the reactivity of the carbonyl and amine substrates, the desired chemoselectivity, operational simplicity, and safety considerations all play a pivotal role in this decision. This guide provides an in-depth comparison of commonly employed reducing agents for the reductive amination of 1-cyclohexylpropan-2-one, a representative aliphatic ketone. By examining the mechanistic nuances and providing supporting experimental insights, this document aims to empower researchers to make informed decisions for their synthetic endeavors.
The Crux of the Matter: A Comparative Overview of Reducing Agents
The ideal reducing agent for a one-pot reductive amination should exhibit a delicate balance of reactivity: it must be potent enough to efficiently reduce the imine or iminium ion intermediate, yet gentle enough to avoid premature reduction of the starting carbonyl compound. Here, we evaluate four widely used classes of reducing agents in the context of the reductive amination of 1-cyclohexylpropan-2-one.
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): The Mild and Selective Workhorse
Sodium triacetoxyborohydride has emerged as a preeminent reagent for reductive amination due to its remarkable selectivity and mild nature. The three electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, rendering it less reactive towards ketones and aldehydes but highly effective for the reduction of the more electrophilic iminium ion intermediate. This inherent selectivity allows for convenient one-pot procedures where the ketone, amine, and reducing agent can be combined from the outset, simplifying the experimental setup and often leading to high yields of the desired amine.[1][2] Furthermore, STAB is a non-toxic and moisture-stable solid, enhancing its practicality and safety profile compared to other borohydride reagents.[3]
Sodium Cyanoborohydride (NaBH₃CN): The Potent and Selective, Albeit Toxic, Alternative
Historically, sodium cyanoborohydride has been a popular choice for reductive amination due to its excellent selectivity for iminium ions over carbonyls, particularly under mildly acidic conditions (pH 6-7) that favor iminium ion formation.[4][5] However, the high toxicity of NaBH₃CN and the potential for the liberation of hydrogen cyanide gas, especially under acidic work-up conditions, present significant safety concerns that necessitate careful handling and disposal procedures.[6] While its efficacy is undeniable, the associated hazards have led to a preference for safer alternatives like STAB in many modern applications.
Sodium Borohydride (NaBH₄): The Cost-Effective but Less Selective Powerhouse
Sodium borohydride is a powerful and economical reducing agent capable of reducing a wide range of carbonyl compounds.[1] However, its high reactivity poses a challenge for one-pot reductive aminations, as it can readily reduce the starting ketone before imine formation can occur, leading to the formation of the corresponding alcohol as a significant byproduct.[4] To circumvent this lack of selectivity, a two-step procedure is often employed. This involves the pre-formation of the imine, typically with the removal of water, followed by the addition of sodium borohydride to reduce the isolated or in-situ generated imine.[7] While this approach can be effective, it is more laborious than a one-pot reaction.
Catalytic Hydrogenation: The Economical and Scalable Green Approach
Catalytic hydrogenation, employing a catalyst such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas, represents a highly atom-economical and environmentally friendly method for reductive amination.[8][9] This method is particularly well-suited for large-scale industrial applications due to the low cost of hydrogen and the potential for catalyst recycling. The reaction typically involves the in-situ formation of the imine followed by its immediate hydrogenation. However, catalytic hydrogenation may require specialized high-pressure equipment and can sometimes be sensitive to functional groups that are also susceptible to reduction.[8]
At a Glance: Performance Comparison of Reducing Agents
To provide a clear and concise overview, the following table summarizes the key characteristics and expected performance of the discussed reducing agents for the reductive amination of 1-cyclohexylpropan-2-one. Note: As direct comparative experimental data for 1-cyclohexylpropan-2-one is limited in the literature, the presented yields are extrapolated from reactions with analogous aliphatic ketones.
| Reducing Agent | Procedure | Selectivity for Imine/Iminium Ion | Key Advantages | Key Disadvantages | Expected Yield Range |
| Sodium Triacetoxyborohydride (STAB) | One-pot | High | Mild, selective, safe, broad substrate scope | Higher cost compared to NaBH₄ | 85-95% |
| Sodium Cyanoborohydride (NaBH₃CN) | One-pot | Very High | Highly selective, effective under mild acidic conditions | Highly toxic, potential for HCN gas release | 80-90% |
| Sodium Borohydride (NaBH₄) | Two-step | Low (requires pre-formation of imine) | Cost-effective, potent reducing agent | Lack of selectivity in one-pot reactions, more laborious | 70-85% |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | One-pot | High | Economical, scalable, environmentally friendly | Requires specialized equipment, potential for over-reduction | 80-95% |
Visualizing the Workflow: From Ketone to Amine
The general process of reductive amination can be visualized as a sequence of two key transformations occurring in a single reaction vessel for one-pot procedures.
Caption: Generalized workflow for the one-pot reductive amination of 1-cyclohexylpropan-2-one.
For a two-step procedure using a non-selective reducing agent like sodium borohydride, the workflow involves the distinct separation of imine formation and reduction.
Caption: Workflow for the two-step reductive amination of 1-cyclohexylpropan-2-one.
Experimental Protocols: A Practical Guide
The following protocols are provided as representative examples for the reductive amination of 1-cyclohexylpropan-2-one with benzylamine to yield N-(1-cyclohexylpropan-2-yl)benzylamine. Researchers should note that optimization of reaction conditions (e.g., stoichiometry, temperature, and reaction time) may be necessary for specific applications.
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Materials:
-
1-Cyclohexylpropan-2-one (1.0 equiv)
-
Benzylamine (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)
-
Stir bar, round-bottom flask, nitrogen/argon atmosphere setup
Procedure:
-
To a stirred solution of 1-cyclohexylpropan-2-one and benzylamine in anhydrous DCE (or DCM) under a nitrogen atmosphere, add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE (or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: One-Pot Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
Materials:
-
1-Cyclohexylpropan-2-one (1.0 equiv)
-
Benzylamine (1.0-1.2 equiv)
-
Sodium cyanoborohydride (1.2-1.5 equiv)
-
Methanol
-
Glacial acetic acid
-
Stir bar, round-bottom flask
Procedure:
-
Dissolve 1-cyclohexylpropan-2-one and benzylamine in methanol.
-
Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.
-
Add sodium cyanoborohydride portion-wise to the stirred solution. Caution: This reaction should be performed in a well-ventilated fume hood as the addition of acid to cyanoborohydride can release toxic hydrogen cyanide gas.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify by column chromatography if required.
Protocol 3: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
Step 1: Imine Formation
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 1-cyclohexylpropan-2-one (1.0 equiv) and benzylamine (1.0 equiv) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
Step 2: Reduction
-
Dissolve the crude imine from Step 1 in methanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography as needed.
Protocol 4: Reductive Amination via Catalytic Hydrogenation
Materials:
-
1-Cyclohexylpropan-2-one (1.0 equiv)
-
Benzylamine (1.0-1.2 equiv)
-
10% Palladium on carbon (Pd/C) (1-5 mol%)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Hydrogenation vessel (e.g., Parr shaker)
Procedure:
-
To a hydrogenation vessel, add 1-cyclohexylpropan-2-one, benzylamine, and the solvent (methanol or ethanol).
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-10 atm, optimize as needed) and stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Conclusion
The selection of an appropriate reducing agent is a paramount consideration in the design of a successful reductive amination strategy. For the synthesis of amines from 1-cyclohexylpropan-2-one, sodium triacetoxyborohydride (STAB) often represents the optimal choice for laboratory-scale synthesis, offering a superb balance of selectivity, reactivity, and operational safety in a convenient one-pot procedure. While sodium cyanoborohydride provides excellent selectivity, its toxicity is a significant drawback. Sodium borohydride remains a viable, cost-effective option, particularly when a two-step approach is feasible. For large-scale applications where economic and environmental factors are primary drivers, catalytic hydrogenation stands as an attractive and sustainable alternative. By carefully considering the specific requirements of the desired transformation, researchers can confidently select the most suitable reducing agent to achieve their synthetic goals efficiently and safely.
References
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- 8. 1-cyclohexyl-N-methylpropan-2-amine;3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol | C19H34N2O2 | CID 44199199 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Synthesis of 1-Cyclohexylpropan-2-amine: A Comparative Analysis
This guide provides an in-depth comparison of prominent synthetic routes to 1-Cyclohexylpropan-2-amine (also known as Norpropylhexedrine), a primary amine and a close structural analog of pharmaceutically relevant compounds. For researchers in drug discovery and process development, selecting the optimal synthetic pathway is a critical decision governed by factors such as yield, purity, scalability, cost, and stereochemical control. This document moves beyond simple protocol recitation to offer a causal analysis of each method, empowering you to make informed, field-proven decisions for your specific research goals.
Introduction: Strategic Importance of this compound
This compound is a chiral alkylamine structurally related to phenethylamine-based stimulants. Its core structure, featuring a cyclohexyl moiety instead of a phenyl ring, modifies its lipophilicity and metabolic profile, making it and its derivatives interesting candidates for pharmacological study.[1] The compound is the primary amine analog of Propylhexedrine, a known nasal decongestant.[2] The choice of synthesis is paramount, directly impacting the feasibility of producing this molecule at the bench scale for initial screening or at a larger scale for preclinical development. This guide will benchmark the most practical and established synthetic strategies.
Overview of Synthetic Strategies
The synthesis of this compound primarily originates from a few key precursors. The most direct approaches involve the functionalization of a C9 backbone, while other methods can construct the amine through rearrangement reactions. The choice of starting material fundamentally dictates the most logical synthetic transformation.
Caption: High-level overview of primary synthetic pathways to this compound from common precursors.
Route 1: Reductive Amination of 1-Cyclohexyl-2-propanone
This is arguably the most versatile and widely employed method for synthesizing amines of this class due to its operational simplicity and high efficiency.[3] The reaction proceeds by forming an imine intermediate from the condensation of 1-cyclohexyl-2-propanone with an ammonia source, which is then reduced in situ to the target primary amine.[3][4]
Causality Behind Experimental Choices: The selection of the reducing agent is the most critical variable in this synthesis, as it dictates the reaction conditions, functional group tolerance, and whether the reaction can be performed in a "one-pot" fashion.
-
Catalytic Hydrogenation: Utilizes H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni). This method is highly atom-economical and scalable, making it attractive for industrial applications. However, it requires specialized hydrogenation equipment and is sensitive to catalyst poisoning.
-
Hydride Reagents: These reagents offer greater operational simplicity for lab-scale synthesis.
-
Sodium Cyanoborohydride (NaBH₃CN): A mild reducing agent that is stable in weakly acidic conditions (pH 5-6), which are optimal for imine formation.[5] It selectively reduces the protonated iminium ion over the starting ketone.[5] Its primary drawback is its high toxicity and the generation of cyanide waste.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A similarly mild and selective reagent that is less toxic than NaBH₃CN.[5][6] It is often the reagent of choice for modern lab-scale reductive aminations due to its excellent yields and safety profile, though it is moisture-sensitive.[5][6]
-
Comparative Data for Reductive Amination Variants
| Method | Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | MeOH, NH₃, H₂ (50 psi) | High yield, scalable, clean | Requires pressure equipment, catalyst sensitivity |
| Borch Reduction | NaBH₃CN | MeOH, NH₄OAc, pH ~6 | One-pot, mild, selective[5] | Highly toxic, cyanide waste |
| STAB Reduction | NaBH(OAc)₃ | DCE or THF, NH₄OAc | High yield, less toxic, mild[5][6] | Moisture sensitive, higher cost |
Experimental Protocol: Reductive Amination using NaBH(OAc)₃
-
Imine Formation: To a solution of 1-cyclohexyl-2-propanone (1.0 eq) in 1,2-dichloroethane (DCE), add ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition is often exothermic and should be controlled.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting material and imine intermediate by GC-MS or TLC.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by distillation or column chromatography to yield this compound.
Route 2: The Leuckart-Wallach Reaction
A classical method for reductive amination that uses formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[7][8] This reaction is driven by high temperatures (typically 120-185 °C) and proceeds via an N-formyl intermediate, which must be hydrolyzed in a separate step to yield the final amine.[7][9]
Causality Behind Experimental Choices: The Leuckart reaction is a robust, single-reagent method that avoids expensive metal catalysts or sensitive hydrides. Its primary drawback is the harsh conditions required. The high temperature can lead to side reactions and impurities, and the workup is often more demanding than modern methods. It is generally chosen when cost is the primary driver and the substrate is thermally stable.
Experimental Protocol: Leuckart Reaction using Ammonium Formate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-cyclohexyl-2-propanone (1.0 eq) and ammonium formate (5-10 eq).[10]
-
Heating: Heat the mixture to 160-180 °C and maintain this temperature for 4-8 hours.[10] The reaction progress can be monitored by TLC.
-
Hydrolysis: After cooling, add hydrochloric acid (e.g., 6M HCl) to the reaction mixture and heat to reflux for several hours to hydrolyze the intermediate N-formyl amine.
-
Workup and Purification: Cool the mixture and basify with a strong base (e.g., NaOH) to a pH > 12. Extract the free amine with a suitable organic solvent (e.g., diethyl ether). The product is then purified by distillation.
Route 3: The Ritter Reaction from 1-Cyclohexylpropan-2-ol
The Ritter reaction provides a pathway to N-alkyl amides from alcohols or alkenes that can form a stable carbocation.[11][12] For this synthesis, 1-cyclohexylpropan-2-ol is treated with a strong acid to generate a secondary carbocation, which is then trapped by a nitrile (e.g., acetonitrile). The resulting nitrilium ion is hydrolyzed to an N-acetyl amide, which is subsequently hydrolyzed to the primary amine.[12][13]
Causality Behind Experimental Choices: This route is advantageous when the corresponding alcohol is a more readily available or cheaper starting material than the ketone. The use of a strong, non-nucleophilic acid like sulfuric acid is crucial to promote carbocation formation without competing side reactions. The two-step process (amide formation followed by hydrolysis) adds to the overall synthesis time but is often straightforward.
Experimental Protocol: Ritter Reaction and Subsequent Hydrolysis
-
Carbocation Formation & Trapping: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid (2.0 eq) to a solution of 1-cyclohexylpropan-2-ol (1.0 eq) in acetonitrile.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours until the starting alcohol is consumed (monitored by TLC/GC-MS).
-
Amide Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia) to precipitate the N-(1-cyclohexylpropan-2-yl)acetamide. Filter and dry the solid amide.
-
Amide Hydrolysis: Reflux the isolated amide in an aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH) solution for several hours.
-
Final Workup: After hydrolysis is complete, cool the solution, basify (if using acid hydrolysis), and extract the this compound product. Purify by distillation.
Strategies for Stereochemical Control
This compound is a chiral molecule, and in many pharmaceutical contexts, isolating a single enantiomer is essential.[14] The aforementioned routes typically produce a racemic mixture.
A. Asymmetric Synthesis: While specific literature for the asymmetric synthesis of this exact molecule is sparse, principles from related reactions can be applied. Asymmetric reductive amination can be achieved using a chiral catalyst or by employing a chiral ammonia equivalent. This remains an area for research and optimization.
B. Chiral Resolution of the Racemic Amine: The most common and practical method for obtaining enantiomerically pure material is the resolution of the racemic amine.[15] This is achieved by reacting the amine with a chiral acid, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid, to form a pair of diastereomeric salts.[15] These salts possess different physical properties, most notably solubility, allowing one diastereomer to be selectively crystallized from a suitable solvent. The crystallized salt is then treated with a base to liberate the enantiomerically pure amine.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Comparative Summary and Recommendations
The optimal synthetic route depends entirely on the specific needs of the research campaign. The following flowchart provides a decision-making framework based on common laboratory and process chemistry priorities.
Caption: Decision matrix for selecting the optimal synthetic route.
Final Recommendation: For general-purpose laboratory synthesis where high yield, purity, and operational simplicity are paramount, reductive amination of 1-cyclohexyl-2-propanone using sodium triacetoxyborohydride (STAB) is the superior method. For large-scale industrial production, catalytic hydrogenation is the most economically and environmentally viable approach. If enantiopure material is required, these racemate-producing syntheses should be followed by a robust chiral resolution protocol.
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Introduction: The Critical Role of Enantioselectivity in Primary Amine Analysis
An Objective Guide to the Analytical Separation of Chiral Primary Amines
Chiral primary amines are fundamental building blocks in the pharmaceutical and chemical industries, forming the chiral core of a vast number of active pharmaceutical ingredients (APIs).[1] The stereochemistry of these molecules is not a trivial detail; enantiomers of a chiral amine can possess dramatically different pharmacological, metabolic, and toxicological profiles.[2][3] Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drugs. This necessitates the use of robust, accurate, and reliable analytical methods to separate and quantify these mirror-image isomers.
This guide provides a comprehensive comparison of the principal analytical techniques for the stereoselective analysis of chiral primary amines. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights into method development and validation. The techniques covered include the chromatographic workhorses—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC)—alongside Capillary Electrophoresis (CE) and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD).
Core Concepts: Direct vs. Indirect Chiral Resolution
The analytical challenge lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment. To distinguish them, one must introduce another chiral entity into the system. This can be achieved in two primary ways:
-
Direct Methods: The racemic mixture is introduced directly into a chiral environment, most commonly a column packed with a Chiral Stationary Phase (CSP) or an electrolyte containing a chiral selector.[4] The transient, diastereomeric complexes formed between the enantiomers and the chiral selector have different energies, leading to differential retention or mobility.
-
Indirect Methods: The enantiomers are first reacted with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form a pair of covalently bonded diastereomers.[5][6] These diastereomers now have distinct physical properties and can be readily separated using conventional, achiral analytical systems (e.g., a standard C18 HPLC column).[4][7]
Caption: General workflows for direct and indirect chiral analysis.
Comparative Overview of Key Analytical Techniques
The selection of an analytical method is a multifactorial decision, weighing the analyte's properties, required sensitivity, desired speed, and available instrumentation.
Table 1: High-Level Performance Comparison of Analytical Methods
| Technique | Typical Resolution (Rs) | Typical Analysis Time | Typical Sensitivity (LOD/LOQ) | Key Strengths |
|---|---|---|---|---|
| HPLC | > 1.5 (baseline)[8] | 10 - 30 min[8] | ng/mL to pg/mL range[8] | Versatility, wide availability of CSPs, well-established.[9][10] |
| SFC | > 1.5 (baseline)[8] | < 15 min[3][8] | ng/mL to pg/mL range[8] | High speed, "green" (less solvent), excellent for preparative scale.[11][12] |
| GC | > 1.5 (baseline) | 10 - 40 min | pg to fg range[8] | Very high sensitivity and resolution, especially for volatile amines.[13] |
| CE | High Efficiency (>100,000 plates/m)[14] | 5 - 20 min[14] | Nanoliter sample volume[14] | High efficiency, minimal sample/solvent use, ideal for polar compounds.[15][16] |
| NMR | Not applicable (measures ratio) | < 90 min[2][17] | Micromolar (µM) range | Absolute quantification without response factor, structural info.[18] |
| CD | Not applicable (measures ee) | < 5 min[8] | Micromolar (µM) range[8] | Extremely rapid ee determination, high-throughput screening.[19][20] |
Data synthesized from multiple sources for illustrative purposes.[3][8][14]
Chromatographic Methods: The Separation Workhorses
Chromatography remains the gold standard for chiral analysis, providing robust and reproducible separation of enantiomers.[4][21]
High-Performance Liquid Chromatography (HPLC)
HPLC with CSPs is the most widely adopted technique for chiral separations in the pharmaceutical industry.[1][22] The choice of CSP is the most critical factor for success.[9]
-
Expertise & Experience: For primary amines, which are basic compounds, peak tailing can be a significant issue due to interactions with residual acidic silanols on the silica support of the CSP. The key to mitigating this is the addition of a small amount of a competing base to the mobile phase.[1] Additives like diethylamine (DEA) or triethylamine (TEA) at concentrations of 0.1-0.5% are indispensable for achieving sharp, symmetrical peaks.[1][11]
-
Commonly Used CSPs for Primary Amines:
-
Polysaccharide-based CSPs: Derivatives of amylose and cellulose (e.g., CHIRALPAK® series) are broadly selective and highly effective for a wide range of racemates, including primary amines.[1][23]
-
Cyclofructan-based CSPs: These have shown high success rates for separating primary amines, particularly in polar organic and SFC modes.[1][11][24]
-
Crown Ether-based CSPs: These are highly efficient for primary amines but often require strongly acidic mobile phases, which can limit column lifetime and system compatibility.[1][25][26]
-
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, particularly for high-throughput chiral screening.[3][12] It uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations without a significant loss of efficiency.[3][11]
-
Trustworthiness: A direct comparison study on a set of 25 racemic primary amines using the same cyclofructan-based CSP found that SFC provided the best overall peak symmetries compared to both normal-phase and polar organic HPLC.[3][11] While normal-phase HPLC sometimes yielded slightly better resolution, it came at the cost of significantly longer analysis times.[3] This makes SFC an authoritative choice for rapid method development and quality control.
Caption: A typical screening workflow for chiral method development.
Experimental Protocol 1: HPLC/SFC Screening for Chiral Primary Amines
This protocol is a generalized starting point for method development, based on comparative studies.[3][11]
-
Instrumentation: Standard HPLC or SFC system with a UV/PDA detector.
-
Chiral Stationary Phases (for screening):
-
Polysaccharide-based: e.g., CHIRALPAK IA (150 x 4.6 mm, 5 µm)
-
Cyclofructan-based: e.g., Larihc CF6-P (150 x 4.6 mm, 5 µm)
-
-
Sample Preparation: Dissolve the racemic primary amine sample in the initial mobile phase co-solvent (e.g., methanol or ethanol) to a concentration of approximately 1 mg/mL.
-
HPLC Mobile Phase Screening Conditions:
-
Normal Phase: Heptane/Ethanol (90:10 v/v) with 0.2% Trifluoroacetic Acid (TFA) and 0.1% Triethylamine (TEA).
-
Polar Organic Mode: Acetonitrile/Methanol (90:10 v/v) with 0.2% TFA and 0.1% TEA.
-
Flow Rate: 1.0 mL/min.
-
-
SFC Mobile Phase Screening Conditions:
-
General Conditions:
-
Column Temperature: 35-40°C.
-
Detection: UV at 220 nm or 254 nm.
-
Injection Volume: 5 µL.
-
-
Evaluation: Assess the resulting chromatograms for any separation (α > 1). The condition providing the best resolution (Rs > 1.5) and peak shape is selected for further optimization.
Gas Chromatography (GC)
GC offers exceptional resolution and sensitivity but is often challenging for primary amines due to their polarity and low volatility.[27] Derivatization is almost always a mandatory step.
-
Expertise & Experience: The core principle of derivatization for GC is to replace the active hydrogens on the amino group with less polar, more thermally stable groups.[27] Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common and effective strategy. The resulting trifluoroacetyl derivatives are much more volatile and exhibit excellent peak shapes.[13] Furthermore, the fluorine atoms enhance sensitivity when using an Electron Capture Detector (ECD).[27]
Experimental Protocol 2: GC Analysis via Acylation Derivatization
-
Sample Preparation: Accurately place a known amount of the amine sample (e.g., 1 mg) into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of a suitable anhydrous solvent (e.g., Ethyl Acetate) to dissolve the sample. Then, add 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Work-up: Allow the vial to cool to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the derivatized sample in 1 mL of solvent.
-
GC Conditions:
-
Instrumentation: GC system with a Flame Ionization Detector (FID) or ECD.
-
Column: A chiral GC column, such as one with a substituted cyclodextrin stationary phase (e.g., Rt-βDEXsm).[28]
-
Oven Program: 90°C isothermal, or a ramp from 60°C to 200°C at 2°C/min.[13][28]
-
Carrier Gas: Hydrogen or Helium.
-
Injection: 1 µL, split injection.
-
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that is complementary to chromatography.[15][29] It is particularly well-suited for polar and charged molecules like primary amines and requires minimal sample and solvent consumption, making it a "green" analytical technique.[14][16]
-
Trustworthiness: In CE, chiral separation is achieved by adding a chiral selector to the background electrolyte (BGE).[16] The enantiomers form transient, diastereomeric complexes with the selector, which alters their charge-to-size ratio and thus their electrophoretic mobility. For primary amines, cyclodextrins are widely used, but 18-crown-6-ether derivatives have shown particular advantage due to their specific complexation with protonated amine groups.[29][30]
Spectroscopic and Chiroptical Methods
These methods typically measure the enantiomeric excess (% ee) of a sample rather than physically separating the enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining enantiomeric purity by making the enantiomers chemically non-equivalent (diastereotopic).[18]
-
Expertise & Experience: The most common approach is to use a Chiral Derivatizing Agent (CDA) like Mosher's acid chloride (MTPA-Cl).[5][6] This reacts with the primary amine to form stable diastereomeric amides. The different spatial arrangement of the diastereomers leads to distinct chemical shifts in the resulting ¹H or ¹⁹F NMR spectra, which can be integrated for accurate quantification.[5][31] An alternative is using a Chiral Solvating Agent (CSA) like (S)-BINOL, which forms non-covalent diastereomeric complexes, causing signal splitting without a chemical reaction.[2][32] The derivatization approach is often more robust as it typically results in larger, more reliable chemical shift differences (Δδ).
Caption: Principle of enantiomeric excess determination by NMR spectroscopy.
Experimental Protocol 3: NMR Enantiopurity Analysis via Derivatization
This protocol is based on a three-component derivatization that yields well-resolved signals.[2][17]
-
Reagents: Chiral primary amine (racemic or unknown), 2-formylphenylboronic acid, and enantiopure (S)-1,1'-bi-2-naphthol ((S)-BINOL).
-
Sample Preparation: In an NMR tube, combine:
-
The chiral primary amine (~5-10 mg).
-
1.1 equivalents of 2-formylphenylboronic acid.
-
1.1 equivalents of (S)-BINOL.
-
-
Solvent: Add ~0.6 mL of deuterated chloroform (CDCl₃).
-
Reaction: Cap the NMR tube and shake vigorously for 1-2 minutes until all solids dissolve. The reaction to form diastereoisomeric iminoboronate esters is rapid at room temperature.
-
Analysis: Acquire a ¹H NMR spectrum.
-
Quantification: The imino proton (H-C=N) of the resulting diastereomeric esters will appear as two distinct, well-resolved signals in a region of the spectrum free from other interferences.[17] The enantiomeric ratio is determined by integrating these two signals. The entire protocol can be completed in under 90 minutes.[2][17]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. It is an exceptionally fast method for determining enantiomeric excess.[19][20]
-
Authoritative Grounding: While simple amines may have weak CD signals, their ee can be determined by forming host-guest assemblies that produce strong, predictable CD responses.[19] For instance, mixing a chiral amine, enantiopure BINOL, and o-formyl phenyl boronic acid results in a complex with a distinct CD signal for each enantiomer.[19] By creating a calibration curve plotting the CD signal intensity against known ee values, the ee of an unknown sample can be determined in minutes.[20][33] This makes it an invaluable tool for high-throughput screening in drug discovery.
Conclusion: Selecting the Optimal Method
The choice of the most appropriate analytical method for chiral primary amines is a balance of performance, sample characteristics, and laboratory capabilities.
-
For routine quality control and broad applicability, Chiral HPLC remains the undisputed gold standard, offering a vast selection of columns and well-understood methodologies.[9][22]
-
For high-throughput screening and "green" chemistry initiatives, SFC presents a compelling advantage with its speed and reduced solvent consumption, often providing superior chromatography for basic amines.[3][11]
-
When ultimate sensitivity is required, GC with derivatization is the method of choice, capable of reaching femtogram detection limits.[8][27]
-
For situations with limited sample volume or for highly polar analytes, CE offers unparalleled separation efficiency with minimal consumption.[14][16]
-
For rapid, non-separative quantification of enantiomeric excess, NMR provides absolute quantification, while CD spectroscopy offers unmatched speed for screening applications.[18][20]
A thorough understanding of the principles, advantages, and practical considerations of each technique, as outlined in this guide, empowers researchers to develop and validate robust, reliable, and efficient methods for the critical task of chiral primary amine analysis.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-Cyclohexylpropan-2-amine
For professionals in research and drug development, the synthesis and handling of novel compounds are routine. However, the lifecycle of a chemical does not end upon the completion of an experiment. The responsible management and disposal of chemical waste, such as 1-Cyclohexylpropan-2-amine, is a critical pillar of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for its proper disposal, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
Our guiding principle is the cradle-to-grave responsibility for hazardous materials mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3][4] This framework ensures that hazardous waste is managed safely from the moment it is generated to its final disposal.
Hazard Profile & Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the inherent risks of this compound is paramount. Its chemical properties dictate the stringent precautions required. This compound is not benign; it is a hazardous substance with multiple risk factors.
According to its Globally Harmonized System (GHS) classification, this compound presents a tripartite threat: it is a flammable liquid, harmful if ingested, and corrosive, capable of causing severe skin burns and eye damage.[5] These characteristics mandate its classification as hazardous waste, making disposal in standard laboratory trash or down the sewer system strictly prohibited.[6][7][8]
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [5] |
| CAS Number | 54704-34-6 | [5][9] |
| Molecular Formula | C₉H₁₉N | [5] |
| GHS Hazard Statements | H226: Flammable liquid and vaporH302: Harmful if swallowedH314: Causes severe skin burns and eye damage | [5] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides.[10][11] |
The amine functional group renders the molecule basic, leading to violent, exothermic reactions with acids.[10] Its flammability necessitates the strict exclusion of ignition sources during handling and storage. These properties are the foundation upon which the following disposal protocols are built.
Pre-Disposal Operations: Waste Accumulation & Storage
Proper disposal begins long before the waste is removed from the laboratory. It starts with systematic and compliant accumulation at the point of generation.[1]
Step-by-Step Waste Accumulation Protocol:
-
Container Selection: Choose a container made of a material chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be free from damage and have a secure, leak-proof closure.[1]
-
Waste Segregation: This is a critical, non-negotiable step. Never mix this compound waste with incompatible chemicals, particularly acids or strong oxidizing agents, to prevent dangerous reactions.[10][12] Furthermore, to manage disposal costs and processes effectively, keep halogenated solvent waste separate from non-halogenated waste streams.[13]
-
Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must clearly state "HAZARDOUS WASTE " and include the full chemical name, "this compound," along with a clear description of its hazards (e.g., "Flammable, Corrosive, Toxic").[8]
-
Secure Storage: Keep the waste container closed at all times, except when adding waste.[13] Store it in a designated, well-ventilated satellite accumulation area within the laboratory. This area should have secondary containment, such as a spill tray, to contain any potential leaks.[12]
The Core Disposal Protocol: From Lab Bench to Final Disposition
The disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][8] Laboratory personnel should not attempt to transport, treat, or dispose of this chemical on their own.[6][7]
-
Final Waste Characterization: Confirm that the waste container is accurately labeled with its contents and hazards. This information is essential for the disposal contractor to handle the material safely and in compliance with Department of Transportation (DOT) and EPA regulations.
-
Request for Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup. Provide them with all necessary information regarding the waste stream.
-
Documentation (The Manifest System): For every hazardous waste shipment, a Uniform Hazardous Waste Manifest is required. This document creates a legal and logistical paper trail from the generator (your institution) to the transporter and finally to the Treatment, Storage, and Disposal Facility (TSDF).[3] While the EHS office typically manages this, understanding its importance is part of the cradle-to-grave responsibility.
-
Final Disposal Method: The ultimate disposal of this compound will be handled by the certified TSDF, likely through high-temperature incineration with appropriate scrubbers to neutralize harmful combustion byproducts.[7]
Emergency Procedures: Spill Management
In the event of an accidental release, a swift and correct response is critical to mitigate risk. The procedure depends heavily on the scale of the spill.
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Navigating the Hazards: A Comprehensive Guide to Personal Protective Equipment for 1-Cyclohexylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Handling 1-Cyclohexylpropan-2-amine, a versatile yet hazardous compound, demands a meticulous and informed approach to personal safety. This guide, moving beyond a simple checklist, provides a deep dive into the rationale behind selecting, using, and disposing of Personal Protective Equipment (PPE). By understanding the "why" behind each procedural step, you can foster a culture of safety and ensure the integrity of your research.
Understanding the Risks: A Profile of this compound
This compound is a flammable liquid and vapor that poses multiple health risks. According to its Safety Data Sheet (SDS), it is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and is suspected of damaging fertility or the unborn child. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes it as a Flammable Liquid (Category 3), Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), and Skin Corrosion (Category 1C).[1] These classifications underscore the critical need for a comprehensive PPE strategy to mitigate exposure risks.
The Last Line of Defense: Selecting the Appropriate PPE
Engineering and administrative controls, such as fume hoods and established standard operating procedures, are the primary methods for minimizing exposure to hazardous chemicals. However, when these controls are not sufficient, PPE becomes the essential final barrier between you and the chemical. The selection of appropriate PPE for handling this compound is a critical decision-making process based on the specific tasks to be performed.
Core PPE for Handling this compound
| PPE Component | Specifications and Rationale |
| Hand Protection | Material: Butyl rubber or Viton™ gloves are recommended for handling corrosive amines and organic solvents. Neoprene may also be suitable for shorter-duration tasks. Nitrile gloves may offer limited splash protection but should be changed immediately upon contact. Rationale: The selection of glove material is based on its resistance to permeation and degradation by the chemical. While specific breakthrough time data for this compound is not readily available, information for similar aliphatic amines and corrosive substances suggests that butyl rubber and Viton™ offer superior protection for prolonged contact. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. |
| Eye and Face Protection | Equipment: Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashing, such as during transfers of larger volumes or when working with heated material. Rationale: this compound can cause severe eye damage. Chemical splash goggles provide a seal around the eyes to protect against splashes from all angles. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | Attire: A flame-resistant and chemically resistant lab coat is essential. For larger scale operations or in the event of a significant spill, a chemical-resistant apron or a full chemical-resistant suit may be necessary. Rationale: The compound is both flammable and corrosive to the skin.[1] Flame-resistant clothing will not ignite and continue to burn if exposed to a flash fire. Chemical-resistant materials will prevent the liquid from soaking through to the skin. |
| Respiratory Protection | Type: For most laboratory-scale operations conducted in a certified chemical fume hood, respiratory protection may not be required. However, if there is a potential for inhalation exposure (e.g., in a poorly ventilated area, during a spill, or when heating the substance), a NIOSH-approved respirator is necessary. Equipment: A full-facepiece respirator with an organic vapor/acid gas (OV/AG) cartridge is recommended.[2] Rationale: Aliphatic amines can cause respiratory irritation.[2] The organic vapor cartridge will adsorb the amine vapors, while the acid gas component provides protection against other potential acidic contaminants. A full-facepiece respirator also provides eye and face protection. |
A Step-by-Step Guide to Donning and Doffing PPE
The effectiveness of PPE is contingent on its proper use. Following a systematic procedure for putting on and taking off your protective gear is crucial to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Start by washing your hands thoroughly.
-
Inner Gloves (Optional): For extended work, consider wearing a pair of thin nitrile gloves as a base layer.
-
Body Protection: Don your lab coat or chemical-resistant suit.
-
Respiratory Protection: If required, perform a seal check on your respirator before entering the work area.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if necessary.
-
Outer Gloves: Don the appropriate chemical-resistant gloves (e.g., butyl rubber), ensuring they overlap the cuffs of your lab coat.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head. Place them in a designated area for decontamination.
-
Body Protection: Remove your lab coat or suit by rolling it down and away from your body, turning it inside out. Place it in a designated container for laundering or disposal.
-
Respiratory Protection: Remove your respirator from the back of your head.
-
Inner Gloves (if worn): Remove the inner gloves using the same inside-out technique.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision tree for selecting appropriate PPE based on the handling scenario for this compound.
Operational Plans: Spill Response and Waste Disposal
A comprehensive safety plan extends beyond personal protection to include clear protocols for managing spills and disposing of waste.
Spill Response Protocol
In the event of a spill of this compound, immediate and decisive action is required to minimize hazards.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.
-
Assess the Spill: From a safe distance, assess the size and nature of the spill. For small spills (less than 100 mL) that you are trained and equipped to handle, proceed with cleanup. For large or uncontrolled spills, evacuate the area, close the doors, and contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble as outlined for emergency response, including a full-face respirator with OV/AG cartridges and a chemical-resistant suit.
-
Contain the Spill: Use a chemical spill kit with absorbent materials suitable for flammable and corrosive liquids. Create a dike around the spill with absorbent socks or pads to prevent it from spreading.
-
Neutralize and Absorb: Cautiously neutralize the spill with a suitable agent for amines, if available and you are trained in its use. Otherwise, cover the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water. Collect all cleaning materials for disposal as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated before resuming normal operations.
Waste Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Segregation: Keep this compound waste separate from other waste streams to prevent incompatible chemical reactions.[3]
-
Containerization: Collect all liquid waste, spent absorbent materials, and contaminated disposable PPE in a clearly labeled, sealed, and compatible container. The container should be marked as "Hazardous Waste" and include the full chemical name.[3]
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from heat, ignition sources, and incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Emergency Procedures: In Case of Exposure
Immediate and appropriate first aid is critical in the event of exposure to this compound.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
By adhering to these detailed guidelines, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Perrone, J., & Nappe, T. M. (2021). First Aid for Pool Chemical Exposure: A Narrative Review. Cureus, 13(7), e16755. [Link]
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National Institute for Occupational Safety and Health. (2010). Amines, Aliphatic. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Flammable liquids - 1910.106. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Flammable liquids - 1926.152. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (1994, August 15). Amines, Aromatic: Method 2002. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. Retrieved from [Link]
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Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
